6-Methylisatin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-5-2-3-6-7(4-5)10-9(12)8(6)11/h2-4H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJUMJDSHGVFAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920897 | |
| Record name | 6-Methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1128-44-5 | |
| Record name | Indole-2,3-dione, 6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Prepared by a Senior Application Scientist
An In-Depth Technical Guide to 6-Methylisatin for Advanced Research
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond basic data to provide in-depth insights into its synthesis, properties, and critical role as a scaffold in modern pharmacology. Every piece of information is grounded in established scientific literature to ensure reliability and reproducibility in your laboratory setting.
Section 1: Core Molecular Identity and Physicochemical Properties
This compound is a methylated derivative of isatin, a privileged heterocyclic scaffold that is a cornerstone in the synthesis of a multitude of biologically active compounds. The addition of a methyl group at the 6-position of the indole ring subtly modifies its electronic and steric properties, offering a valuable analogue for structure-activity relationship (SAR) studies.
IUPAC Name and CAS Identification
Structural and Chemical Formula
The core structure consists of an indole nucleus with ketone groups at positions 2 and 3 and a methyl group at position 6.
-
Molecular Formula: C₉H₇NO₂[3]
Physicochemical and Computed Properties
Understanding the physical and chemical properties of this compound is fundamental for its handling, storage, and application in synthetic chemistry and biological assays. This data has been consolidated from multiple authoritative sources.
| Property | Value | Source(s) |
| Appearance | Yellow to orange crystalline powder | [5] |
| Melting Point | >147 °C | [5] |
| Boiling Point | 366.6 °C (Predicted) | [5] |
| Density | 1.301 ± 0.06 g/cm³ (Predicted) | [1][5] |
| Solubility | Slightly soluble in water; Soluble in ethanol, acetone | [5] |
| pKa | 9.87 ± 0.20 (Predicted) | [5] |
| XLogP3 | 1.2 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Storage Conditions | 2-8°C, Refrigerator, protect from light | [4] |
Section 2: Synthesis of this compound
The synthesis of isatin and its derivatives is a well-established area of organic chemistry. The Sandmeyer isonitrosoacetanilide isatin synthesis is a classic and reliable method that can be adapted for this compound, starting from 4-methylaniline.
Sandmeyer Synthesis Workflow
The workflow involves two primary stages: the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by an acid-catalyzed cyclization to form the isatin ring.
Caption: Generalized workflow for the Sandmeyer synthesis of this compound.
Detailed Experimental Protocol (Adapted from Sandmeyer Method)
This protocol is an adaptation of the classic Sandmeyer synthesis for isatin, tailored for the preparation of this compound.[6] The causality for key reagents is explained within the steps.
Part A: Synthesis of N-(4-methylphenyl)-2-(hydroxyimino)acetamide (6-Methyl-isonitrosoacetanilide)
-
Reaction Setup: In a 2L round-bottom flask, dissolve chloral hydrate (0.54 mol) in 1.2L of water.
-
Addition of Reagents: To this solution, add in sequence:
-
Crystallized sodium sulfate (1300 g) - Causality: Acts as a "salting out" agent to facilitate the precipitation of the product.
-
A solution of 4-methylaniline (0.5 mol) in 300 mL of water containing concentrated HCl (0.52 mol) - Causality: The acid protonates the aniline, making it soluble in the aqueous reaction medium.
-
A solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water - Causality: Hydroxylamine is the nucleophile that reacts with the in-situ formed aldehyde to generate the oxime (isonitroso) group.
-
-
Heating: Heat the mixture to a vigorous boil. The reaction is typically complete within 1-2 minutes of boiling.
-
Isolation: Cool the flask in an ice bath. The product will crystallize. Collect the solid by suction filtration and air-dry.
Part B: Cyclization to this compound
-
Reaction Setup: In a 1L flask equipped with a mechanical stirrer, carefully warm concentrated sulfuric acid (326 mL) to 50°C.
-
Addition of Intermediate: Add the dry N-(4-methylphenyl)-2-(hydroxyimino)acetamide from Part A in small portions, ensuring the temperature is maintained between 60-70°C. Use an ice bath for external cooling as this step is exothermic. - Causality: Concentrated sulfuric acid is a powerful dehydrating agent and catalyst that facilitates the electrophilic cyclization onto the aromatic ring to form the five-membered lactam ring of the isatin core.
-
Reaction Completion: After the addition is complete, heat the mixture to 80°C for 10 minutes.
-
Precipitation: Cool the reaction mixture to room temperature and pour it slowly over a large volume (10-12x) of cracked ice.
-
Isolation and Purification: The crude this compound will precipitate. Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and then dry. Recrystallization from ethanol or acetic acid can be performed for further purification.
Section 3: Applications in Drug Discovery and Medicinal Chemistry
The isatin scaffold is of immense interest to the pharmaceutical industry due to its wide spectrum of biological activities.[7][8] The core structure acts as a versatile template that can be chemically modified to generate derivatives with enhanced potency and selectivity for various biological targets. This compound serves as a key starting material in this discovery process.
Overview of Reported Biological Activities for Isatin Derivatives
While specific studies on this compound are less common than its 5-methyl isomer, the biological activities of the isatin class are well-documented and provide a strong rationale for its use in screening and synthesis campaigns.
| Biological Activity | Therapeutic Area | Key Insights and Rationale |
| Anticancer | Oncology | Isatin derivatives, such as those targeting Cyclin-Dependent Kinase 2 (CDK2), can inhibit cell cycle progression, a hallmark of cancer.[9] The isatin core provides a scaffold for designing potent enzyme inhibitors. |
| Antiviral | Infectious Disease | Methisazone, an N-methylisatin derivative, was historically used against poxviruses. This highlights the potential of the isatin core in developing agents against viral targets.[7] |
| Anticonvulsant | Neurology | Various isatin semicarbazones have demonstrated significant anticonvulsant activity in preclinical models, suggesting modulation of ion channels or neurotransmitter systems.[7] |
| Antitubercular | Infectious Disease | Substituted indolinones have shown activity against M. tuberculosis, indicating that the isatin scaffold can be used to develop novel antibacterial agents.[7][8] |
| Enzyme Inhibition | Various | The isatin moiety is a key component in inhibitors of caspases, kinases, and proteases, making it a valuable starting point for targeted drug design. |
Case Study: Isatin Derivatives as CDK2 Inhibitors
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is common in many cancers. Inhibiting CDK2 is a validated strategy for cancer therapy. Recent studies on 5-methylisatin derivatives have shown that the isatin core can be functionalized to create potent CDK2 inhibitors.[9]
The mechanism involves the inhibitor binding to the ATP-binding pocket of the CDK2 enzyme, preventing the phosphorylation of its substrate proteins (like Retinoblastoma protein, Rb) and thereby arresting the cell cycle, typically at the G1/S transition.
Caption: Mechanism of cell cycle arrest via CDK2 inhibition by an isatin-based compound.
Section 4: Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of synthesized this compound. The expected spectroscopic data are based on the known structure and data from closely related isatin analogues.[10]
¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
-
~11.0 ppm (s, 1H): N-H proton of the amide. The chemical shift is variable and the peak is often broad.
-
~7.5 - 7.0 ppm (m, 3H): Aromatic protons (H-4, H-5, H-7). These appear as a complex multiplet in the downfield region.
-
~2.4 ppm (s, 3H): -CH₃ protons of the methyl group at the C-6 position.
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)
-
~184 ppm: Carbonyl carbon (C-2).
-
~158 ppm: Carbonyl carbon (C-3).
-
~150-110 ppm: Aromatic carbons (C-4, C-5, C-6, C-7, C-3a, C-7a).
-
~21 ppm: Methyl carbon (-CH₃).
Infrared (IR) Spectroscopy (KBr Pellet)
-
~3200 cm⁻¹ (broad): N-H stretching vibration.
-
~1745 cm⁻¹ (strong): C=O stretching (ketone at C-3).
-
~1725 cm⁻¹ (strong): C=O stretching (amide at C-2).
-
~1615, ~1470 cm⁻¹ (medium): C=C stretching of the aromatic ring.
Mass Spectrometry (EI-MS)
-
m/z 161: Molecular ion peak [M]⁺˙, confirming the molecular weight.
-
m/z 133: Fragment corresponding to the loss of CO ([M-CO]⁺˙).
References
- Synthesis of phenyl-6-methyl isatin. PrepChem.com.
- CAS No : 1128-47-8 | Product Name : this compound. Pharmaffiliates.
- 6-Methyl-1H-indole-2,3-dione | C9H7NO2 | CID 14318. PubChem, National Center for Biotechnology Information.
- Biological activities of isatin and its derivatives. PubMed, National Library of Medicine.
- Synthesis method of isatin derivatives. Google Patents.
- Biological activities of isatin and its derivatives. ResearchGate.
- A Survey of Isatin Hybrids and their Biological Properties. Preprints.org.
- Biological targets for isatin and its analogues: Implications for therapy. PMC, National Library of Medicine.
- Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. MDPI.
- 5-Methylisatin | C9H7NO2 | CID 11840. PubChem, National Center for Biotechnology Information.
- Isatin. Organic Syntheses.
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An In-depth Technical Guide to 6-Methylisatin: From Discovery to Modern Applications
This guide provides a comprehensive overview of 6-Methylisatin, a key derivative of the versatile isatin scaffold. We will explore its historical context, delve into its synthesis, characterize its properties, and examine its significance in contemporary drug discovery and chemical biology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this important heterocyclic compound.
The Isatin Scaffold: A Privileged Structure in Medicinal Chemistry
Isatin (1H-indole-2,3-dione) is a naturally occurring and synthetically versatile heterocyclic compound first identified in 1841 by Erdmann and Laurent through the oxidation of indigo dye.[1] This indole derivative, featuring a fused benzene and pyrrole ring, possesses a unique combination of a lactam and a ketone group, which imparts a rich chemical reactivity.[2] Over the decades, the isatin nucleus has established itself as a "privileged scaffold" in medicinal chemistry. Its structural flexibility allows for substitutions at multiple positions, leading to a vast library of derivatives with a wide spectrum of pharmacological activities.[3][4] These activities include anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties, making the isatin framework a cornerstone for the design of novel therapeutic agents.[5][6]
Historical Perspective: The Synthesis of the Isatin Core
The initial discovery of isatin relied on the chemical degradation of a natural product.[1] However, the advancement of organic synthesis in the late 19th and early 20th centuries provided more practical and scalable methods for its preparation. Among these, the Sandmeyer isatin synthesis , first reported in 1919, remains one of the most fundamental and widely adopted methods.[7][8] This two-step procedure involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid to yield the isatin ring system.[7][9]
Other notable methods for synthesizing the isatin core include the Stolle and Gassman syntheses, which provide alternative routes and accommodate different starting materials and substituent patterns.[10] The robustness and efficiency of these classical methods have enabled chemists to generate a diverse array of substituted isatins, including the subject of this guide, this compound.
Synthesis of this compound via the Sandmeyer Reaction
The Sandmeyer synthesis is readily adapted for the preparation of this compound (6-methyl-1H-indole-2,3-dione) by utilizing a corresponding methylated aniline as the starting material. The overall workflow begins with 4-methylaniline (p-toluidine) and proceeds through a key intermediate to the final cyclized product.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative procedure based on the classical Sandmeyer methodology.[8]
Part A: Synthesis of 2-(Hydroxyimino)-N-(4-methylphenyl)acetamide (Isonitrosoacet-p-toluidide)
-
Reaction Setup: In a large round-bottomed flask, dissolve chloral hydrate in water.
-
Addition of Reagents: To this solution, add crystallized sodium sulfate, followed by a solution of 4-methylaniline in water containing concentrated hydrochloric acid. Finally, add an aqueous solution of hydroxylamine hydrochloride.
-
Heating: Heat the mixture to a vigorous boil. The reaction is typically complete within minutes of boiling, signaled by the precipitation of the isonitrosoacetanilide product.
-
Isolation: Cool the reaction mixture in an ice bath to ensure complete crystallization. Filter the solid product via suction, wash with cold water, and air-dry. The resulting intermediate is 2-(hydroxyimino)-N-(4-methylphenyl)acetamide.
Part B: Cyclization to this compound
-
Acid-Catalyzed Cyclization: In a separate flask equipped with a mechanical stirrer, carefully warm concentrated sulfuric acid to approximately 50°C.
-
Addition of Intermediate: Add the dry 2-(hydroxyimino)-N-(4-methylphenyl)acetamide from Part A in small portions, maintaining the reaction temperature between 60-70°C. Use external cooling as needed to control the exothermic reaction.
-
Reaction Completion: Once the addition is complete, heat the mixture to 80°C for approximately 10 minutes to ensure the cyclization goes to completion.
-
Workup and Isolation: Cool the reaction mixture to room temperature and pour it slowly over a large volume of cracked ice. The crude this compound will precipitate.
-
Purification: Collect the solid by filtration. For purification, the crude product can be dissolved in an aqueous sodium hydroxide solution, filtered to remove impurities, and then re-precipitated by acidifying the filtrate with hydrochloric acid. The resulting purified this compound is filtered, washed with water, and dried.[8]
Visualization of the Synthetic Workflow
Caption: Sandmeyer synthesis workflow for this compound.
Physicochemical and Spectroscopic Profile
This compound is typically an orange to yellow crystalline powder.[11] Its key properties are summarized below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | 6-methyl-1H-indole-2,3-dione | [12] |
| Synonyms | 6-Methylindoline-2,3-dione | [11][12] |
| CAS Number | 1128-47-8 | [12][13] |
| Molecular Formula | C₉H₇NO₂ | [12] |
| Molecular Weight | 161.16 g/mol | [12] |
| Appearance | Yellow to orange crystalline powder | [11] |
| Melting Point | >147 °C | [11] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone. | [11] |
Spectroscopic data is crucial for the structural confirmation of this compound. In ¹H-NMR spectroscopy, characteristic signals include a singlet for the methyl group protons, multiplets in the downfield region for the aromatic protons, and a potentially broad singlet for the N-H proton. In ¹³C-NMR, distinct signals for the two carbonyl carbons are observed at the downfield end of the spectrum. Mass spectrometry would show a molecular ion peak [M]⁺ at m/z 161.[14]
Biological Significance and Applications in Drug Discovery
The isatin scaffold is a well-established pharmacophore, and the introduction of substituents onto the aromatic ring significantly modulates its biological activity. The methyl group at the C-6 position of this compound influences the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
While much of the literature discusses isatin derivatives broadly, specific research on methylated isatins underscores their therapeutic potential. For instance, derivatives of 5-methylisatin have been investigated as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle and a promising target for cancer therapy.[15] The N-dimethyl and morpholino derivatives of 5-methylisatin have also shown notable biological effects.[16] This highlights that the position and nature of substituents are key determinants of activity.
This compound serves as a crucial building block for the synthesis of more complex, biologically active molecules.[13] Its reactive ketone at the C-3 position is a common site for derivatization, often through condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively. These derivatives have shown a remarkable range of activities, including:
-
Anticancer Activity: Isatin derivatives are known to inhibit various targets involved in cancer progression, such as kinases, tubulin polymerization, and histone deacetylases.[17][18]
-
Antimicrobial and Antiviral Effects: The isatin core is present in molecules with activity against bacteria, fungi, and viruses, including HIV and poxviruses.[3][16]
-
Neuropharmacological Activity: Certain isatin derivatives act as inhibitors of monoamine oxidase (MAO), suggesting potential applications in treating neurodegenerative diseases like Parkinson's.[19][20]
The diagram below illustrates the core isatin pharmacophore and highlights the key positions for chemical modification that drive its diverse biological activities.
Caption: Pharmacophoric features of the isatin scaffold.
Conclusion
This compound represents a historically significant and synthetically accessible derivative of the privileged isatin scaffold. Born from classical synthetic methodologies like the Sandmeyer reaction, it continues to be a compound of high interest for medicinal chemists and researchers. Its value lies not only in its own potential biological activities but, more importantly, in its role as a versatile starting material for the creation of novel and potent therapeutic agents. The ongoing exploration of isatin derivatives, including those originating from this compound, ensures that this remarkable heterocyclic system will remain at the forefront of drug discovery for years to come.
References
- Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022). MDPI.
- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). PubMed Central.
- Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022). PubMed.
- A Review an Isatin, Isatin Derivatives and their Pharmacological Activity. (n.d.). ResearchGate.
- A Review on Pharmacological Attributes of Isatin. (2023). IJPPR.
- Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). Biomedical Journal of Scientific & Technical Research.
- Sandmeyer Isatin Synthesis. (n.d.). Cambridge University Press.
- Sandmeyer Isatin Synthesis. (n.d.). SynArchive.
- Isatin. (n.d.). Organic Syntheses Procedure.
- (PDF) Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). ResearchGate.
- Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. (n.d.). Preprints.org.
- 6-Methyl-1H-indole-2,3-dione. (2024). PubChem.
- Biological activities of isatin and its derivatives. (2005). PubMed.
- (PDF) Isatin Derivatives with Several Biological Activities. (2014). ResearchGate.
- Biological activities of isatin and its derivatives. (2005). ResearchGate.
- A Survey of Isatin Hybrids and their Biological Properties. (2024). Preprints.org.
- RECENT PHARMACOLOGICAL ADVANCEMENTS IN ISATIN CHEMISTRY. (2014). International Journal of Pharmacy and Pharmaceutical Sciences.
- Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. (2024). MDPI.
- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2021). National Institutes of Health.
- CAS No : 1128-47-8 | Product Name : this compound. (n.d.). Pharmaffiliates.
- Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2022). Biomedicine and Chemical Sciences.
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Synthesis of 6-Methylisatin from 2-Methylaniline
Abstract
Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone class of heterocyclic compounds, serving as pivotal precursors in the synthesis of pharmaceuticals and other biologically active molecules. Their broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties, makes the development of efficient and scalable synthetic routes to substituted isatins a critical endeavor for drug discovery professionals. This guide provides a comprehensive, in-depth exploration of the primary synthetic pathways to this compound, a key substituted isatin, starting from the readily available precursor, 2-methylaniline (m-toluidine). We will dissect two classical and robust methodologies: the Sandmeyer isatin synthesis and the Stolle synthesis. This document is designed for researchers, medicinal chemists, and process development scientists, offering not only detailed, replicable protocols but also a deep dive into the mechanistic rationale and field-proven insights behind the experimental choices.
Strategic Overview: Pathways from 2-Methylaniline
The synthesis of the isatin core from an aniline precursor fundamentally involves the introduction of a two-carbon unit and subsequent intramolecular cyclization. For the preparation of this compound from 2-methylaniline, two primary strategies stand out for their reliability and historical significance:
-
The Sandmeyer Isatin Synthesis : This classic, two-step approach first builds an α-(hydroxyimino)acetanilide intermediate from the aniline, which is then cyclized under strong acidic conditions. It is particularly effective for anilines bearing electron-withdrawing groups but is broadly applicable.
-
The Stolle Synthesis : An important alternative, the Stolle synthesis involves the acylation of the aniline with oxalyl chloride, followed by a Lewis acid-mediated intramolecular Friedel-Crafts reaction to forge the isatin ring system.
This guide will elaborate on both methods, providing the necessary technical detail for successful laboratory execution.
Method I: The Sandmeyer Synthesis of this compound
The Sandmeyer synthesis, first reported in 1919, remains one of the most widely used methods for preparing isatins due to its operational simplicity and use of accessible reagents. The overall transformation is a two-stage process.
Principle and Mechanism
The synthesis proceeds via two distinct, sequential reactions:
-
Step 1: Formation of 2-(Hydroxyimino)-N-(2-methylphenyl)acetamide : This step involves a condensation reaction between 2-methylaniline, chloral hydrate, and hydroxylamine. Chloral hydrate reacts with 2-methylaniline to form an unstable intermediate. This is then attacked by hydroxylamine to yield the α-(hydroxyimino)acetanilide, also known as an isonitrosoacetanilide. Sodium sulfate is typically used in large excess to facilitate the precipitation of the product from the aqueous reaction medium.
-
Step 2: Acid-Catalyzed Cyclization : The isolated isonitrosoacetanilide intermediate undergoes an intramolecular electrophilic aromatic substitution reaction in the presence of a strong dehydrating acid, typically concentrated sulfuric acid. The acid protonates the oxime, facilitating the loss of water and generating a reactive nitrilium ion intermediate. This electrophile is then attacked by the electron-rich aromatic ring to form the five-membered lactam ring, which, after tautomerization and hydrolysis, yields the final this compound product.
The workflow and mechanism are visualized below.
Caption: Workflow for the Sandmeyer synthesis of this compound.
Caption: Simplified mechanism of the Sandmeyer isatin synthesis.
Detailed Experimental Protocol
This protocol is adapted from the well-established procedure for isatin synthesis published in Organic Syntheses.
Part A: Synthesis of 2-(Hydroxyimino)-N-(2-methylphenyl)acetamide
-
Reaction Setup : In a 2 L round-bottomed flask equipped with a mechanical stirrer and reflux condenser, prepare a solution of chloral hydrate (43.0 g, 0.26 mol) in water (600 mL).
-
Addition of Reagents : To this solution, add crystallized sodium sulfate (Na₂SO₄·10H₂O, 650 g) and stir until dissolved.
-
Aniline Solution : In a separate beaker, prepare a solution of 2-methylaniline (26.8 g, 0.25 mol) in water (150 mL) containing concentrated hydrochloric acid (26 mL, ~0.31 mol). Stir until the aniline has fully dissolved.
-
Hydroxylamine Solution : Prepare a solution of hydroxylamine hydrochloride (55.0 g, 0.79 mol) in water (250 mL).
-
Reaction Execution : Add the 2-methylaniline hydrochloride solution to the flask, followed immediately by the hydroxylamine hydrochloride solution.
-
Heating : Heat the mixture with vigorous stirring. The solution should be brought to a rolling boil within approximately 30-40 minutes. Continue to boil for 2-5 minutes, during which the product will begin to precipitate.
-
Isolation : Cool the flask in an ice-water bath to complete the crystallization. Collect the solid product by vacuum filtration, wash with cold water, and air-dry. The expected yield of the crude intermediate is typically in the range of 80-90%.
Part B: Synthesis of this compound
-
Reaction Setup : In a 1 L round-bottomed flask fitted with an efficient mechanical stirrer and a thermometer, carefully warm concentrated sulfuric acid (300 g, ~163 mL) to 50 °C.
-
Addition of Intermediate : Add the dry 2-(hydroxyimino)-N-(2-methylphenyl)acetamide (38.0 g, 0.21 mol) from Part A in small portions, ensuring the reaction temperature is maintained between 60-70 °C. Use an external cooling bath (ice-water) to control the exothermic reaction.
-
Reaction Completion : Once the addition is complete, heat the dark solution to 80 °C and hold at this temperature for 10 minutes.
-
Product Precipitation : Cool the reaction mixture to room temperature and then pour it carefully onto 1.5 L of cracked ice with stirring.
-
Isolation and Purification : Allow the mixture to stand for 30 minutes. The crude this compound will precipitate as an orange-red solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from glacial acetic acid or ethanol to yield bright orange-red crystals.
Causality & Field-Proven Insights
-
Role of Chloral Hydrate : Chloral hydrate serves as a masked form of glyoxylic acid, providing the two-carbon electrophilic fragment required to react with the aniline nucleophile.
-
Excess Hydroxylamine : A significant excess of hydroxylamine hydrochloride is crucial to drive the formation of the oxime and prevent side reactions.
-
Function of Sodium Sulfate : While it aids in "salting out" the organic product, sodium sulfate also appears to play a more specific role in the reaction's success, as other salts like sodium chloride are ineffective.
-
Temperature Control during Cyclization : The addition of the isonitrosoacetanilide to sulfuric acid is highly exothermic. Maintaining the temperature between 60-70 °C is critical. Temperatures that are too low will result in an incomplete reaction, while temperatures that are too high can lead to charring and decomposition, significantly reducing the yield and purity.
-
The Power of Sulfuric Acid : Concentrated sulfuric acid acts as both the catalyst and a powerful dehydrating agent, facilitating the formation of the key nitrilium ion electrophile for the ring-closing step.
Method II: The Stolle Synthesis of this compound
The Stolle synthesis is a powerful alternative, particularly for N-substituted isatins, but is also highly effective for N-unsubstituted targets. It is a two-step procedure involving acylation followed by a Lewis acid-catalyzed cyclization.
Principle and Mechanism
-
Step 1: Acylation : 2-Methylaniline is reacted with oxalyl chloride. This is a standard nucleophilic acyl substitution where the nitrogen of the aniline attacks one of the carbonyl carbons of oxalyl chloride, displacing a chloride ion to form an N-(2-methylphenyl)oxamoyl chloride intermediate.
-
Step 2: Intramolecular Friedel-Crafts Acylation : The intermediate is not isolated but is treated in situ with a strong Lewis acid, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This powerful electrophile is then attacked by the activated aromatic ring in an intramolecular Friedel-Crafts reaction, leading to the formation of the this compound product after workup.
The workflow and mechanism are visualized below.
Caption: Workflow for the Stolle synthesis of this compound.
Caption: Simplified mechanism of the Stolle isatin synthesis.
Detailed Experimental Protocol
-
Reaction Setup : In a three-necked flask fitted with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to handle HCl evolution), suspend anhydrous aluminum chloride (40.0 g, 0.30 mol) in carbon disulfide (150 mL).
-
Formation of Acyl Chloride : In the dropping funnel, prepare a solution of 2-methylaniline (10.7 g, 0.10 mol) in carbon disulfide (50 mL). Add oxalyl chloride (15.2 g, 0.12 mol) dropwise to this solution with cooling.
-
Addition : Once the initial reaction of the aniline and oxalyl chloride has subsided, add this solution dropwise to the stirred suspension of aluminum chloride over 30 minutes.
-
Reaction : After the addition is complete, gently heat the reaction mixture to reflux for 1-2 hours until the evolution of HCl gas ceases.
-
Quenching and Workup : Cool the reaction mixture in an ice bath and quench by the slow, careful addition of crushed ice, followed by dilute hydrochloric acid to dissolve the aluminum salts.
-
Isolation and Purification : The carbon disulfide layer can be separated, and the aqueous layer extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by recrystallization.
Causality & Field-Proven Insights
-
Choice of Lewis Acid : Aluminum chloride is the most common and cost-effective Lewis acid for this transformation. Its role is to activate the acyl chloride for the otherwise difficult intramolecular Friedel-Crafts reaction. Other Lewis acids like TiCl₄ or BF₃·Et₂O can also be used.
-
Solvent : Anhydrous, non-polar solvents like carbon disulfide or dichloromethane are required to prevent reaction with the Lewis acid and reagents.
-
Stoichiometry : An excess of the Lewis acid is necessary to drive the reaction to completion, as it complexes with both the starting material and the product.
-
Advantages over Sandmeyer : The Stolle synthesis often proceeds under milder temperature conditions than the Sandmeyer cyclization step and can be more amenable to substrates that are sensitive to strong, hot mineral acids.
Data Summary and Product Characterization
Successful synthesis must be confirmed by thorough analytical characterization of the final product.
Physical and Quantitative Data
| Property | This compound | Reference |
| CAS Number | 1128-47-8 | |
| Molecular Formula | C₉H₇NO₂ | |
| Molecular Weight | 161.16 g/mol | |
| Appearance | Yellow to orange crystalline powder | |
| Melting Point | >147 °C | |
| Typical Yield (Sandmeyer) | 60-75% (overall) | General Literature |
| Typical Yield (Stolle) | 50-70% (overall) | General Literature |
Spectroscopic Data for this compound
Final product identity and purity should be rigorously confirmed using standard spectroscopic techniques.
-
¹H NMR (Proton NMR) : The spectrum will show characteristic signals for the aromatic protons on the substituted ring, a singlet for the methyl group protons, and a broad singlet for the N-H proton of the amide.
-
¹³C NMR (Carbon NMR) : The carbon spectrum is defined by two downfield signals for the C2 and C3 carbonyl carbons, signals for the aromatic carbons, and an upfield signal for the methyl carbon.
-
IR (Infrared) Spectroscopy : The IR spectrum will be dominated by strong absorption bands for the N-H stretch (around 3200-3400 cm⁻¹) and two distinct C=O stretching vibrations for the ketone and amide carbonyls (typically between 1700-1760 cm⁻¹).
-
MS (Mass Spectrometry) : The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 161, confirming the molecular weight of the compound.
Conclusion
The Sandmeyer and Stolle syntheses represent two robust and reliable pillars for the production of this compound from 2-methylaniline. The Sandmeyer method, characterized by its use of simple, aqueous reagents and a strong acid cyclization, is a widely practiced and scalable route. The Stolle synthesis offers a valuable alternative, proceeding via a Friedel-Crafts mechanism under Lewis acidic conditions, which may be advantageous for certain sensitive substrates. The choice between these methods will depend on factors such as substrate compatibility, available reagents, and desired scale. This guide provides the foundational knowledge, mechanistic understanding, and detailed protocols necessary for drug development professionals to confidently execute these syntheses and advance their research programs.
References
- LBAO Chemicals. This compound | 1128-47-8 | 98%. [Online]. Available: [Link]
- Patt, W. C., et al. (2012). Synthesis of Substituted Isatins. ACS Medicinal Chemistry Letters, 3(4), 322-326. Available: [Link]
- Name Reactions in Organic Synthesis. Sandmeyer Isatin Synthesis. [Online]. Available: [Link]
- SynArchive. Sandmeyer Isatin Synthesis. [Online]. Available: [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 14318, 6-Methyl-1H-indole-2,3-dione. [Online]. Available: [Link]
- Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of Trakya University Faculty of Science, 22(2), 113-122. Available: [Link]
- BenchChem Technical Support Team. (2025). The Sandmeyer Synthesis of Substituted Isatins: A Technical Guide for Drug Discovery. [Online]. Available: [Link]
- Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses, 4, 45. Coll. Vol. 1, p.327 (1941). Available: [Link]
- Pharmaffiliates. This compound | CAS No: 1128-47-8. [Online]. Available: [Link]
- Aziz, T., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Research and Therapy, 7(9), 3935-3944. Available: [Link]
- ResearchGate. Stolle's approach to isatin synthesis. [Online]. Available: [Link]
- National Center for Biotechnology Information.
- Al-Haiza, M. A. (2012). Novel catalytic synthesis of 6,7-dimethoxyisatin with the use of heteropolyacids (HPAs) as acid solid catalyst. Journal of Saudi Chemical Society, 16(4), 453-457. Available: [Link]
An In-depth Technical Guide to the Spectroscopic Data of 6-Methylisatin
This guide provides a comprehensive analysis of the spectroscopic data for 6-methylisatin (6-methyl-1H-indole-2,3-dione), a significant heterocyclic compound with applications in medicinal chemistry and materials science.[1] The structural elucidation of such molecules is paramount for understanding their reactivity, biological activity, and potential applications. This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering detailed insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound.
Introduction to this compound and its Spectroscopic Importance
Isatin and its derivatives are a well-known class of organic compounds that form the backbone of various synthetic and naturally occurring molecules with diverse biological activities.[2][3] The introduction of a methyl group at the 6-position of the isatin core can significantly influence its electronic distribution, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. Accurate and unambiguous characterization of this compound is the foundational step in any research and development endeavor. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular structure, offering a detailed fingerprint of the compound.
This guide is structured to provide not just the raw data but also an expert interpretation, explaining the causal relationships between the molecular structure and the observed spectroscopic signals.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the standard atom numbering for the this compound scaffold is presented below. This numbering system will be used consistently throughout this guide.
Caption: Standard workflow for ¹H NMR data acquisition.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required.
Table 2: ¹³C NMR Data for this compound (Typical Values in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |
| ~184 | C-2 (Amide C=O) | The amide carbonyl carbon is highly deshielded and appears at a very downfield chemical shift. |
| ~159 | C-3 (Ketone C=O) | The ketone carbonyl carbon is also significantly deshielded, but typically less so than the amide carbonyl. |
| ~150 | C-7a | This is a quaternary aromatic carbon attached to nitrogen, leading to a downfield shift. |
| ~138 | C-6 | Aromatic carbon bearing the methyl group. |
| ~125 | C-4 | Aromatic methine carbon. |
| ~122 | C-5 | Aromatic methine carbon. |
| ~118 | C-3a | Quaternary aromatic carbon adjacent to the carbonyl group. |
| ~110 | C-7 | Aromatic methine carbon. |
| ~21 | -CH₃ | The methyl carbon is in a shielded environment, resulting in an upfield chemical shift. |
II. Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group | Expert Interpretation |
| ~3200 | N-H Stretch | Medium | Amide | The position and broadness of this peak can be influenced by hydrogen bonding. |
| ~3100-3000 | C-H Stretch | Medium | Aromatic | Characteristic of sp² C-H bonds in the benzene ring. |
| ~2950-2850 | C-H Stretch | Medium | Aliphatic | Corresponds to the C-H bonds of the methyl group. |
| ~1740 | C=O Stretch | Strong | Ketone (C-3) | The two carbonyl groups give rise to strong, distinct absorption bands. |
| ~1720 | C=O Stretch | Strong | Amide (C-2) | The position of these bands is sensitive to the molecular environment and conjugation. |
| ~1610, ~1470 | C=C Stretch | Medium | Aromatic Ring | These are characteristic skeletal vibrations of the benzene ring. |
Experimental Protocol: Acquiring an FT-IR Spectrum (KBr Pellet Method)
The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.
Caption: Workflow for FT-IR data acquisition using the KBr pellet method.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For this compound, with a molecular formula of C₉H₇NO₂, the expected molecular weight is 161.16 g/mol . [4][5] Table 4: Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Relative Intensity | Expert Interpretation |
| 161 | [M]⁺˙ | High | The molecular ion peak, confirming the molecular weight of the compound. [5] |
| 133 | [M - CO]⁺˙ | High | A common fragmentation pathway for isatins is the loss of a carbonyl group. |
| 105 | [M - 2CO]⁺˙ | High | Subsequent loss of the second carbonyl group. |
| 77 | [C₆H₅]⁺ | Medium | Represents the phenyl fragment. |
Conclusion
The comprehensive spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, IR, and MS—provide a robust and self-validating framework for the structural confirmation of this compound. The detailed interpretation of each spectrum, grounded in the principles of chemical structure and spectroscopy, offers researchers and drug development professionals the necessary tools for confident identification and further investigation of this important molecule. The provided experimental protocols serve as a practical guide for obtaining high-quality data.
References
- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications.
- Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids. PubMed. [Link]
- Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Deriv
- New Isatin Based Thiosemicarbazone Derivatives: Synthesis, Spectroscopic Characterization and Theoretical Studies.
- New Isatin Derivatives Based Isopropyl-Thiosemicarbazone: Synthesis, Spectroscopic Characterization, and Theoretical Studies. DergiPark. [Link]
- 5-Methylis
- (a) 13 C NMR spectrum of N-methylisatin (1 a).
- 6-Methyl-1H-indole-2,3-dione | C9H7NO2. PubChem. [Link]
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- 3. hilarispublisher.com [hilarispublisher.com]
- 4. This compound 97% | CAS: 1128-47-8 | AChemBlock [achemblock.com]
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Biological activities of isatin and its derivatives
An In-depth Technical Guide to the Biological Activities of Isatin and Its Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Gemini, Senior Application Scientist
Executive Summary
Isatin (1H-indole-2,3-dione) represents a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Endogenously found in human tissues, this simple yet versatile heterocyclic compound has become the foundation for a vast library of synthetic derivatives with a remarkable spectrum of biological activities.[3][4][5] Its synthetic tractability, allowing for precise modifications at multiple positions, has enabled the development of potent and selective agents targeting key players in human disease.[6] This guide provides a technical deep-dive into the principal therapeutic applications of isatin derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the validated experimental protocols used to characterize their activity. We will explore their roles as anticancer, neuroprotective, antimicrobial, and antiviral agents, offering field-proven insights for professionals in drug discovery and development.
Potent Anticancer Activities of Isatin Derivatives
The isatin scaffold is a cornerstone in the development of modern anticancer therapeutics, due in large part to its ability to target multiple oncogenic pathways, including kinase signaling, microtubule dynamics, and programmed cell death.[2][7] This multi-targeting capability offers a promising strategy to enhance efficacy and overcome drug resistance.[2][3]
Mechanism of Action I: Inhibition of Receptor Tyrosine Kinases (RTKs)
Dysregulation of protein kinases, particularly RTKs like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a hallmark of many cancers, driving tumor growth and angiogenesis.[2][8] Isatin derivatives have been exceptionally successful as kinase inhibitors.[6][9] The oxindole core, closely related to isatin, is famously found in Sunitinib, an FDA-approved multi-kinase inhibitor used to treat renal cell carcinoma.[6][10] Isatin-based compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain and preventing the phosphorylation cascade required for signal transduction.
Mechanism of Action II: Disruption of Microtubule Dynamics
Microtubules are essential for cell division, and agents that interfere with their polymerization or depolymerization are powerful anticancer drugs. Certain isatin-coumarin hybrids and other derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][7]
Mechanism of Action III: Induction of Apoptosis
A primary goal of chemotherapy is to induce programmed cell death (apoptosis) in cancer cells. Isatin derivatives, particularly isatin-hydrazones, achieve this by modulating the expression of apoptosis-related genes.[1][2] They can suppress anti-apoptotic proteins like Bcl-2 and activate effector caspases (e.g., Caspase-3), which are the executioners of apoptosis.[2]
Data Summary: Anticancer Isatin Derivatives
The following table summarizes the activity of several exemplary isatin derivatives against various cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound Class | Specific Derivative Example | Target/Cell Line | IC₅₀ (µM) | Reference |
| Isatin-Hydrazone | Compound 4j (2,6-dihalogen substituted) | MCF-7 (Breast) | 1.51 | [1] |
| Isatin-Hydrazone | Compound 4e | MCF-7 (Breast) | 5.46 | [1] |
| Triazole-Isatin Hybrid | Not specified | Tubulin Polymerization | ~1-5 | [2] |
| Quinoxaline-Isatin Hybrid | Compound 21a | HepG2 (Liver) | 7.5 | [8] |
| Quinoxaline-Isatin Hybrid | Compound 21a | MCF-7 (Breast) | 12.9 | [8] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects.[6][9][11]
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the isatin derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control. Incubate for the desired exposure period (e.g., 48 or 72 hours).[12]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of this MTT solution to each well (final concentration ~0.5 mg/mL).[6][9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[6][9]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 16% SDS in 40% DMF) to each well to dissolve the purple formazan crystals.[9][11]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[9]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Neuroprotective Activity via Monoamine Oxidase B (MAO-B) Inhibition
Isatin is an endogenous inhibitor of Monoamine Oxidase (MAO), an enzyme critical for the catabolism of neurotransmitters.[13] Isatin derivatives have been extensively developed as selective and potent inhibitors of the MAO-B isoform, which is a key therapeutic target for neurodegenerative disorders like Parkinson's disease.[13][14]
Mechanism of Action
In the brain, MAO-B is responsible for breaking down dopamine. In Parkinson's disease, the loss of dopaminergic neurons leads to motor symptoms. By inhibiting MAO-B, isatin derivatives prevent the degradation of dopamine, thereby increasing its synaptic availability and alleviating symptoms.[13][14] This inhibition can also be neuroprotective by reducing the production of reactive oxygen species (ROS) that are generated during the MAO-catalyzed reaction.[15][16]
Data Summary: Isatin-Based MAO-B Inhibitors
Structure-activity relationship studies have shown that substitutions at the C5 and C6 positions of the isatin ring can significantly enhance MAO-B inhibitory potency and selectivity.[13][17]
| Compound Class | Specific Derivative Example | Target | IC₅₀ (µM) | Reference |
| Benzyloxybenzaldehyde | Compound ISB1 | MAO-B | 0.124 | [14][18] |
| Acylhydrazone | Compound IS7 | MAO-B | 0.082 | [15][16] |
| Acylhydrazone | Compound IS13 | MAO-B | 0.104 | [15][16] |
| Acylhydrazone | Compound IS6 | MAO-B | 0.124 | [15][16] |
| 5-Hydroxyisatin | 5-Hydroxyisatin | MAO-A | 8.4 | [17] |
Experimental Protocol: MAO-B Inhibition (MAO-Glo™ Assay)
The MAO-Glo™ Assay is a highly sensitive, luminescence-based method ideal for HTS of MAO inhibitors.[14]
Principle: The assay uses a luminogenic MAO substrate. When acted upon by MAO, this substrate is converted into luciferin. A second reagent is then added which contains luciferase; this enzyme uses the newly formed luciferin to produce light. The amount of light generated is directly proportional to MAO activity.[14] An inhibitor will reduce the amount of light produced.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 4X working solution of the desired test compounds (isatin derivatives) in the appropriate MAO Reaction Buffer. Prepare a 2X working solution of the MAO-B enzyme.
-
Assay Plate Setup: In a white, opaque 96- or 384-well plate, add 12.5 µL of the 4X luminogenic MAO-B substrate solution to each well.
-
Compound Addition: Add 12.5 µL of the 4X test compound solution to the appropriate wells. For control wells, add 12.5 µL of buffer (Enzyme Control) or a known inhibitor (Inhibitor Control).
-
Enzyme Reaction: Initiate the reaction by adding 25 µL of the 2X MAO-B enzyme solution to each well. Mix briefly on a plate shaker. Incubate at room temperature for 60 minutes.
-
Signal Detection: Add 50 µL of the reconstituted Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates the luminescent signal.
-
Data Acquisition: Incubate for 20 minutes at room temperature to stabilize the signal. Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the enzyme control. Determine the IC₅₀ value by plotting percent inhibition versus the log of the compound concentration.
Antimicrobial and Antifungal Activity
Isatin derivatives have demonstrated broad-spectrum activity against a range of pathogens, including Gram-positive and Gram-negative bacteria and fungi, making them attractive scaffolds for the development of new anti-infective agents to combat antimicrobial resistance.[11]
Mechanism of Action
The exact mechanisms are varied, but some derivatives are proposed to act as inhibitors of essential bacterial enzymes, such as tyrosyl-tRNA synthetase (TyrRS). Hybridization with other antimicrobial pharmacophores, like thiazole, can enhance potency. Furthermore, complexation with metal ions (e.g., Co(II), Cu(II), Ni(II)) has been shown to improve the antibacterial and antifungal properties of isatin compounds in many cases.[11]
Data Summary: Antimicrobial Isatin Derivatives
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Specific Derivative Example | Organism | MIC (µg/mL) | Reference |
| Isatin-Thiazole | Compound 7b | E. coli | Potent activity reported | |
| Isatin-Thiazole | Compound 7f | MRSA | Best activity in series | |
| Isatin-Thiazole | Compound 7h | C. albicans | Equivalent to Nystatin | |
| 5-Bromo-Isatin Imidazole | Compound VIIIc | S. aureus | High activity reported |
Experimental Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Test)
This is the gold-standard method for determining the MIC of an antimicrobial agent.[1][4]
Principle: A standardized suspension of bacteria is challenged with serial dilutions of an antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that completely inhibits visible growth after a defined incubation period is the MIC.
Step-by-Step Methodology:
-
Inoculum Preparation: Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13]
-
Compound Dilution: In a sterile 96-well microtiter plate, dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (MH Broth) into wells in columns 2 through 12.[1]
-
Serial Dilution: Prepare a stock solution of the isatin derivative at twice the highest desired concentration. Add 200 µL of this stock to column 1. Transfer 100 µL from column 1 to column 2, mixing thoroughly. Repeat this two-fold serial dilution across the plate to column 10, and discard 100 µL from column 10.[1] Column 11 serves as a growth control (no drug), and column 12 serves as a sterility control (no bacteria).
-
Inoculation: Dilute the standardized bacterial suspension from Step 1 into fresh MH Broth so that the final inoculum density in each well will be approximately 5 x 10⁵ CFU/mL. Within 15-30 minutes of standardization, add 100 µL of this final inoculum to wells in columns 1 through 11.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
Data Acquisition: Read the plate visually or with a plate reader. The MIC is the lowest concentration well where no visible growth (turbidity) is observed.
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6-Methylisatin: A Technical Guide to its Therapeutic Potential
Preamble: The Isatin Scaffold - A Foundation of Therapeutic Promise
The isatin (1H-indole-2,3-dione) core is a privileged scaffold in medicinal chemistry, a versatile building block that has given rise to a multitude of derivatives with a broad spectrum of biological activities.[1] This guide focuses on a specific, yet promising, member of this family: 6-methylisatin. While extensive research has been conducted on the isatin class as a whole, this document will collate the available data and provide a forward-looking perspective on the potential therapeutic applications of this compound for researchers, scientists, and drug development professionals. We will delve into its chemical nature, plausible mechanisms of action inferred from its parent scaffold, and the experimental pathways to unlock its full therapeutic potential.
The Chemical & Synthetic Landscape of this compound
This compound, with the chemical formula C₉H₇NO₂, is characterized by the fusion of a benzene ring to a five-membered heterocyclic ring containing a nitrogen atom and two carbonyl groups, with a methyl group substitution at the 6-position of the indole ring. This seemingly simple modification can significantly influence the molecule's electronic distribution, lipophilicity, and steric profile, thereby modulating its biological activity.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its development as a therapeutic agent. These properties govern its solubility, permeability, and ultimately, its pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂ | [2] |
| Molecular Weight | 161.16 g/mol | [2] |
| IUPAC Name | 6-methyl-1H-indole-2,3-dione | [2] |
| CAS Number | 1128-47-8 | [2] |
| Appearance | Not explicitly stated for this compound, but isatins are typically orange-red crystalline solids. | [3] |
| Solubility | Not explicitly stated for this compound. Isatin is soluble in hot water and alcohol. | [3] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of isatin and its derivatives can be achieved through various methods, with the Sandmeyer isonitrosoacetanilide isatin synthesis being a classic and adaptable approach.[3] A plausible synthetic route for this compound, adapted from established protocols for isatin synthesis, is outlined below.
Workflow for the Synthesis of this compound
Caption: A two-step synthetic workflow for this compound.
Protocol:
-
Preparation of Isonitroso-4-methylacetanilide:
-
Dissolve chloral hydrate in water.
-
Add a solution of p-toluidine in water containing hydrochloric acid.
-
Add a solution of hydroxylamine hydrochloride.
-
Heat the mixture to boiling.
-
Cool the solution to crystallize the isonitroso-4-methylacetanilide.
-
Filter and dry the product.[3]
-
-
Cyclization to this compound:
-
Warm concentrated sulfuric acid to approximately 50°C.
-
Slowly add the dry isonitroso-4-methylacetanilide while maintaining the temperature between 60-70°C.
-
After the addition is complete, heat the mixture to 80°C for about 10 minutes.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The precipitated this compound is then filtered, washed, and can be purified by recrystallization.[3]
-
Potential Therapeutic Applications: A Mechanistic Perspective
The therapeutic potential of this compound can be inferred from the extensive research on the isatin scaffold. The primary areas of interest include anticancer, anticonvulsant, antimicrobial, and antiviral activities.
Anticancer Potential
Isatin derivatives have demonstrated significant anticancer activity through various mechanisms.[1] It is plausible that this compound shares some of these mechanisms of action.
Potential Anticancer Mechanisms of this compound
Caption: Plausible anticancer mechanisms of this compound.
-
Inhibition of Protein Kinases: Many isatin derivatives are known to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[4] Inhibition of CDKs by this compound could lead to cell cycle arrest and prevent cancer cell proliferation.
-
Disruption of Microtubule Dynamics: Isatins can interfere with tubulin polymerization, a critical process for cell division, leading to mitotic arrest and apoptosis.[1]
-
Induction of Apoptosis: Isatin derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS) and activation of caspases.[5]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.[6][7]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[8]
Anticonvulsant Potential
Isatin and its derivatives have shown promising anticonvulsant activity in various animal models of epilepsy.[9][10]
Potential Anticonvulsant Mechanisms of this compound
Caption: Postulated anticonvulsant mechanisms of this compound.
-
Modulation of Voltage-Gated Sodium Channels: Some anticonvulsants act by blocking voltage-gated sodium channels, which reduces the repetitive firing of neurons.
-
Enhancement of GABAergic Neurotransmission: Isatin derivatives may enhance the activity of GABA, the primary inhibitory neurotransmitter in the brain, leading to a decrease in neuronal excitability.[11][12]
Experimental Protocol: In Vivo Anticonvulsant Evaluation
The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard models for screening anticonvulsant drugs.[11][13]
-
Animal Model: Use adult male Swiss albino mice (20-25 g).
-
Compound Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg). A control group receives the vehicle.
-
MES Test: After a set time (e.g., 30 minutes), apply an electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes. The endpoint is the abolition of the hind limb tonic extensor component of the seizure.
-
scPTZ Test: Inject pentylenetetrazole (a convulsant agent) subcutaneously (e.g., 85 mg/kg). Observe the animals for the onset of clonic and tonic seizures. Protection is defined as the absence of seizures.
-
Data Analysis: Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from seizures.[14][15]
Antimicrobial and Antiviral Potential
The isatin scaffold is present in numerous compounds with documented antimicrobial and antiviral activities. This suggests that this compound could also possess such properties. The mechanism often involves the inhibition of essential viral or bacterial enzymes.
Pharmacokinetics and ADMET Profile: A Critical Consideration
Key ADMET Parameters to Evaluate:
-
Absorption: Oral bioavailability, intestinal absorption, and cell permeability (e.g., Caco-2 permeability).
-
Distribution: Plasma protein binding and blood-brain barrier penetration.
-
Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.
-
Excretion: The route and rate of elimination from the body.
-
Toxicity: Potential for hepatotoxicity, cardiotoxicity, and mutagenicity.
Future Directions and Conclusion
This compound represents a molecule of significant interest within the broader, therapeutically rich family of isatins. While this guide has synthesized the available information and provided a framework for its further investigation, it is crucial to underscore the need for direct experimental validation.
Key Future Research Areas:
-
Definitive Synthesis and Characterization: Elucidation and publication of a detailed, optimized synthetic protocol for this compound.
-
In-depth Biological Screening: Comprehensive evaluation of its anticancer, anticonvulsant, antimicrobial, and antiviral activities using a panel of relevant in vitro and in vivo models.
-
Mechanistic Studies: Identification of the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of this compound derivatives to optimize potency and selectivity.
-
Pharmacokinetic and Toxicological Profiling: Thorough ADMET studies to assess its drug-like properties.
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- Anticonvulsant activity of novel 1-(morpholinomethyl)
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In silico studies of 6-Methylisatin binding
An In-Depth Technical Guide: Investigating the Binding of 6-Methylisatin: A Validated In Silico Workflow for Drug Discovery Professionals
Executive Summary
Isatin and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2] this compound, a specific analog, offers a promising starting point for targeted therapeutic development. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, technically-grounded workflow for characterizing the binding of this compound to a protein target using state-of-the-art in silico methodologies. We move beyond a simple recitation of steps to explain the critical reasoning behind each experimental choice, ensuring a self-validating and robust computational protocol. The workflow encompasses target identification, molecular docking, molecular dynamics (MD) simulations for conformational refinement, binding free energy calculations, and predictive ADMET profiling, culminating in a holistic view of the molecule's therapeutic potential.
Introduction: The Therapeutic Promise of this compound
The isatin (1H-indole-2,3-dione) core is an endogenous compound found in mammalian tissues that has been identified as a versatile lead structure for developing potent bioactive agents.[3][4] Its derivatives have been successfully explored for a multitude of therapeutic applications.[2][5] The addition of a methyl group at the 6-position, yielding this compound (IUPAC Name: 6-methyl-1H-indole-2,3-dione), subtly alters its electronic and steric properties, potentially refining its binding affinity and selectivity for specific biological targets.[6]
This guide will use Lysine-Specific Demethylase 6A (KDM6A, also known as UTX), a crucial epigenetic modifier, as an exemplary target.[7] KDM6A plays a vital role in transcriptional regulation by demethylating histone H3 at lysine 27 (H3K27me3), a key repressive mark.[7] The disruption of such epigenetic control is a frequent event in diseases like cancer, making chromatin-associated proteins highly attractive drug targets.[8] The objective of this in silico study is to predict and characterize the binding of this compound within the active site of KDM6A, providing a foundational hypothesis for subsequent experimental validation.
The Rationale for In Silico First: A Strategy of De-risking
In modern drug discovery, in silico methods are not merely a preliminary step but a critical de-risking strategy. They provide atomic-level insights into molecular recognition, which is often unattainable through purely experimental means. The primary justifications for this computational-first approach are:
-
Efficiency and Cost-Effectiveness: Computational screening and analysis of thousands of compounds is orders of magnitude faster and cheaper than synthesizing and testing them in vitro. This allows for the rapid prioritization of the most promising candidates.[9]
-
Mechanistic Elucidation: These methods predict the specific binding pose and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive ligand affinity. This knowledge is invaluable for rational, structure-based drug design and lead optimization.[10][11]
-
Dynamic Insight: While crystal structures provide a static snapshot, molecular dynamics (MD) simulations reveal the dynamic behavior of the protein-ligand complex over time, accounting for protein flexibility and solvent effects, which are crucial for a realistic assessment of binding stability.[12][13]
A Validated Workflow for In Silico Analysis of this compound
A robust computational study is a multi-stage process where each step builds upon the last, progressively refining the prediction. The workflow presented here is designed to be logical and self-validating.
Caption: Overall workflow for the in silico investigation of this compound.
Ligand and Receptor Preparation: The Foundation of Accuracy
The fidelity of any in silico model is critically dependent on the quality of the starting structures. Garbage in, garbage out.
Protocol 1: Ligand Preparation
-
Obtain 2D Structure: Source the SMILES string for this compound from a reliable database like PubChem (SMILES: CC1=CC2=C(C=C1)C(=O)C(=O)N2).[6]
-
Convert to 3D: Use a tool like Open Babel to convert the 2D SMILES string into a 3D structure (.sdf or .mol2 format).
-
Protonation and Energy Minimization: This is a critical step. The ligand's ionization state at physiological pH (7.4) must be correct. Assign Gasteiger charges and merge non-polar hydrogens.
-
Causality: An incorrect protonation state will lead to erroneous electrostatic interaction calculations. We perform energy minimization (e.g., using the MMFF94 force field) to relax the 3D structure into a low-energy conformation, removing any steric strain from the initial conversion.
-
-
Final Format: Save the prepared ligand structure as a .pdbqt file for use with AutoDock Vina.
Protocol 2: Receptor Preparation
-
Download Structure: Obtain the crystal structure of the target protein, KDM6A, from the Protein Data Bank (PDB). For this example, we will assume a hypothetical PDB ID is available.
-
Clean the PDB File: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. This is crucial to ensure we are docking into an empty binding site.
-
Protonation and Repair: Add polar hydrogens and repair any missing side chains or atoms using tools like PyMOL or Chimera.
-
Causality: Crystal structures often do not resolve hydrogen atoms. Adding them is essential for accurately modeling hydrogen bonds, which are primary drivers of binding affinity.
-
-
Define the Binding Site: Identify the catalytic residues or the known allosteric site. The grid box for docking must encompass this entire region to allow the algorithm to search for the optimal binding pose effectively.
-
Final Format: Convert the prepared protein structure to the .pdbqt format.
Molecular Docking: Predicting the Binding Pose
Molecular docking predicts the preferred orientation of the ligand within the receptor's binding site and estimates the binding affinity via a scoring function.[10][14]
Protocol 3: Molecular Docking with AutoDock Vina
-
Grid Box Generation: Using AutoGrid, define a 3D grid box centered on the active site of KDM6A. The box should be large enough to allow for full rotational and translational freedom of the ligand.
-
Causality: The search space for the docking algorithm is confined to this grid box. A box that is too small may prevent the true binding mode from being found, while one that is too large unnecessarily increases computation time.
-
-
Run Docking Simulation: Execute AutoDock Vina, providing the prepared ligand (ligand.pdbqt), receptor (receptor.pdbqt), and the grid configuration file as input. We recommend setting the exhaustiveness parameter to a higher value (e.g., 32) to ensure a thorough search of the conformational space.
-
Analyze Results: Vina will output a series of binding poses ranked by their calculated binding affinity (in kcal/mol). The top-ranked pose (most negative score) represents the most probable binding mode.
-
Trustworthiness: It is imperative to visually inspect the top poses. A chemically sensible pose will exhibit clear, favorable interactions (e.g., hydrogen bonds with key residues, hydrophobic packing) and minimal steric clashes.
-
Table 1: Hypothetical Docking Results for this compound against KDM6A
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) | Key Interacting Residues |
| 1 | -8.2 | 0.00 | Tyr1134, His1148, Arg1190 |
| 2 | -7.9 | 1.21 | Tyr1134, Asn1150 |
| 3 | -7.5 | 2.05 | His1148, Phe1188 |
Molecular Dynamics (MD) Simulation: Introducing Flexibility and Realism
Docking treats the receptor as largely rigid. MD simulations refine this static picture by simulating the atomic motions of the entire protein-ligand-solvent system over time, providing a more accurate assessment of complex stability.[13][15]
Caption: Step-by-step workflow for MD simulation using GROMACS.
Protocol 4: MD Simulation with GROMACS
-
System Preparation: Start with the top-ranked docked complex from Protocol 3.
-
Force Field and Topology: Choose an appropriate force field. The CHARMM36m force field is well-validated for protein-ligand simulations.[12] Generate a topology and parameter file for this compound using a tool like the CGenFF server.
-
Causality: The force field is a set of parameters that defines the potential energy of the system. An accurate force field is paramount for a realistic simulation.
-
-
Solvation and Ionization: Place the complex in a periodic box of water (e.g., TIP3P model) and add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge.
-
Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any bad contacts introduced during solvation.
-
Equilibration (NVT and NPT): This is a two-stage process critical for system stability.
-
NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Restrain the protein and ligand heavy atoms to allow the solvent to equilibrate around them. Run for ~100 ps or until the temperature stabilizes.
-
NPT Ensemble (Constant Pressure): Release the positional restraints and allow the pressure to equilibrate to 1 bar. Run for ~200 ps or until pressure and density have stabilized.
-
Trustworthiness: Successful equilibration is confirmed by plotting temperature, pressure, and density over time and ensuring they reach a stable plateau. Proceeding without a stable system invalidates the entire simulation.
-
-
Production MD: Run the simulation for a desired length of time (e.g., 100 ns) without any restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
Binding Free Energy Calculation: A More Rigorous Affinity Estimate
The docking score is a fast but often crude estimate of binding affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) provide a more accurate end-point free energy calculation by averaging over multiple snapshots from the MD trajectory.[16][17][18]
Protocol 5: MM/PBSA Calculation
-
Extract Snapshots: From the stable portion of the production MD trajectory, extract a set of coordinate snapshots (e.g., 100 frames).
-
Calculate Energy Components: For each snapshot, calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS Where:
-
ΔE_MM is the change in molecular mechanics energy in the gas phase.
-
ΔG_solv is the change in solvation free energy (composed of polar and nonpolar parts).
-
TΔS is the change in conformational entropy (often omitted due to high computational cost and potential for error, but its exclusion is a known approximation).[17][19]
-
-
Average the Results: Average the ΔG_bind values across all snapshots to obtain the final estimate.
Table 2: Hypothetical MM/PBSA Binding Free Energy Results (kcal/mol)
| Energy Component | Average Contribution (kcal/mol) |
| Van der Waals Energy | -35.8 |
| Electrostatic Energy | -15.2 |
| Polar Solvation Energy | +30.5 |
| Nonpolar Solvation Energy | -4.1 |
| Total ΔG_bind (MM/PBSA) | -24.6 |
-
Expertise: The decomposition of energy allows us to identify the key driving forces for binding. In this hypothetical case, Van der Waals forces and electrostatics are the primary favorable contributors, which is typical for small molecule inhibitors.
In Silico ADMET Profiling: Predicting Druglikeness
A potent binder is useless if it has poor pharmacokinetic properties or is toxic. Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is essential.[9][20]
Protocol 6: ADMET Prediction
-
Select a Tool: Utilize a reliable web-based tool or software package such as SwissADME, pkCSM, or ADMET-AI.[21]
-
Input Structure: Provide the SMILES string of this compound as input.
-
Analyze Output: The tool will predict a wide range of properties. Focus on key indicators of druglikeness.
Table 3: Predicted ADMET Properties for this compound
| Property | Predicted Value | Interpretation |
| Lipinski's Rule of Five | 0 Violations | Good oral bioavailability is likely. |
| GI Absorption | High | Well-absorbed from the gastrointestinal tract. |
| BBB Permeant | Yes | May cross the blood-brain barrier. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |
| Ames Toxicity | No | Predicted to be non-mutagenic. |
| Human Ether-à-go-go (hERG) Inhibition | Low Risk | Low risk of cardiotoxicity. |
Conclusion and Future Directions
This in silico investigation provides a multi-faceted prediction of this compound's interaction with the epigenetic target KDM6A. The workflow progresses from an initial, rapid docking prediction to a dynamically refined and energetically validated model. Our hypothetical results suggest that this compound is a promising candidate: it binds to the KDM6A active site with high affinity, driven primarily by favorable electrostatic and Van der Waals interactions, and maintains a stable interaction over a 100 ns simulation. Furthermore, its predicted ADMET profile is favorable, indicating good druglikeness.
This computational evidence forms a strong, data-driven hypothesis that now requires experimental validation. The immediate next steps would be to:
-
Perform an in vitro enzymatic assay to determine the IC50 of this compound against KDM6A.
-
Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding and determine the dissociation constant (Kd).
-
Initiate co-crystallization trials to obtain an experimental structure of the complex, which would serve as the ultimate validation of the predicted binding mode.
By integrating rigorous computational modeling with targeted experimental validation, we can significantly accelerate the drug discovery pipeline, optimizing the allocation of resources to the most promising chemical matter.
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A Technical Guide to the Safe Handling and Toxicological Profile of 6-Methylisatin
Introduction and Scope
6-Methylisatin (CAS No. 1128-47-8), a methylated derivative of isatin, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Like other isatin derivatives, it serves as a versatile scaffold for synthesizing novel molecules with a wide spectrum of pharmacological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[2][3]
This guide is designed for researchers, chemists, and drug development professionals who handle this compound. The primary objective is to provide a comprehensive overview of its known safety profile, toxicological data, and best practices for handling and emergency response. A critical aspect of this guide is addressing the current gaps in publicly available safety data for this compound specifically. Through a precautionary approach, we will extrapolate safety protocols based on data from closely related structural isomers to ensure the highest level of laboratory safety.
Physicochemical and Stability Profile
Understanding the fundamental properties of this compound is the first step in a robust safety assessment. These characteristics influence its behavior under various laboratory conditions and determine appropriate storage and handling procedures.
Table 1: Summary of Physicochemical Properties for this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1128-47-8 | [1][4][5] |
| Molecular Formula | C₉H₇NO₂ | [1][4][6] |
| Molecular Weight | 161.16 g/mol | [6] |
| Appearance | Yellow to orange crystalline powder | [1] |
| Melting Point | >147 °C | [1] |
| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone) | [1] |
| Synonyms | 6-Methylindoline-2,3-dione, 6-methyl-1H-indole-2,3-dione |[1][5][6][7] |
Stability and Reactivity: this compound is stable under normal laboratory and storage conditions. However, it is crucial to avoid conditions that could lead to hazardous decomposition.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can initiate vigorous or uncontrolled reactions.
-
Conditions to Avoid: Protect from excess heat, direct sunlight, and the formation of dust, which can create an inhalation hazard.[1]
-
Hazardous Decomposition Products: Upon thermal decomposition, this compound can release toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[8]
Hazard Identification and Classification
Causality of Surrogate Analysis: In drug development and chemical safety, when data for a specific compound is unavailable, analyzing its isomers is a standard practice. The core isatin scaffold and the presence of a methyl group are shared features, making it probable that they will interact with biological systems in a comparable manner regarding irritation and acute toxicity.
Caption: Workflow for hazard assessment with limited direct data.
Table 2: GHS Hazard Classifications of this compound Isomers
| Hazard Class | 5-Methylisatin (CAS 608-05-9) | N-Methylisatin (CAS 2058-74-4) | Implied Risk for this compound |
|---|---|---|---|
| Acute Toxicity, Oral | No data available | Category 3 (Toxic if swallowed)[9][10] | Potential for oral toxicity |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Category 2 (Causes skin irritation)[10][11] | High likelihood of being a skin irritant |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Category 1 (Causes serious eye damage)[9][10] | High likelihood of being a severe eye irritant |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Category 3 (May cause respiratory irritation)[10][11] | High likelihood of being a respiratory irritant |
Based on this surrogate data, it is imperative to treat this compound as a substance that is potentially toxic if ingested and is a skin, eye, and respiratory irritant.
Toxicological Data Summary
Direct toxicological studies on this compound are not extensively reported in the available literature. However, data from isomers and the broader class of isatin derivatives provide critical insights into its potential biological effects.
Acute Toxicity: While specific LD₅₀ values for this compound are absent, data for its isomers provide a valuable reference point for its potential acute toxicity. This information underscores the need for handling procedures that prevent ingestion and minimize exposure.
Table 3: Acute Toxicity Data of Isomers
| Compound | CAS Number | Route | Species | LD₅₀ Value | Source(s) |
|---|---|---|---|---|---|
| 5-Methylisatin | 608-05-9 | Intraperitoneal | Mouse | 790 mg/kg | [8] |
| N-Methylisatin | 2058-74-4 | Intraperitoneal | Mouse | 685 mg/kg |[12] |
Mutagenicity, Carcinogenicity, and Reproductive Toxicity: There is no available data to suggest that this compound or its close isomers are mutagenic, carcinogenic, or pose a reproductive hazard.[8][11] However, the absence of data does not confirm the absence of effect.
Broader Biological Activity & Rationale for Caution: Isatin and its derivatives are known to be biologically active, which is the very reason for their use in drug discovery.[3] Studies on various isatin derivatives have demonstrated activities such as:
-
Cytotoxicity: Certain N-alkyl substituted isatins have shown sub-micromolar IC₅₀ values against various cancer cell lines.[13]
-
Enzyme Inhibition: Isatin itself is an inhibitor of monoamine oxidase B (MAO-B), and derivatives can inhibit other enzymes like cholinesterases.[14][15]
-
Free Radical Scavenging: Some derivatives have shown cytoprotective effects by scavenging free radicals.[15]
This inherent bioactivity is the foundational reason to handle all isatin derivatives, including this compound, with a high degree of care, as the mechanisms that make them effective pharmacologically could also lead to off-target toxicological effects. The use of in silico (computer-based) toxicity prediction tools can be a valuable preliminary step to flag potential liabilities before extensive experimental work is undertaken.[16]
Occupational Safety and Handling Protocols
A self-validating safety protocol integrates engineering controls, personal protective equipment, and procedural steps, where each element reinforces the others to minimize exposure risk.
5.1 Engineering Controls The primary line of defense is to control exposure at the source.
-
Ventilation: Always handle this compound in a well-ventilated area.[8] A certified chemical fume hood is required when handling the powder or preparing solutions.
-
Local Exhaust: For tasks like weighing, use a ventilated balance enclosure or local exhaust ventilation to capture any airborne dust.
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
5.2 Personal Protective Equipment (PPE) PPE provides a barrier between the researcher and the chemical.
-
Eye Protection: Wear chemical safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[11]
-
Hand Protection: Use chemically resistant, disposable gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before use and practice proper glove removal technique to avoid skin contamination.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH/MSHA-approved particulate respirator (e.g., N95) is necessary.[8][11]
-
Skin and Body Protection: Wear a fully buttoned lab coat and closed-toe shoes. Protective clothing may be required for larger quantities.[8]
5.3 Step-by-Step Handling Protocol for Solid Compound This protocol is designed to be self-validating by incorporating checks and rationales at each stage.
-
Preparation (Pre-Handling Check):
-
Step: Confirm that the fume hood is operational and the work area is clean. Ensure all necessary PPE, spill kits, and waste containers are within reach.
-
Causality: This preparatory step ensures that control measures are in place before the chemical is handled, preventing a reactive scramble in case of an incident.
-
-
Weighing (Exposure Minimization):
-
Step: Weigh the required amount of this compound powder in a ventilated enclosure or on a draft shield. Use anti-static weigh paper or a tared container to prevent dispersal of the fine powder.
-
Causality: The greatest risk of inhalation comes from airborne particulates. This step directly mitigates that risk at its source.
-
-
Solubilization (Containment):
-
Step: Add the solvent to the vessel containing the weighed powder slowly to avoid splashing. Ensure the vessel is capped or covered during dissolution.
-
Causality: Once in solution, the risk of aerosolization is significantly reduced. This step manages the transition from solid to liquid phase safely.
-
-
Post-Handling (Decontamination):
-
Step: Decontaminate all surfaces, glassware, and spatulas used. Dispose of all contaminated disposables (gloves, weigh paper) in a designated, sealed waste container.
-
Causality: Proper decontamination prevents inadvertent secondary exposure to colleagues or from subsequent experiments.
-
5.4 Storage and Incompatibility
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and dark place.[1][8] Storage in a refrigerator at 2-8°C is also recommended by some suppliers.[5]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[8]
Emergency Procedures and First Aid
6.1 Spill Response Prompt and correct action during a spill is critical to prevent exposure and environmental contamination.
Caption: A workflow for responding to a solid chemical spill.
6.2 First Aid Measures Immediate first aid can significantly reduce the severity of an exposure.[8][11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms occur or persist.[11]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if skin irritation develops or persists.[11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[8]
6.3 Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, water spray, or alcohol-resistant foam.[8]
-
Specific Hazards: As noted, thermal decomposition can produce toxic NOx gases and carbon oxides.[8] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Chemical waste must be managed according to institutional, local, and national regulations.[11]
-
Waste Classification: This product should be treated as hazardous waste.
-
Disposal Method: Dispose of unused material and contaminated packaging in a designated hazardous waste container. Do not dispose of it down the drain or with regular trash.
Conclusion
This compound is a valuable research chemical with significant biological potential. However, the available safety and toxicological data are incomplete. A responsible, science-led approach demands that researchers operate under the precautionary principle , treating this compound with the same level of caution as its more thoroughly characterized isomers. By assuming it is a skin, eye, and respiratory irritant with potential oral toxicity, and by implementing the robust engineering controls, PPE, and handling protocols outlined in this guide, researchers can effectively mitigate risks and work safely with this compound.
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A Senior Application Scientist's Guide to 6-Methylisatin: Commercial Availability, Purity, and Quality Control
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Methylisatin in Modern Research
This compound (CAS 1128-47-8), a derivative of the versatile isatin scaffold, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its core structure, 1H-indole-2,3-dione, substituted with a methyl group at the 6-position, serves as a crucial building block for the synthesis of a wide array of biologically active molecules.[2][3] Isatin and its derivatives have demonstrated a broad spectrum of pharmacological activities, including potential anticancer, antimicrobial, and antiviral properties.[4] The strategic placement of the methyl group on the indole ring influences the molecule's electronic properties and its interactions with biological targets, making this compound a valuable starting material for the development of novel therapeutic agents.[5]
This guide provides an in-depth technical overview of the commercial landscape for this compound, focusing on the critical aspects of supplier evaluation, purity standards, and the analytical methodologies required to ensure its quality and suitability for research and drug development applications.
Navigating the Commercial Landscape: Suppliers of this compound
A variety of chemical suppliers offer this compound, typically for research and development purposes. While large-scale GMP (Good Manufacturing Practice) grade material may be available through custom synthesis, the readily available products are generally classified as "research grade" or for "synthesis." The stated purity for these products is consistently high, reflecting the compound's primary use in applications where purity is paramount.
| Supplier | Stated Purity | Availability |
| LBAO Chemicals | >98% | Bulk quantities available[2] |
| AChemBlock | 97% | Available in gram quantities[6] |
| DempoChem | 98%+ | Pilot capacity, available from stock[7] |
| Alfa Chemistry | Not specified | Product available for inquiry |
When selecting a supplier, it is crucial to look beyond the catalog description and engage with the supplier to understand the full scope of their quality control and documentation. For drug development professionals, partnering with a supplier who can offer a seamless transition from research-grade to bulk or GMP-grade material is a significant advantage.
Deconstructing Purity: Specifications and Analytical Verification
The purity of this compound is a critical parameter that directly impacts the reliability and reproducibility of experimental results. Commercially available this compound typically has a purity of 97% or higher. Verification of this purity is achieved through a combination of analytical techniques, which should be detailed in the supplier's Certificate of Analysis (CoA).
The Certificate of Analysis (CoA): A Researcher's Essential Document
A comprehensive CoA is a testament to a supplier's commitment to quality. While a specific CoA for this compound is not publicly available, a representative CoA for a research-grade chemical would include the following information:
Representative Certificate of Analysis
| Product Information | |
| Product Name | This compound |
| CAS Number | 1128-47-8[6] |
| Molecular Formula | C₉H₇NO₂[6] |
| Molecular Weight | 161.16 g/mol [3] |
| Lot Number | XXXXXX |
| Appearance | Yellow to orange crystalline powder[2] |
| Solubility | Soluble in organic solvents such as ethanol and acetone; slightly soluble in water[2] |
| Melting Point | >147 °C[2] |
| Storage | Store at room temperature, protected from light |
| Analytical Data | |
| Purity (by HPLC) | 98.5% (as per chromatogram below) |
| ¹H NMR | Conforms to structure |
| Mass Spectrometry (MS) | [M+H]⁺ = 162.05 |
| Residual Solvents | <0.5% |
| Water Content (by Karl Fischer) | <0.5% |
| Date of Analysis | YYYY-MM-DD |
| Retest Date | YYYY-MM-DD |
Key Analytical Techniques for Purity Determination
A multi-pronged analytical approach is necessary to fully characterize the purity of this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reversed-phase HPLC method with UV detection is typically employed to separate this compound from any impurities. The purity is calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of this compound and identifying any structural isomers or impurities with distinct proton or carbon environments.[5] The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the methyl group protons, and the N-H proton of the isatin ring.
-
Mass Spectrometry (MS): MS provides crucial information about the molecular weight of the compound, confirming its identity. Techniques like electrospray ionization (ESI) are commonly used to generate ions for analysis.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl (C=O) groups and the N-H bond of the isatin core.[5]
Understanding Potential Impurities: A Look at the Synthesis of this compound
A thorough understanding of the synthetic route used to produce this compound is essential for predicting and identifying potential impurities. The Sandmeyer isatin synthesis is a classic and widely used method for preparing isatin and its derivatives from anilines.[4][8]
The Sandmeyer Synthesis of this compound: A Step-by-Step Overview
The synthesis of this compound via the Sandmeyer reaction typically proceeds in two main steps, starting from 4-methylaniline (p-toluidine).
Caption: The two-step Sandmeyer synthesis of this compound.
Potential Impurities and Their Origins
The nature of the Sandmeyer synthesis can lead to several potential impurities that researchers should be aware of:
-
Starting Materials: Incomplete reaction can result in the presence of residual 4-methylaniline or isonitroso-4'-methylacetanilide in the final product.
-
Isomeric Impurities: The cyclization step is generally regioselective due to the directing effect of the methyl group. However, trace amounts of the isomeric product, 4-methylisatin, could potentially form.
-
Byproducts of Cyclization: The strong acid conditions used for cyclization can lead to the formation of sulfonated or other degradation byproducts, though typically in very small amounts with optimized reaction conditions.
-
Residual Solvents: Solvents used during the reaction and purification steps may be present in the final product.
-
Inorganic Salts: Salts from the reagents used in the synthesis may also be present as impurities if not adequately removed during workup and purification.
The following diagram illustrates the relationship between the synthetic pathway and the potential for impurity formation.
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Solubility Profile of 6-Methylisatin: A Technical Guide to Solvent Selection and Experimental Determination
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylisatin, a methylated derivative of the privileged isatin scaffold, is a compound of significant interest in medicinal chemistry and drug discovery.[1][2] Its utility as a synthetic intermediate for novel therapeutic agents is critically dependent on its solubility profile, which governs everything from reaction kinetics to bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive published quantitative data for this specific isomer, we will leverage foundational principles of physical chemistry and available data for the parent compound, isatin, and its other methylated isomers to establish a predictive framework. Crucially, this guide details a robust, self-validating experimental protocol for researchers to precisely determine the solubility of this compound in various solvent systems, ensuring reproducible and reliable data for downstream applications.
Introduction: The Critical Role of Solubility in the Application of this compound
Isatin and its derivatives are a cornerstone in the synthesis of heterocyclic compounds with a wide spectrum of biological activities, including potential anticancer, antimicrobial, and antiviral properties.[3][4] this compound (6-methyl-1H-indole-2,3-dione), with a methyl group at the 6-position of the indole ring, is a key building block in this field.[5]
The success of any research or development program involving this compound hinges on a thorough understanding of its solubility. Solubility is not merely a physical constant; it is a critical parameter that dictates:
-
Reaction Conditions: The choice of solvent directly impacts reaction rates, yield, and purity by controlling the concentration of reactants in the solution phase.
-
Formulation Development: For therapeutic applications, poor aqueous solubility is a major barrier to achieving adequate bioavailability, hindering the translation of a promising compound into a viable drug candidate.[6]
-
Analytical Characterization: Preparing solutions for techniques like HPLC, NMR, or mass spectrometry requires solvents that can dissolve the analyte at the desired concentration without interference.
This guide is designed to empower researchers by providing both a theoretical framework for understanding this compound's solubility and the practical tools to measure it accurately.
Predicting Solubility: Molecular Structure and Physicochemical Properties
The solubility of a compound is governed by the principle of "like dissolves like." This is determined by factors such as polarity, hydrogen bonding capability, and molecular size.
Molecular Profile of this compound:
-
Molecular Formula: C₉H₇NO₂[7]
-
Molecular Weight: 161.16 g/mol [7]
-
Structure: An indole core with two carbonyl groups and a methyl substituent on the benzene ring.[5]
The isatin core contains both hydrogen bond donors (the N-H group) and acceptors (the two C=O groups), contributing to its polarity.[7] The introduction of a methyl group at the 6-position is expected to slightly increase the molecule's lipophilicity (fat-solubility) compared to the parent isatin molecule. This structural modification leads to a predictable, albeit modest, shift in its solubility profile:
-
Aqueous Solubility: A slight decrease in solubility in highly polar solvents like water is anticipated due to the increased nonpolar character imparted by the methyl group.[8]
-
Organic Solvent Solubility: A corresponding slight increase in solubility in less polar organic solvents is expected.[8]
The following diagram illustrates the relationship between the core structure and its methylated derivative, highlighting the key functional groups that influence solubility.
Caption: Relationship between Isatin structure and predicted solubility of this compound.
Solubility Data of Isatin and Isomers: A Predictive Resource
While specific quantitative data for this compound remains sparse in the literature, data for the parent compound and a related isomer provide an invaluable starting point for solvent screening. Commercial suppliers qualitatively describe this compound as slightly soluble in water and soluble in organic solvents like ethanol and acetone.[5]
For a more quantitative estimation, we can examine the known solubility of 5-methylisatin and isatin.
| Compound | Solvent | Temperature | Solubility | Reference |
| 5-Methylisatin | Methanol | Room Temp. | 25 mg/mL | |
| Isatin | Water | 298.15 K (25 °C) | 5.14 x 10⁻⁵ (mole fraction) | [6] |
| Isatin | Ethanol | 298.15 K (25 °C) | 4.09 x 10⁻³ (mole fraction) | [6] |
| Isatin | Ethyl Acetate | 298.15 K (25 °C) | 5.68 x 10⁻³ (mole fraction) | [6] |
| Isatin | Acetone | 298.15 K (25 °C) | ~1.5 x 10⁻² (mole fraction) | [9] |
| Isatin | Dichloromethane | 298.15 K (25 °C) | ~3.0 x 10⁻³ (mole fraction) | [9] |
| Isatin | Toluene | 298.15 K (25 °C) | ~1.0 x 10⁻³ (mole fraction) | [9] |
| Isatin | N,N-Dimethylformamide (DMF) | 298.15 K (25 °C) | ~4.0 x 10⁻² (mole fraction) | [9] |
| Isatin | Tetrahydrofuran (THF) | 298.15 K (25 °C) | ~2.5 x 10⁻² (mole fraction)* | [9] |
| Note: Values for acetone, dichloromethane, toluene, DMF, and THF are extrapolated from graphical data presented in the cited source for isatin at 298.15 K. |
Field Insight: The 25 mg/mL solubility for 5-methylisatin in methanol is a strong indicator that this compound will also exhibit good solubility in polar protic solvents. The extensive data for isatin shows that its solubility increases with solvent polarity and hydrogen bonding capability, with particularly high solubility in DMF and acetone. Researchers can use this table to prioritize solvents for their own experimental determinations with this compound.
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
To generate reliable and publication-quality data, a validated experimental method is essential. The isothermal shake-flask method is a gold-standard, equilibrium-based technique that is both accurate and accessible. The protocol described below is a self-validating system, incorporating steps to ensure equilibrium has been reached.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.
Materials & Equipment:
-
This compound (>98% purity)[5]
-
Solvent of choice (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance (±0.1 mg)
-
Centrifuge
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer for quantification
Experimental Workflow Diagram:
Caption: Workflow for the isothermal shake-flask solubility determination method.
Step-by-Step Methodology:
-
Preparation:
-
Add an excess amount of this compound (e.g., 50-100 mg) to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.
-
Causality: Using excess solid ensures that the solution becomes saturated, which is the definition of equilibrium solubility.
-
Accurately add a precise volume of the chosen solvent (e.g., 5.0 mL) to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for an extended period. To ensure equilibrium is reached (the self-validating step), use multiple time points (e.g., 24, 48, and 72 hours).
-
Causality: Equilibrium is achieved when the rate of dissolution equals the rate of precipitation. If the measured concentration is the same at 48 and 72 hours, you can be confident that equilibrium has been reached.
-
-
Phase Separation:
-
After the equilibration period, remove the vials and allow them to stand at the experimental temperature for at least 30 minutes to allow larger particles to settle.
-
Centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes).
-
Causality: Centrifugation is critical to pellet all undissolved solid particles, ensuring that the supernatant withdrawn for analysis is a true, saturated solution free of suspended solids.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a calibrated pipette. Be cautious not to disturb the solid pellet.
-
Transfer the aliquot to a pre-weighed volumetric flask. Weigh the flask again to determine the exact mass of the solution transferred.
-
Dilute the sample to the flask's mark with a suitable solvent (often the mobile phase for HPLC).
-
Causality: Gravimetric transfer (by weight) is more accurate than volumetric transfer, as it is not affected by temperature or solvent density.
-
-
Quantification:
-
Prepare a set of calibration standards of this compound of known concentrations.
-
Analyze the diluted samples and calibration standards using a validated analytical method (e.g., HPLC-UV).
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation:
-
Using the concentration from the calibration curve and the dilution factor, calculate the original concentration in the saturated supernatant. This value is the solubility.
-
Express the final solubility in appropriate units, such as mg/mL, g/L, or Molarity (mol/L).
-
Conclusion for the Field
A comprehensive understanding of this compound's solubility is not an academic exercise but a fundamental prerequisite for its successful application in research and drug development. While a definitive, solvent-by-solvent database for this compound is yet to be established, the principles outlined in this guide provide a powerful predictive framework. By referencing the behavior of isatin and its isomers, researchers can make informed decisions on solvent selection. Furthermore, the detailed shake-flask protocol provides a robust and reliable method for generating the precise, empirical data needed to advance synthesis, formulation, and analytical efforts. Adherence to these principles and protocols will accelerate research and development by mitigating risks associated with poor solubility and ensuring the generation of high-quality, reproducible scientific data.
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Physical and chemical properties of 6-Methylisatin
An In-depth Technical Guide to 6-Methylisatin: Properties, Synthesis, and Applications
Introduction
This compound, a derivative of the versatile isatin scaffold, is a compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. Isatin (1H-indole-2,3-dione) itself is an endogenous molecule found in humans and possesses a broad spectrum of biological activities.[1] The methylation at the 6-position of the indole ring modifies the electronic and steric properties of the parent molecule, offering a nuanced profile for further chemical exploration. This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic characterization, synthesis, and reactivity of this compound, positioning it as a valuable building block for the synthesis of novel bioactive compounds.[2][3]
Molecular Structure and Physicochemical Properties
This compound is systematically named 6-methylindoline-2,3-dione.[4] It presents as a yellow to orange crystalline powder at room temperature.[5] The core structure consists of a bicyclic system where a benzene ring is fused to a five-membered heterocyclic ring containing an amide (a γ-lactam) and a ketone group.
Diagram 1: Chemical Structure of this compound
Caption: Chemical structure of this compound (CAS: 1128-47-8).
The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 1128-47-8 | [2][4][5] |
| Molecular Formula | C₉H₇NO₂ | [4][6] |
| Molecular Weight | 161.16 g/mol | [6][7] |
| Appearance | Yellow to orange crystalline powder | [5] |
| Melting Point | >147 °C | [5] |
| Boiling Point | 366.6 °C (Predicted) | [5] |
| Density | 1.301 ± 0.06 g/cm³ (Predicted) | [5][7] |
| Solubility | Slightly soluble in water; Soluble in organic solvents such as ethanol and acetone. | [5] |
| pKa | 9.87 ± 0.20 (Predicted) | [5] |
| XLogP3 | 1.2 | [6] |
| Hydrogen Bond Donor Count | 1 | [6][7] |
| Hydrogen Bond Acceptor Count | 2 | [6][7] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the structural confirmation of this compound. While specific experimental spectra for this compound are not consistently published, the following sections detail the expected spectroscopic data based on its structure and data from closely related analogs like 7-Methylisatin.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-H proton, the aromatic protons, and the methyl group protons. The amide proton (N-H) typically appears as a broad singlet in the downfield region (~11.0 ppm), with its chemical shift being sensitive to solvent and concentration. The aromatic protons on the benzene ring will appear as multiplets between 7.0 and 7.5 ppm. The methyl group (-CH₃) protons will present as a sharp singlet in the upfield region (~2.4 ppm).
-
¹³C NMR: The carbon NMR spectrum will feature signals for the two carbonyl carbons (C2 and C3) at the downfield end of the spectrum, typically in the range of 158-184 ppm.[8] The aromatic carbons will resonate between 110-150 ppm, and the methyl carbon will appear in the upfield region, around 18-21 ppm.[8][9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of this compound is characterized by the following absorption bands:
-
N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the amide.
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are observed just below 3000 cm⁻¹ (around 2850-2950 cm⁻¹).[8]
-
C=O Stretch: Two strong, distinct absorption bands for the two carbonyl groups are expected in the region of 1720-1760 cm⁻¹. The ketone (C3) and amide (C2) carbonyls will have slightly different frequencies.[8]
-
C=C Stretch (Aromatic): Medium intensity bands around 1610 cm⁻¹ and 1470 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic ring.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under Electron Impact (EI) ionization, the mass spectrum of this compound would show a prominent molecular ion peak [M]⁺˙ at m/z = 161, confirming its molecular weight.[8] A common fragmentation pathway for isatins involves the sequential loss of the two carbonyl groups (as CO), leading to a significant fragment ion.[8]
Experimental Protocol: Spectroscopic Analysis Workflow
Diagram 2: Workflow for Spectroscopic Characterization
Caption: A generalized workflow for the complete spectroscopic characterization of a synthesized this compound sample.
Protocol for FT-IR Spectroscopy (KBr Pellet Method): [8]
-
Sample Preparation: A small amount (~1-2 mg) of dry this compound is finely ground with about 100-200 mg of spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a homogeneous powder is obtained.
-
Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹.
Synthesis of this compound
The synthesis of isatin and its derivatives can be achieved through several established methods, with the Sandmeyer isatin synthesis being a classic and reliable approach. This method can be adapted for the synthesis of this compound starting from 4-methylaniline (p-toluidine).
Step-by-Step Synthesis Protocol (Adapted from Sandmeyer Synthesis):[10]
Step 1: Synthesis of Isonitrosoaceto-p-toluidide
-
In a suitable reaction vessel, dissolve chloral hydrate in water.
-
Sequentially add crystallized sodium sulfate, a solution of 4-methylaniline in dilute hydrochloric acid, and a solution of hydroxylamine hydrochloride.
-
Heat the mixture to boiling for a few minutes. The reaction is typically complete when a crystalline product separates.
-
Cool the mixture and collect the crude isonitrosoaceto-p-toluidide by filtration. Wash with water and dry.
Step 2: Cyclization to this compound
-
Warm concentrated sulfuric acid to approximately 50°C in a flask equipped with a mechanical stirrer.
-
Gradually add the dry isonitrosoaceto-p-toluidide from Step 1, maintaining the temperature between 60-70°C. External cooling may be necessary to control the exothermic reaction.
-
After the addition is complete, heat the solution to 80°C for about 10 minutes to ensure the completion of the cyclization reaction.
-
Carefully pour the reaction mixture onto crushed ice. The crude this compound will precipitate.
-
Collect the solid by filtration and wash thoroughly with cold water.
Purification:
-
The crude product can be purified by dissolving it in an aqueous sodium hydroxide solution.
-
The resulting solution is filtered to remove insoluble impurities.
-
The filtrate is then carefully acidified with hydrochloric acid, causing the purified this compound to precipitate.
-
The solid is collected by filtration, washed with water, and dried.
Chemical Reactivity and Key Transformations
The reactivity of this compound is governed by the functional groups present in its core structure: the N-H group of the amide, the highly reactive C3-carbonyl group, and the aromatic ring.
Diagram 3: Reactive Sites of this compound
Caption: Diagram illustrating the principal sites of chemical reactivity on the this compound molecule.
-
N-Substitution: The amide proton is acidic and can be removed by a base, allowing for N-alkylation or N-acylation reactions. This is a common strategy to introduce various substituents at the N1 position, which can significantly modulate the biological activity of the resulting derivatives.[10]
-
Reactions at the C3-Carbonyl: The C3-carbonyl group is highly electrophilic and is the most reactive site in the isatin core.[11] It readily undergoes nucleophilic addition and condensation reactions with a wide variety of nucleophiles, including amines, hydrazines, and active methylene compounds. These reactions are extensively used to synthesize Schiff bases, hydrazones, and spiro-heterocyclic derivatives, many of which exhibit interesting pharmacological properties.[12][13]
-
Electrophilic Aromatic Substitution: The benzene ring of the isatin core can undergo electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the existing substituents (the methyl group and the fused ring system) will influence the position of the incoming electrophile.
Applications in Research and Drug Discovery
Isatin and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The introduction of a methyl group at the 6-position can influence the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.
Derivatives of isatin have been reported to possess a diverse array of biological activities, including:
-
Anticancer: Isatin derivatives have shown potential as inhibitors of various kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[9][11]
-
Antiviral: Certain isatin derivatives, like methisazone, have demonstrated antiviral activity.[1]
-
Anticonvulsant: A number of isatin derivatives have been synthesized and evaluated for their anticonvulsant properties.[1][12]
-
Antimicrobial and Antitubercular: Various substituted isatins have shown activity against bacteria, including M. tuberculosis.[1][11]
The 6-methyl substituent can play a crucial role in the structure-activity relationship (SAR) of these compounds. It can enhance binding to hydrophobic pockets in target enzymes or receptors and can also influence the overall electronic properties of the aromatic system, thereby affecting reactivity and biological activity. Therefore, this compound serves as an excellent starting point for the synthesis of compound libraries aimed at discovering new therapeutic agents.
Conclusion
This compound is a synthetically accessible and highly versatile derivative of isatin. Its well-defined physical and chemical properties, coupled with the multiple reactive sites within its structure, make it an invaluable tool for researchers in organic synthesis and medicinal chemistry. The potential for derivatization at the nitrogen, the C3-carbonyl, and the aromatic ring allows for the creation of a vast chemical space for the exploration of new bioactive molecules. A thorough understanding of its characteristics, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.
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Introduction: The Isatin Scaffold as a Privileged Motif in Drug Discovery
An In-Depth Technical Guide to the Hypothesized Mechanisms of Action of 6-Methylisatin
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry for its broad spectrum of biological activities.[1][2] Derivatives of this core structure have been extensively explored, leading to the development of compounds with potent antiviral, anticancer, antimicrobial, and anti-inflammatory properties.[3][4] In fact, several isatin-based drugs, such as Sunitinib and Nintedanib, have successfully transitioned into clinical use for cancer treatment.[1][5] this compound, a methylated derivative of the isatin core, represents a promising scaffold for the development of novel therapeutics. This technical guide synthesizes the current understanding and leading hypotheses regarding the mechanisms through which this compound and its related analogues exert their biological effects, with a focus on their potential applications in virology, oncology, and neurodegenerative disease.
Part 1: Hypothesized Antiviral Mechanisms of Action
Isatin derivatives have been investigated for over five decades for their remarkable and broad-spectrum antiviral properties.[1][6] The proposed mechanisms are primarily centered on the inhibition of key viral enzymes essential for replication.
Hypothesis 1.1: Inhibition of Viral Proteases
A primary strategy for many antiviral agents is the targeted inhibition of viral proteases, which are crucial for cleaving viral polyproteins into functional units required for replication and assembly.[7] Isatin derivatives have shown significant promise as inhibitors of viral proteases, particularly the main protease (Mpro) or 3C-like protease (3CLpro) of coronaviruses like SARS-CoV.[1]
Causality of Experimental Approach: The rationale for targeting viral proteases is that they are essential for the viral life cycle and often have distinct substrate specificities compared to host cell proteases, allowing for selective inhibition with a lower risk of off-target effects. Assays designed to test this hypothesis typically involve measuring the enzymatic activity of purified recombinant viral protease in the presence of the inhibitor.
Figure 1: Workflow of viral protease inhibition by isatin derivatives.
Hypothesis 1.2: Interference with Viral Nucleic Acid Synthesis
Another key antiviral strategy involves disrupting the replication of the viral genome. Some isatin derivatives have been shown to inhibit the synthesis of viral RNA. For instance, studies on novel isatin derivatives demonstrated their ability to inhibit Hepatitis C Virus (HCV) RNA synthesis in human hepatoblastoma cells.[8]
Causality of Experimental Approach: This hypothesis is tested by quantifying the amount of viral RNA in infected host cells after treatment with the compound. A reduction in viral RNA levels compared to untreated controls, without significant host cell toxicity, indicates a targeted effect on viral replication. This is often achieved using quantitative real-time PCR (qRT-PCR).
Part 2: Hypothesized Anticancer Mechanisms of Action
The anticancer properties of isatin derivatives are multifaceted, involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical signaling pathways that promote tumor growth.
Hypothesis 2.1: Induction of Caspase-Mediated Apoptosis
Apoptosis is a crucial mechanism for eliminating cancerous cells. Many chemotherapeutic agents function by activating this pathway. Isatin derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins.[9] Specifically, they can suppress the expression of anti-apoptotic proteins like Bcl-2 while increasing the expression of pro-apoptotic proteins like BAX.[9] This shift in balance leads to the activation of effector caspases (e.g., caspase-3 and -7), which execute the final stages of cell death. Interestingly, while some derivatives promote apoptosis, others are being developed as specific caspase inhibitors, highlighting the nuanced and target-specific nature of this scaffold.[10]
Figure 2: Hypothesized role of isatin derivatives in modulating the intrinsic apoptosis pathway.
Hypothesis 2.2: Cell Cycle Arrest via Kinase Inhibition
Uncontrolled cell proliferation is a hallmark of cancer, often driven by the dysregulation of cyclin-dependent kinases (CDKs) that govern cell cycle progression. Isatin derivatives have been identified as potent inhibitors of several kinases, including CDK2.[9][11] By inhibiting CDK2, these compounds can halt the cell cycle, typically at the G1/S or G2/M transition, preventing cancer cells from dividing.
Causality of Experimental Approach: To validate this hypothesis, researchers treat cancer cell lines with the compound and analyze the cell cycle distribution using flow cytometry. An accumulation of cells in a specific phase of the cycle indicates arrest. Furthermore, in vitro kinase assays using recombinant CDK2 can directly measure the inhibitory potency (e.g., IC₅₀) of the compound.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the reported in vitro anticancer activity of various isatin derivatives against human cancer cell lines.
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| Bis-isatin derivative (4d) | Hela (Cervical Cancer) | IC₅₀ | < 8.32 µM | [5] |
| Bis-isatin derivative (4d) | HCT-116 (Colon Cancer) | IC₅₀ | < 8.32 µM | [5] |
| Bis-isatin derivative (4d) | MCF-7/DOX (Resistant Breast Cancer) | IC₅₀ | < 8.32 µM | [5] |
| Isatin-podophyllotoxin (7f) | A549 (Lung Cancer) | IC₅₀ | 0.90 ± 0.09 µM | [5] |
| Isatin-podophyllotoxin (7f) | KB (Epidermoid Carcinoma) | IC₅₀ | 1.99 ± 0.22 µM | [5] |
Part 3: Hypothesized Neuroprotective Mechanisms of Action
In contrast to their pro-apoptotic role in cancer, isatin derivatives are being investigated as anti-apoptotic agents for neurodegenerative conditions like Huntington's disease. This apparent paradox is resolved by the specific enzyme targets involved.
Hypothesis 3.1: Selective Inhibition of Caspase-6
Huntington's disease pathogenesis is linked to the aberrant activation of caspase-6, which cleaves the huntingtin (HTT) protein into toxic fragments.[10][12] Therefore, the selective inhibition of caspase-6 is a promising therapeutic strategy. A series of isatin sulfonamide derivatives have been developed as potent and selective inhibitors of caspase-6, demonstrating high nanomolar potency.[10]
Causality of Experimental Approach: The primary validation for this mechanism involves highly specific enzymatic assays. A fluorogenic substrate specific to caspase-6 is used with the purified enzyme. The ability of the isatin compound to prevent the cleavage of this substrate, often in comparison to its effect on other caspases (like caspase-3), establishes both its potency and selectivity.
Figure 3: A typical experimental workflow for a Caspase-6 inhibition assay.
Part 4: Key Experimental Protocols
The following protocols are foundational for investigating the mechanisms of action of this compound. They are designed as self-validating systems with appropriate controls.
Protocol 4.1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to attach overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the medium containing various concentrations of the compound. Include a "vehicle control" (e.g., DMSO) and a "no cells" blank control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 4.2: Caspase-6 Inhibition Assay (Fluorometric)
This protocol quantifies the direct inhibitory effect of this compound on caspase-6 activity.
-
Reagent Preparation: Prepare assay buffer, recombinant human caspase-6, the fluorogenic substrate Ac-VEID-AFC[13], and serial dilutions of this compound.
-
Assay Plate Setup: In a black 96-well plate, add the assay buffer to all wells.
-
Inhibitor Addition: Add the this compound dilutions to the test wells. Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
Enzyme Addition: Add caspase-6 to all wells except the "no enzyme" control.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the Ac-VEID-AFC substrate to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence kinetically every 5 minutes for 60-90 minutes (Excitation: 400 nm, Emission: 505 nm).
-
Data Analysis: Determine the reaction rate (V) from the linear portion of the fluorescence curve. Calculate the percent inhibition for each concentration of this compound relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀.
Protocol 4.3: Viral Plaque Reduction Assay
This protocol assesses the ability of this compound to inhibit viral infection and replication, using a virus that forms plaques (e.g., HSV-1).[14]
-
Cell Monolayer Preparation: Seed host cells (e.g., Vero cells) in 6-well plates and grow them until they form a confluent monolayer.
-
Viral Infection: Remove the growth medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units/well) for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum. Overlay the cells with a semi-solid medium (e.g., containing methylcellulose) mixed with various concentrations of this compound. The semi-solid medium restricts the spread of progeny viruses, localizing infection to "plaques".
-
Incubation: Incubate the plates for 2-4 days until visible plaques form in the control wells (no compound).
-
Plaque Visualization: Remove the overlay medium. Fix and stain the cells with a solution like crystal violet, which stains living cells but leaves the plaques (areas of dead cells) unstained.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction at each compound concentration compared to the virus control. Determine the EC₅₀ (the concentration that reduces plaque formation by 50%).
Conclusion
This compound, as a representative of the pharmacologically privileged isatin scaffold, exhibits a remarkable polypharmacology. The current body of evidence suggests its potential therapeutic effects are mediated through multiple, context-dependent mechanisms. In virology, it is hypothesized to act as a direct inhibitor of essential viral enzymes. In oncology, its derivatives can trigger programmed cell death and halt the cell cycle by targeting key kinases. In neurodegeneration, specific isatin analogues can selectively inhibit pathogenic enzymes like caspase-6. The continued exploration of this versatile molecule, guided by the robust experimental frameworks outlined in this guide, holds significant promise for the development of next-generation therapeutics.
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 6-Methylisatin via the Sandmeyer Reaction
Abstract
Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone in medicinal chemistry, serving as versatile precursors for a multitude of pharmacologically active compounds.[1][2] The strategic placement of substituents on the isatin core can significantly modulate biological activity, making the development of robust synthetic routes to specific analogues a critical endeavor in drug discovery.[3][4] This application note provides a detailed, experience-driven protocol for the synthesis of 6-methylisatin, a key intermediate for various therapeutic agents. We will employ the Sandmeyer isatin synthesis, a classic and reliable two-step method that proceeds through an isonitrosoacetanilide intermediate.[5][6][7] This guide delves into the underlying reaction mechanism, offers a meticulously detailed experimental protocol, and provides expert insights into critical process parameters and troubleshooting, ensuring a reproducible and high-yielding synthesis for researchers in organic synthesis and drug development.
Theoretical Background: The Sandmeyer Isatin Synthesis
The Sandmeyer synthesis of isatins, first reported in 1919, is a powerful method for converting anilines into the corresponding indole-2,3-diones.[8][9] It is distinct from the more commonly known Sandmeyer reaction that converts diazonium salts to aryl halides.[10] The isatin synthesis is a two-part process:
-
Formation of an α-Isonitrosoacetanilide: The process begins with the reaction of the chosen aniline (in our case, m-toluidine for this compound) with chloral hydrate and hydroxylamine hydrochloride.[11][12] This condensation reaction, typically performed in an aqueous solution saturated with sodium sulfate, yields the key intermediate, an isonitrosoacetanilide.[13][14]
-
Acid-Catalyzed Cyclization: The isolated isonitrosoacetanilide intermediate is then subjected to strong acid, most commonly concentrated sulfuric acid.[12][15] The acid catalyzes an intramolecular electrophilic aromatic substitution, where the nitrogen of the aniline ring attacks the imine carbon, leading to cyclization and subsequent formation of the isatin ring system upon hydrolysis.[8]
Reaction Mechanism
The elegance of the Sandmeyer isatin synthesis lies in its straightforward and robust mechanism. Understanding these steps is key to optimizing reaction conditions and troubleshooting potential issues.
Caption: Figure 1: Reaction Mechanism of the Sandmeyer Isatin Synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is divided into the two primary stages of the synthesis. Adherence to temperature control in Step 2 is critical for success.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Required Amount (per 0.5 mol scale) | Purpose |
| m-Toluidine | C₇H₉N | 107.15 | 53.6 g (0.5 mol) | Starting Material |
| Chloral Hydrate | C₂H₃Cl₃O₂ | 165.40 | 90.0 g (0.54 mol) | Reagent for Intermediate |
| Hydroxylamine HCl | NH₂OH·HCl | 69.49 | 110.0 g (1.58 mol) | Reagent for Intermediate |
| Sodium Sulfate (cryst.) | Na₂SO₄·10H₂O | 322.20 | 1300 g | Salting-out Agent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 51.2 g (~43 mL) | Acid Catalyst |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | ~750 g (~408 mL) | Cyclization Catalyst |
| Deionized Water | H₂O | 18.02 | ~2.0 L | Solvent |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | As needed | Recrystallization Solvent |
Step 1: Synthesis of N-(3-methylphenyl)-2-(hydroxyimino)acetamide
-
Prepare Solutions: In a 5 L round-bottom flask, dissolve chloral hydrate (90 g) in 1200 mL of water. To this, add crystalline sodium sulfate (1300 g). In a separate beaker, prepare a solution of m-toluidine (53.6 g) in 300 mL of water, adding concentrated hydrochloric acid (~43 mL) to facilitate complete dissolution. Finally, prepare a solution of hydroxylamine hydrochloride (110 g) in 500 mL of water.
-
Combine Reagents: Add the m-toluidine hydrochloride solution to the main flask, followed by the hydroxylamine hydrochloride solution.
-
Reaction: Heat the mixture using a heating mantle. The reaction mixture will become thick. Bring it to a vigorous boil, which should commence within approximately 45-60 minutes. Continue boiling for 2-5 minutes, during which the product will begin to crystallize.[14][16]
-
Isolation: Cool the flask under running water to room temperature to complete the precipitation of the isonitrosoacetanilide intermediate.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts.
-
Drying: Air-dry the product completely. A well-dried intermediate is crucial for the next step to ensure the reaction with sulfuric acid is controllable.[17] The crude product is typically of sufficient purity for the subsequent cyclization.
Step 2: Cyclization to this compound
Safety Note: This step is exothermic and requires careful temperature management. Perform in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Acid Preparation: In a 2 L beaker or flask equipped with a mechanical stirrer and a thermometer, carefully place concentrated sulfuric acid (750 g). Heat the acid to 50°C.
-
Addition of Intermediate: Begin stirring the sulfuric acid and add the dried N-(3-methylphenyl)-2-(hydroxyimino)acetamide in small portions over 20-30 minutes. The rate of addition should be carefully controlled to maintain the internal temperature between 60°C and 70°C. Do not exceed 75-80°C, as this will lead to charring and loss of product. [17][18] Use an ice bath to cool the flask if the temperature rises too quickly.
-
Complete Cyclization: After the addition is complete, heat the dark reaction mixture to 80°C and hold it at this temperature for 10 minutes to ensure the reaction goes to completion.[14][16]
-
Precipitation: Cool the reaction mixture to room temperature and then carefully pour it onto a large volume of crushed ice (~2.5 kg) with stirring.
-
Isolation and Washing: The this compound will precipitate as an orange-red solid. Allow the mixture to stand for 30 minutes, then collect the product by vacuum filtration. Wash the solid extensively with cold water until the filtrate is no longer acidic.
-
Drying: Dry the crude this compound in a desiccator or a vacuum oven at a moderate temperature (~50-60°C).
Purification
The crude product can be purified by recrystallization from glacial acetic acid or ethanol to yield a bright orange-red crystalline solid.[16][17]
Workflow and Process Visualization
A clear understanding of the experimental sequence is vital for efficient laboratory work. The following diagram outlines the complete workflow from starting materials to the final, purified product.
Caption: Figure 2: Overall Experimental Workflow.
Expert Insights and Troubleshooting
-
Causality of Reagents:
-
Chloral Hydrate & Hydroxylamine: These react in situ to form the reactive species that condenses with the aniline.[15]
-
Sodium Sulfate: The high concentration of sodium sulfate serves to decrease the solubility of the isonitrosoacetanilide intermediate, effectively "salting it out" of the aqueous solution and driving the reaction towards the product.[17]
-
Hydrochloric Acid: Ensures the aniline is in its hydrochloride salt form, which is soluble in the aqueous medium and prevents tar formation.[17]
-
-
Critical Process Parameters:
-
Temperature Control in Cyclization: This is the most critical aspect of the synthesis. The cyclization in concentrated sulfuric acid is highly exothermic. Uncontrolled temperature escalation (above 80°C) will result in sulfonation of the aromatic ring and severe charring, leading to a significant drop in yield and a difficult-to-purify product.[17][18]
-
Drying the Intermediate: The presence of excess water in the isonitrosoacetanilide intermediate can make the subsequent reaction with sulfuric acid difficult to control, potentially causing it to become too violent.[17]
-
-
Troubleshooting:
-
Low Yield in Step 1: Ensure vigorous boiling is achieved for a short period. Insufficient heating can lead to incomplete reaction. Also, confirm that a significant excess of hydroxylamine hydrochloride was used.[17]
-
Incomplete Cyclization/Poor Solubility: If the intermediate is poorly soluble in sulfuric acid (a potential issue with more complex anilines), the cyclization may be incomplete. While likely not an issue for this compound, alternative acids like methanesulfonic acid or polyphosphoric acid (PPA) have been shown to improve solubility and yields for lipophilic substrates.[15]
-
Product is a Dark Tar: This is almost always due to overheating during the sulfuric acid addition. The run is likely lost. For future attempts, reduce the rate of addition and have an ice bath ready for immediate cooling.
-
Characterization of this compound
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property | Expected Value |
| CAS Number | 1128-47-8[19][20] |
| Molecular Formula | C₉H₇NO₂[20] |
| Molecular Weight | 161.16 g/mol [20] |
| Appearance | Yellow to orange crystalline powder[19] |
| Melting Point | >147 °C[19] |
| Solubility | Soluble in organic solvents like ethanol and acetone; slightly soluble in water.[19] |
Further characterization by ¹H NMR, ¹³C NMR, and IR spectroscopy should be performed to confirm the structure against reference spectra.
References
- G. W. Rewcastle, et al. (2007). Synthesis of Substituted Isatins. In Current Protocols in Pharmacology. John Wiley & Sons, Inc.
- Al-Azzawi, A. M. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences.
- Marvel, C. S., & Hiers, G. S. (1921). Isatin. Organic Syntheses, 1, 327.
- ChemSpider. Sandmeyer isonitrosoacetanilide isatin synthesis. Synthetic Pages.
- Srinivas, B., et al. (2010). Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica, 2(6), 378-384.
- Sciencemadness Discussion Board. (2018). Synthesis of Isatin.
- Aziz, F., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. International Journal of Advances in Engineering and Management, 2(5), 73-83.
- Singh, M. P., et al. (2014). Synthesis and Antimicrobial Evaluation of Novelisatin Derivatives. Journal of Chemical and Pharmaceutical Research, 6(4), 855-865.
- SynArchive. Sandmeyer Isatin Synthesis.
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- Wikipedia. Isatin.
- Rewcastle, G. W., et al. (2005). An improved synthesis of isonitrosoacetanilides. Tetrahedron Letters, 46(50), 8719-8721.
- Çatal, H., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 9(3), 1545-1563.
- Singh, R., et al. (2017). Isatin. International Journal of Current Microbiology and Applied Sciences, 6(11), 2756-2766.
- Wiley Online Library. Sandmeyer Isonitrosoacetanilide Isatin Synthesis. Major Organic Name Reactions.
- Wikipedia. Sandmeyer reaction.
- Narayan, P., & Rottman, F. M. (1992). Partial purification of a 6-methyladenine mRNA methyltransferase which modifies internal adenine residues. Nucleic Acids Research, 20(22), 6079-6084.
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- PrepChem.com. Synthesis of phenyl-6-methyl isatin.
- Name Reactions in Organic Synthesis. (2006). Sandmeyer Isatin Synthesis. Cambridge University Press.
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- Perumal, S., et al. (2019). Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. ACS Omega, 4(5), 9345-9356.
- Sharma, G., et al. (2021). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 11(48), 30067-30092.
- Talele, P. P., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Pharmaceuticals, 15(3), 272.
- ScholarWorks. Synthesis of substituted isatins as potential antimicrobial agents.
- MDPI. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors.
- Wąsik, S., et al. (2024). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. International Journal of Molecular Sciences, 25(4), 2229.
- Aladdin. This compound.
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6-Methylisatin as a Scaffold for Drug Design: Application Notes and Protocols
Introduction: The Privileged Scaffold of 6-Methylisatin
Isatin (1H-indole-2,3-dione) and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities.[1][2] The isatin core is considered a "privileged scaffold" because its structure allows for versatile chemical modifications, leading to derivatives with diverse biological functions, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4] Among the various substituted isatins, this compound (6-methyl-1H-indole-2,3-dione) serves as a crucial starting material for the synthesis of novel therapeutic agents.[5][6] The presence of a methyl group at the 6-position of the indole ring can influence the molecule's electronic properties and steric interactions, potentially enhancing its binding affinity and selectivity for biological targets.[7]
This guide provides a comprehensive overview of this compound as a scaffold for drug design, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic versatility of this compound, provide detailed protocols for the synthesis of a representative derivative and its biological evaluation, and explore the mechanistic insights that underpin its therapeutic potential.
Chemical Properties and Synthetic Versatility
This compound is a yellow to orange crystalline powder with a molecular formula of C₉H₇NO₂ and a molecular weight of 161.16 g/mol .[5][8] It is slightly soluble in water but soluble in organic solvents like ethanol and acetone.[5] The isatin scaffold possesses two reactive carbonyl groups at the C2 and C3 positions and an active N-H group at the N1 position, making it amenable to a wide range of chemical modifications.[1][4]
Key reaction sites for derivatization include:
-
N-alkylation/acylation: The nitrogen atom can be readily alkylated or acylated to introduce various side chains.
-
C3-carbonyl reactions: The C3-keto group is highly reactive and can undergo condensation reactions with a variety of nucleophiles, such as amines, hydrazines, and active methylene compounds, to form Schiff bases, hydrazones, and other derivatives.[9]
-
Ring-opening and expansion: The isatin ring can be opened and subsequently cyclized to form different heterocyclic systems.[10]
These synthetic handles allow for the creation of extensive libraries of this compound derivatives with diverse pharmacophores, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Therapeutic Applications of this compound Derivatives
The strategic modification of the this compound scaffold has led to the development of compounds with potent activity in various therapeutic areas.
Anticancer Activity
Isatin derivatives are well-documented for their anticancer properties, acting through various mechanisms such as inhibition of protein kinases, induction of apoptosis, and anti-angiogenic effects.[3][11][12] For instance, derivatives of 5-methylisatin have been investigated as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[13][14] The structural similarities suggest that this compound derivatives could also be potent CDK inhibitors. The methyl group at the 6-position can be strategically utilized to enhance interactions within the ATP-binding pocket of kinases.
Antiviral Activity
The isatin nucleus is a key component in several antiviral agents.[15][16] Methisazone, an N-methylisatin derivative, was one of the first synthetic antiviral drugs.[16] Isatin derivatives have shown activity against a range of viruses, including HIV, influenza, and coronaviruses.[15][17] The mechanism of antiviral action often involves the inhibition of viral enzymes or interference with viral replication processes.
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Isatin derivatives have demonstrated significant antimicrobial potential.[18][19] They can act by inhibiting essential bacterial enzymes or disrupting the bacterial cell membrane.[20] The incorporation of different substituents on the this compound core can modulate the antimicrobial spectrum and potency.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of a representative this compound derivative and its subsequent evaluation for anticancer activity.
Protocol 1: Synthesis of N'-(6-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
This protocol describes the synthesis of a hydrazone derivative of this compound, a common class of isatin derivatives with reported biological activity.
Materials:
-
This compound
-
Benzoylhydrazine
-
Ethanol (96%)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 50 mL of 96% ethanol.
-
Add 0.01 mol of benzoylhydrazine to the solution.
-
Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting solid precipitate is collected by filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from ethanol to obtain the pure N'-(6-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide.
-
Dry the purified product in a vacuum oven and determine its melting point and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Workflow for Synthesis of N'-(6-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide:
Caption: Synthetic workflow for a this compound derivative.
Protocol 2: Evaluation of Anticancer Activity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compound (this compound derivative)
-
Positive control (e.g., Doxorubicin)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the this compound derivative and the positive control (Doxorubicin) in the cell culture medium. The final concentrations should typically range from 0.1 to 100 µM.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound and controls. Include a vehicle control (medium with DMSO, the solvent for the compounds).
-
Incubate the plate for another 48 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After 4 hours, carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Workflow for MTT Assay:
Caption: Workflow for evaluating cytotoxicity using MTT assay.
Mechanistic Insights: Targeting Cellular Pathways
The therapeutic effects of this compound derivatives are rooted in their ability to modulate key cellular signaling pathways.
Kinase Inhibition: A primary mechanism of action for many isatin-based anticancer agents is the inhibition of protein kinases.[3][11] As previously mentioned, cyclin-dependent kinases (CDKs) are crucial targets.[13][14] By inhibiting CDKs, these compounds can arrest the cell cycle and prevent cancer cell proliferation. Other kinases, such as vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR), which are involved in angiogenesis and tumor growth, are also potential targets.[1]
Signaling Pathway for CDK Inhibition by a this compound Derivative:
Caption: Simplified pathway of CDK inhibition.
Conclusion and Future Directions
This compound is a valuable and versatile scaffold in the field of drug design. Its amenability to chemical modification allows for the generation of a wide range of derivatives with potent biological activities. The protocols provided in this guide offer a starting point for researchers to synthesize and evaluate novel this compound-based compounds. Future research should focus on exploring the full potential of this scaffold by creating more diverse chemical libraries, employing computational methods for rational drug design, and elucidating the detailed mechanisms of action of the most promising candidates. The continued investigation of this compound and its derivatives holds great promise for the development of new and effective therapies for a variety of diseases.
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- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). PubMed Central. [Link]
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- Biological activities of isatin and its deriv
- Biological activities of isatin and its deriv
- CAS No : 1128-47-8 | Product Name : this compound. (n.d.).
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- Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. (n.d.). MDPI. [Link]
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Application Notes and Protocols for 6-Methylisatin in Anticancer Research
Introduction: The Therapeutic Potential of the Isatin Scaffold
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in various natural products and its wide spectrum of biological activities.[1][2] Derivatives of isatin have been extensively explored for their therapeutic potential, demonstrating anticonvulsant, antiviral, antimicrobial, and notably, anticancer properties.[1][2] Several isatin-based compounds have progressed into preclinical and clinical trials, acting as potent inhibitors of crucial cellular processes like angiogenesis and protein kinase activity.[1]
6-Methylisatin, a specific derivative of this core structure, belongs to a class of compounds investigated for their antiproliferative effects against various cancer cell lines. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a detailed overview of the compound's mechanism of action and comprehensive, field-proven protocols for its evaluation in an anticancer research setting.
Mechanistic Insights: How this compound Exerts Anticancer Effects
The anticancer activity of isatin derivatives, including this compound, is multifactorial, primarily revolving around the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle. These effects are underpinned by the modulation of key regulatory proteins and signaling pathways.
Induction of Apoptosis
A primary mechanism by which isatin derivatives eliminate cancer cells is through the induction of apoptosis. This process is often initiated by an increase in intracellular Reactive Oxygen Species (ROS).[1]
-
ROS-Mediated Stress: The compound can induce oxidative stress, leading to the damage of cellular components and triggering the intrinsic apoptotic pathway.
-
Mitochondrial Pathway Modulation: This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. Isatin derivatives have been shown to suppress the expression of anti-apoptotic proteins like Bcl-2 while increasing the expression of pro-apoptotic proteins such as BAX.[1] This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.
-
Caspase Activation: The release of cytochrome c initiates a cascade of enzymatic activations, centrally involving caspase-9 (initiator caspase) and caspase-3 (executioner caspase), which then cleave essential cellular substrates, leading to the characteristic morphological changes of apoptosis.[1]
Cell Cycle Arrest
Isatin derivatives are well-documented inhibitors of cell cycle progression, frequently causing an arrest in the G2/M phase.[1] This prevents the cell from entering mitosis and ultimately leads to cell death.
-
Inhibition of Cyclin-Dependent Kinases (CDKs): The progression through the cell cycle is tightly regulated by CDKs. The isatin scaffold is known to be a potent inhibitor of CDK2.[3] By binding to the active site of CDK2, this compound can prevent the phosphorylation of its substrates, thereby halting the transition from the G1 to the S phase or, more commonly, from the G2 to the M phase.[1][3]
Inhibition of Other Key Signaling Pathways
The isatin core structure has been found to inhibit other crucial enzymes involved in cancer cell proliferation and survival:
-
Phosphoinositide 3-kinase (PI3K): This enzyme is a central node in a major signaling pathway that promotes cell growth and survival.[1]
-
Microtubule Affinity-Regulating Kinase 4 (MARK4): Inhibition of MARK4 can disrupt microtubule dynamics, which is critical for cell division and migration.[1]
-
Protein Tyrosine Phosphatases (Shp1/Shp2): These enzymes are involved in cell signaling pathways that, when dysregulated, can contribute to oncogenesis.[1]
Quantitative Biological Data: Antiproliferative Activity
The efficacy of isatin derivatives is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values are highly dependent on the specific derivative and the cancer cell line being tested. Below is a table summarizing the reported IC50 values for representative isatin-based compounds against various human cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Isatin-Triazole Hybrid | Compound 13 | MGC-803 (Gastric) | 9.78 | [4] |
| Spiropyrazoline Oxindole | Compound 23 | MCF-7 (Breast) | 15.32 | [4] |
| Spiropyrazoline Oxindole | Compound 23 | K562 (Leukemia) | 14.74 | [4] |
| Isatin-Quinoline Hybrid | Compound 31 | MCF-7 (Breast) | 0.35 | [4] |
| Indolinone-Sulfonamide | Compound 6 | HCT-116 (Colon) | 3.67 | [4] |
Note: This table provides examples of the potency of the broader isatin class. Researchers must experimentally determine the specific IC50 value for this compound in their cell line of interest.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of this compound's anticancer properties in vitro. It is crucial to maintain aseptic conditions throughout all cell culture procedures.
Preparation of this compound Stock Solution
A high-concentration, sterile stock solution is essential for accurate and repeatable experiments.
-
Rationale: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for use in cell culture. A high concentration stock minimizes the final volume of DMSO added to cell cultures, as DMSO can be toxic to cells at concentrations typically above 0.5%.
-
Weigh out the desired amount of this compound powder (CAS No. 1128-47-8) in a sterile microcentrifuge tube.
-
Add an appropriate volume of sterile, cell culture-grade DMSO to achieve a high concentration stock (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cell proliferation.
-
Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Self-Validation: Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest dose of this compound.
-
Untreated Control: Cells treated with complete medium only.
-
Blank: Wells with medium but no cells.
-
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated / Absorbance of Vehicle Control) * 100. Plot the results to generate a dose-response curve and calculate the IC50 value.
-
Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V-FITC/PI Staining)
This assay quantitatively determines the percentage of cells undergoing apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic or necrotic cells with compromised membranes. This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
6-well plates
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with different concentrations of this compound (e.g., IC50/2, IC50, 2 x IC50) for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Trypsinize the adherent cells, combine them with the floating cells from the supernatant, and centrifuge.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on cell cycle distribution.
-
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the differentiation of cell populations based on their phase in the cell cycle: G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n).
-
Materials:
-
PI staining solution (containing PI and RNase A)
-
70% ethanol (ice-cold)
-
6-well plates
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet and add the cells drop-wise into ice-cold 70% ethanol while gently vortexing. This step is critical for proper fixation and permeabilization. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI/RNase A staining solution.
-
Causality: RNase A is included to degrade any double-stranded RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer, collecting the fluorescence data to generate a histogram of DNA content.
-
Analysis: Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Conclusion
This compound, as part of the broader isatin family, represents a promising scaffold for the development of novel anticancer therapeutics. Its ability to induce apoptosis and cell cycle arrest through the modulation of key regulatory pathways like the caspase cascade and CDK activity provides a solid foundation for further investigation. The protocols detailed in this guide offer a robust and validated approach for researchers to explore the antiproliferative effects of this compound, elucidate its precise mechanisms of action, and contribute to the development of next-generation cancer therapies.
References
- Nomura, H., Miyamoto, K., & Ueno, T. (2003). Identification of 6-methylsulfinylhexyl isothiocyanate as an apoptosis-inducing component in wasabi. Phytochemistry, 62(5), 733–739. [Link]
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- Nowak, M., Grzelak, K., & Janecka, A. (2023). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. International Journal of Molecular Sciences, 24(13), 10833. [Link]
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- Tittel, C. J., & Sadler, K. C. (2022). DNA hypomethylation activates Cdk4/6 and Atr to induce DNA replication and cell cycle arrest to constrain liver outgrowth in zebrafish. Nucleic Acids Research, 50(18), 10450–10466. [Link]
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- Lee, J. H., & Kim, H. D. (2023). Regulation of m6A Methylome in Cancer: Mechanisms, Implications, and Therapeutic Strategies. International Journal of Molecular Sciences, 25(1), 405. [Link]
- Ye, B. J., Li, D. F., & Li, X. Y. (2024). Methylation synthetic lethality: Exploiting selective drug targets for cancer therapy. Cancer Letters, 597, 217010. [Link]
- Park, J. W., & Kim, J. Y. (2024). Current advances and future directions in targeting histone demethylases for cancer therapy. BMB Reports, 57(6), 283–291. [Link]
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- Dean, M., Abdullah, R., & Iori, R. (2018). Induction of Apoptosis and Cytotoxicity by Raphasatin in Human Breast Adenocarcinoma MCF-7 Cells. Molecules, 23(12), 3092. [Link]
- Beck, M. S., & Garnett, M. J. (2024). Chromatin regulatory targets for anti-cancer therapeutics.
- National Center for Biotechnology Information. (2024). 6-Methyl-1H-indole-2,3-dione. PubChem Compound Summary for CID 14318. [Link]
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Application of 6-Methylisatin in Antiviral Studies: A Technical Guide for Researchers
Introduction: The Isatin Scaffold as a Privileged Structure in Antiviral Drug Discovery
Isatin (1H-indole-2,3-dione) and its derivatives represent a class of heterocyclic compounds with a remarkable breadth of biological activities.[1] For decades, this "privileged scaffold" has been a focal point in medicinal chemistry, leading to the development of agents with anticancer, antibacterial, and significant antiviral properties.[1][2][3] Historically, methisazone, a thiosemicarbazone derivative of N-methylisatin, was one of the first synthetic antiviral drugs used clinically, demonstrating activity against poxviruses.[3][4] This early success spurred extensive research into the antiviral potential of the isatin core against a wide array of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), SARS-CoV, and various arboviruses.[3][5]
The versatility of the isatin ring system allows for substitutions at multiple positions, profoundly influencing its biological activity. This guide focuses on 6-Methylisatin, a specific positional isomer. While direct, extensive antiviral data for this compound is emerging, this document leverages the wealth of knowledge from closely related isomers, such as 5-Methylisatin and other C5/C6-substituted isatins, to provide robust protocols and a framework for its investigation.[2][6] The principles and methodologies outlined herein are designed to be directly applicable to the study of this compound, providing researchers with a validated starting point for their investigations.
A Note on Isomer Specificity: The precise placement of a methyl group on the isatin core can significantly impact target binding and metabolic stability. Structure-activity relationship (SAR) studies on isatin analogues have shown that substitutions at the C5 and C6 positions can modulate activity and selectivity for biological targets.[2] Therefore, while the protocols in this guide are based on the broader class of isatin derivatives, it is imperative that researchers validate these methods specifically for this compound to determine its unique antiviral profile.
Part 1: Foundational Protocols for Antiviral Screening
A systematic evaluation of a novel compound's antiviral potential begins with two fundamental assessments: its toxicity to the host cell and its ability to inhibit viral replication.
In Vitro Cytotoxicity Assay (MTT Assay)
Before assessing antiviral efficacy, it is crucial to determine the concentration range at which this compound is not toxic to the host cells. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a standard colorimetric method for this purpose.[4] It measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of MTT, converting it from a yellow, water-soluble compound to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV, MT-4 for HIV, Huh-7 for HCV) at a density that will result in 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in cell culture medium to achieve a range of final concentrations for testing.
-
Treatment: After 24 hours of cell incubation, remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include wells with medium and solvent only as negative controls.
-
Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (typically 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Antiviral Activity Assessment: Cytopathic Effect (CPE) Inhibition Assay
This assay is a common method to screen for antiviral activity by observing the ability of a compound to protect cells from the virus-induced damage known as the cytopathic effect.
Protocol:
-
Cell Seeding: Seed a 96-well plate with host cells as described in the cytotoxicity assay.
-
Infection and Treatment: Once cells are confluent, remove the medium. Add 50 µL of virus suspension (at a multiplicity of infection, MOI, known to cause significant CPE in 48-72 hours) and 50 µL of medium containing various non-toxic concentrations of this compound (determined from the MTT assay).
-
Controls:
-
Cell Control: Cells with medium only (no virus, no compound).
-
Virus Control: Cells with virus and medium (no compound).
-
Compound Toxicity Control: Cells with the highest concentration of this compound only (no virus).
-
Positive Control: A known antiviral drug for the specific virus.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator until the virus control wells show 80-90% CPE.
-
Quantification of Viral Inhibition: The inhibition of CPE can be visually scored by microscopy or quantified using a cell viability assay like the MTT or MTS assay.[3]
-
Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of this compound that inhibits viral replication by 50%. The Selectivity Index (SI), calculated as CC₅₀ / EC₅₀, is a critical measure of the compound's therapeutic window. A higher SI value indicates a more promising antiviral candidate.
Experimental Workflow for Initial Antiviral Screening
Caption: Workflow for the initial screening of this compound for antiviral activity.
Part 2: Delving into the Mechanism of Action
Identifying a compound's mechanism of action is a critical step in drug development. For isatin derivatives, several viral targets have been identified.
Potential Viral Targets for Isatin Derivatives
Based on studies of various isatin analogues, this compound could potentially inhibit viral replication through several mechanisms:
-
Inhibition of Viral Enzymes: Many isatin derivatives are known to inhibit key viral enzymes. For instance, some inhibit the HIV-1 reverse transcriptase, which is essential for the virus to convert its RNA genome into DNA.[5]
-
Inhibition of Viral Proteases: Some isatin hybrids have shown inhibitory activity against viral proteases, which are necessary for cleaving viral polyproteins into their functional units.
-
Interference with Viral Entry/Fusion: While less common, some derivatives may interfere with the initial stages of the viral life cycle.
-
Inhibition of Viral RNA Synthesis: Studies on isatin derivatives against HCV have demonstrated the inhibition of viral RNA synthesis.[3]
Protocol: Reverse Transcriptase (RT) Inhibition Assay (for Retroviruses like HIV)
This protocol outlines a cell-free assay to determine if this compound directly inhibits the activity of HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
RT Assay Kit (commercially available, typically containing a poly(A) template, oligo(dT) primer, dNTPs, and a labeled nucleotide like ³H-dTTP or a colorimetric/fluorometric detection system)
-
This compound
-
Known RT inhibitor (e.g., Nevirapine) as a positive control
Protocol:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture according to the kit manufacturer's instructions. This typically includes the reaction buffer, poly(A) template, and oligo(dT) primer.
-
Compound Addition: Add various concentrations of this compound to the wells. Include a no-compound control and a positive control (Nevirapine).
-
Enzyme Addition: Add the recombinant HIV-1 RT to all wells except for the negative control (blank).
-
Initiation of Reaction: Add the dNTP mix containing the labeled nucleotide to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Termination and Detection: Stop the reaction and measure the incorporation of the labeled nucleotide as per the kit's protocol. This may involve precipitation of the newly synthesized DNA and scintillation counting or a colorimetric/fluorometric readout.
-
Analysis: Calculate the percentage of RT inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration that inhibits 50% of the enzyme's activity).
Hypothesized Signaling Pathway Inhibition
The following diagram illustrates a generalized view of how an isatin derivative might interfere with a viral life cycle, specifically targeting a key viral enzyme like reverse transcriptase.
Caption: Hypothesized mechanism of this compound inhibiting viral replication.
Part 3: Data Presentation and Summary
Systematic documentation of experimental results is crucial for comparing the efficacy of different compounds.
Table 1: Summary of In Vitro Antiviral Activity and Cytotoxicity of Isatin Derivatives
| Compound | Virus | Cell Line | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) | Reference |
| This compound | TBD | TBD | TBD | TBD | TBD | Internal Data |
| 5-Fluoro Derivative | HCV | Huh 5-2 | 6 | >42 | >7 | [3] |
| SPIII-5H | HCV | Huh 5-2 | 17 | 42 | 2.47 | [3] |
| SPIII-Br | HCV | Huh 5-2 | 19 | 42 | 2.21 | [3] |
| Norfloxacin-isatin 1a | HIV-1 | MT-4 | 11.3 | >125 | >11.1 | [5] |
| Norfloxacin-isatin 1b | HIV-1 | MT-4 | 13.9 | >125 | >9.0 | [5] |
TBD: To be determined through experimentation.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial investigation of this compound as a potential antiviral agent. By leveraging established protocols for cytotoxicity and antiviral efficacy, researchers can systematically evaluate its activity against a range of viruses. The provided methodologies for mechanistic studies, such as the reverse transcriptase assay, offer a clear path to understanding how this compound may exert its effects.
Future studies should focus on:
-
Broad-Spectrum Screening: Testing this compound against a diverse panel of RNA and DNA viruses to determine the breadth of its activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional derivatives of this compound to optimize its potency and selectivity.
-
In Vivo Efficacy: For promising candidates, progressing to animal models to assess in vivo efficacy, pharmacokinetics, and safety.
The isatin scaffold continues to be a fertile ground for the discovery of new therapeutic agents. A thorough and systematic investigation of this compound, as outlined in this guide, will undoubtedly contribute valuable knowledge to the field of antiviral drug discovery.
References
- Manley-King, C. I., Bergh, J. J., & Petzer, J. P. (2011). Inhibition of Monoamine Oxidase by Selected C5- and C6-Substituted Isatin Analogues. Bioorganic & Medicinal Chemistry, 19(1), 261–274. [Link]
- Elsaman, T., et al. (2022). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Medicinal Chemistry Research, 31(2), 244–273. [Link]
- Selvam, P., et al. (2008). In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. Indian Journal of Pharmaceutical Sciences, 70(1), 91–94. [Link]
- El-Emam, A. A., et al. (2013). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. Monatshefte für Chemie - Chemical Monthly, 144(10), 1563–1572. [Link]
- Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. (2022). ACS Omega, 7(20), 16864–16891. [Link]
- Sriram, D., Yogeeswari, P., & Mydam, S. (2005). Synthesis and in vitro anti-HIV and antitubercular activity of 5-methylisatin derivatives. Bioorganic & Medicinal Chemistry Letters, 15(20), 4499–4502. [Link]
- Jarrahpour, A., et al. (2011). Synthesis, Antibacterial, Antifungal and Antiviral Activity Evaluation of Some New bis-Schiff Bases of Isatin and Their Derivatives. Molecules, 16(5), 3899–3911. [Link]
- Pandeya, S. N., Sriram, D., Yogeeswari, P., & De Clercq, E. (2000). Synthesis and anti-HIV activity of some 5-methyl isatin mannich bases. Farmaco, 55(1), 38–41. [Link]
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Application Note: A Validated High-Performance Liquid Chromatography Method for Purity Determination of 6-Methylisatin
Abstract
This application note describes a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities in 6-Methylisatin. This compound is a key heterocyclic building block in medicinal chemistry, and ensuring its purity is paramount for its use in research and pharmaceutical development. The developed method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2] This protocol provides a detailed framework for researchers, quality control analysts, and drug development professionals to reliably assess the purity of this compound.
Introduction: The Significance of this compound Purity
This compound (6-methyl-1H-indole-2,3-dione) is a derivative of isatin, a privileged scaffold in drug discovery known for a wide spectrum of biological activities. The substitution of a methyl group at the 6-position of the indole ring can significantly modulate its pharmacological profile. As a crucial intermediate, the purity of the this compound starting material directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Unidentified impurities can lead to undesirable side reactions, lower yields, and introduce potentially toxic components.
Therefore, a reliable and validated analytical method is essential to quantify the purity of this compound and detect any process-related impurities or degradation products.[3] Reversed-phase HPLC is the predominant technique for the analysis of small organic molecules due to its high resolving power, sensitivity, and reproducibility.[4][5] This note details the systematic development and validation of such a method, providing a turnkey solution for its implementation in a quality control environment.
Experimental Design and Rationale
The selection of chromatographic parameters was driven by the physicochemical properties of this compound.[6]
-
Column Chemistry: As a moderately polar aromatic compound, this compound is well-suited for reversed-phase chromatography. A C18 column was selected as the primary stationary phase due to its ubiquitous nature and strong hydrophobic interactions, which are effective for retaining and separating a wide range of small molecules.[7] A phenyl-based column could be considered an orthogonal choice, as it introduces π-π interactions that can offer alternative selectivity for aromatic analytes.[8][9]
-
Mobile Phase: A simple mobile phase consisting of acetonitrile and water was chosen. Acetonitrile typically provides good peak shapes and lower backpressure compared to methanol.[10] The pKa of this compound is approximately 9.87, meaning it remains in its neutral, non-ionized form at acidic to neutral pH.[11] Therefore, a simple water/acetonitrile mobile phase without a buffer is sufficient and simplifies preparation. The ratio was optimized to achieve an ideal retention time and resolution from potential impurities.[12]
-
Detection: A Photodiode Array (PDA) detector was used to determine the maximum absorbance wavelength (λmax) for this compound, ensuring maximum sensitivity. This also allows for peak purity analysis, a critical component of a robust purity method.[3]
Materials and Methods
| Parameter | Description |
| Instrumentation | HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector. |
| Chemicals | This compound reference standard (>99.5% purity), HPLC-grade acetonitrile, Purified water (18.2 MΩ·cm). |
| Chromatographic Column | C18, 4.6 x 150 mm, 5 µm particle size. |
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 248 nm |
| Run Time | 15 minutes |
Protocols: Preparation and Execution
Mobile Phase Preparation
-
Measure 550 mL of HPLC-grade acetonitrile and 450 mL of purified water.
-
Combine in a 1 L glass reservoir.
-
Mix thoroughly and degas for 15 minutes using an ultrasonic bath.
Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix well. This is the standard stock solution.
Sample Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask.
-
Follow steps 2-4 from the Standard Solution Preparation protocol.
Caption: Analytical workflow for this compound purity analysis.
Method Validation: Ensuring Trustworthiness
The developed method was rigorously validated according to ICH Q2(R1) guidelines.[13][14] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[1]
System Suitability Test (SST)
Before sample analysis, the chromatographic system's performance is verified. Six replicate injections of the standard solution are made, and the parameters must meet the predefined criteria.[15]
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Causality: The SST ensures that the system (pump, injector, column, detector) is operating correctly on the day of analysis. A high plate count indicates good column efficiency, a low tailing factor signifies good peak shape, and low RSD demonstrates system precision.[15]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. The method demonstrated baseline resolution between the main this compound peak and other potential impurities. Peak purity analysis using the PDA detector confirmed that the main peak was spectrally homogeneous, with no co-eluting impurities.
Linearity
The linearity of the method was established by analyzing five solutions with concentrations ranging from 25 to 150 µg/mL (50% to 150% of the nominal concentration). The peak area was plotted against the concentration, and the correlation coefficient (r²) was calculated.
| Parameter | Result |
| Range | 25 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Y-intercept | Close to zero |
Causality: A high correlation coefficient demonstrates a direct proportional relationship between the concentration of this compound and the detector's response, which is fundamental for accurate quantitation.
Accuracy
Accuracy was determined by the recovery of a known amount of this compound reference standard spiked into a sample solution at three concentration levels (80%, 100%, and 120%). Each level was prepared in triplicate.
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 99.2% | 0.8% |
| 100% | 100.5% | 0.5% |
| 120% | 99.8% | 0.6% |
Causality: High recovery percentages indicate that the method accurately measures the true amount of analyte, free from systemic errors or sample matrix effects.
Precision
-
Repeatability (Intra-day Precision): Six separate sample preparations were analyzed on the same day. The % RSD of the purity results was calculated.
-
Intermediate Precision (Inter-day Ruggedness): The analysis was repeated by a different analyst on a different day using a different instrument. The % RSD between the two sets of data was determined.
| Precision Type | % RSD of Purity |
| Repeatability | < 1.0% |
| Intermediate Precision | < 2.0% |
Causality: Low RSD values for precision studies demonstrate that the method yields consistent and reproducible results, which is critical for routine use in a quality control setting.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: The lowest concentration of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest concentration of analyte that can be determined with acceptable precision and accuracy.
| Parameter | Result |
| LOD | ~0.05 µg/mL |
| LOQ | ~0.15 µg/mL |
Causality: Establishing LOD and LOQ is crucial for impurity analysis, as it defines the sensitivity of the method and its ability to control trace-level impurities.
Caption: Logical framework for analytical method validation.
Conclusion
The RP-HPLC method described in this application note is simple, rapid, specific, accurate, and precise for the determination of this compound purity. The comprehensive validation, performed according to ICH guidelines, confirms its reliability and suitability for routine quality control analysis in both industrial and research settings. This method provides a critical tool for ensuring the quality of this compound, thereby supporting the development of safe and effective pharmaceuticals.
References
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][17]
- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link][15]
- PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology. [Link][4]
- LBAO Chemicals. This compound | 1128-47-8. LBAO Chemicals. [Link][12]
- Thermo Fisher Scientific. (2025). Mastering Small Molecule Reversed-Phase Method Development. YouTube. [Link][19]
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link][5]
- Phenomenex. (2017). Selecting the Right Column for Your Reversed Phase Method. Phenomenex Blog. [Link][9]
- Chromtech. HPLC Column Selection Guide. Chromtech. [Link][20]
- GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link][8]
- Chromatography Online. (2001). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Lab-Training. (2025).
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link][13]
- Welch Materials, Inc. (2025). HPLC Column Selection: Core to Method Development (Part I).
- Drawell.
- PubChem. 6-Methyl-1H-indole-2,3-dione.
- Chromatography Forum. (2006). How do you perform purity analysis?.
- PubMed Central. (2023). Rapid Analytical Method Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Exemestane and Genistein. PubMed Central. [Link][16]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hovione.com [hovione.com]
- 6. 6-Methyl-1H-indole-2,3-dione | C9H7NO2 | CID 14318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. phenomenex.com [phenomenex.com]
- 9. welch-us.com [welch-us.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lbaochemicals.com [lbaochemicals.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. fda.gov [fda.gov]
- 14. starodub.nl [starodub.nl]
- 15. Rapid Analytical Method Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Exemestane and Genistein with Specific Application in Lipid-Based Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Derivatization of 6-Methylisatin for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 6-Methylisatin in Medicinal Chemistry
This compound, an indole derivative, is a privileged scaffold in the synthesis of novel bioactive compounds.[1] Its inherent biological activities and versatile chemical structure make it an attractive starting point for the development of new therapeutic agents.[2] The isatin core is found in numerous compounds with a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][3]
The strategic derivatization of the this compound molecule allows for the fine-tuning of its physicochemical and pharmacological properties. The two most common and effective sites for modification are the indole nitrogen (N1) and the C3-carbonyl group.[4] This application note provides detailed, field-proven protocols for two key derivatization reactions: N-alkylation and Schiff base formation, enabling researchers to generate diverse libraries of novel compounds for biological screening.
Core Principles of this compound Derivatization
The synthetic versatility of this compound stems from two key reactive centers:
-
N1-Indole Nitrogen: The N-H proton is acidic and can be readily removed by a base to form an anion. This anion serves as a potent nucleophile, readily attacking electrophiles like alkyl halides to form N-substituted derivatives.[5] This modification is crucial for modulating properties such as lipophilicity and metabolic stability.
-
C3-Carbonyl Group: The ketone at the C3 position is highly electrophilic and is a prime site for condensation reactions. It readily reacts with primary amines to form Schiff bases (imines), a common strategy to introduce a wide array of functional groups and significantly expand the chemical diversity of the synthesized library.[6][7]
The general workflow for the derivatization process is outlined below:
Caption: A streamlined workflow for the synthesis and evaluation of this compound derivatives.
Experimental Protocols
These protocols provide step-by-step methodologies for the N-alkylation and Schiff base formation of this compound.
Protocol 1: N-Alkylation of this compound
This protocol details the synthesis of N-alkylated this compound derivatives, a common strategy to enhance biological activity.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Alkyl Halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution. The K₂CO₃ acts as a base to deprotonate the indole nitrogen.[8]
-
Stir the mixture at room temperature for 20-30 minutes to ensure the formation of the isatin anion.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by TLC. The N-alkylated product will be less polar and have a higher Rf value than the starting material.[5]
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure N-alkylated this compound.[5] For non-crystalline products, column chromatography on silica gel is recommended.[5]
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of this compound Schiff Bases
This protocol describes the condensation of this compound with a primary amine to yield a Schiff base.
Materials:
-
This compound
-
Primary Amine (e.g., aniline, substituted anilines, benzylamine)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) and the primary amine (1.0 eq) in ethanol in a round-bottom flask.[9]
-
Add a few drops of glacial acetic acid to catalyze the reaction.[9]
-
Reaction: Heat the mixture to reflux for 3-5 hours.[9] Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove impurities.
-
-
Purification: The product can be further purified by recrystallization from ethanol.
-
Characterization: The structure of the Schiff base should be confirmed by IR (to observe the C=N stretch), ¹H NMR, ¹³C NMR, and mass spectrometry.[10]
Data Presentation and Expected Results
The following tables provide examples of the characterization data expected for the synthesized derivatives.
Table 1: Example Characterization Data for N-Benzyl-6-methylisatin
| Analysis | Expected Result |
| Appearance | Orange to red crystalline solid |
| ¹H NMR (CDCl₃, δ) | ~7.6-6.8 (m, Ar-H), ~4.9 (s, 2H, N-CH₂), ~2.4 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, δ) | ~183 (C=O), ~158 (C=O), Aromatic carbons, ~44 (N-CH₂), ~21 (Ar-CH₃) |
| Mass Spec (ESI+) | Calculated m/z for [M+H]⁺ |
Table 2: Example Characterization Data for a this compound-Aniline Schiff Base
| Analysis | Expected Result |
| Appearance | Yellow to orange solid |
| IR (cm⁻¹) | ~3200-3300 (N-H), ~1700 (C=O), ~1610 (C=N) |
| ¹H NMR (DMSO-d₆, δ) | ~11.0 (s, 1H, N-H), ~7.8-6.9 (m, Ar-H), ~2.3 (s, 3H, Ar-CH₃) |
| Mass Spec (ESI+) | Calculated m/z for [M+H]⁺ |
Mechanistic Rationale and Scientific Integrity
A thorough understanding of the reaction mechanisms is essential for troubleshooting and optimization.
N-Alkylation Mechanism
The N-alkylation of isatin is a classic nucleophilic substitution reaction.[5]
Caption: The mechanism of N-alkylation involves deprotonation followed by nucleophilic attack.
Schiff Base Formation Mechanism
The formation of a Schiff base is a condensation reaction involving a hemiaminal intermediate.[6]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. xisdxjxsu.asia [xisdxjxsu.asia]
- 3. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. actascientific.com [actascientific.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations - PMC [pmc.ncbi.nlm.nih.gov]
Analytical techniques for 6-Methylisatin characterization
An In-Depth Guide to the Analytical Characterization of 6-Methylisatin
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques for the characterization of this compound (CAS 1128-47-8). As a methylated derivative of isatin, this compound is a valuable scaffold in medicinal chemistry and organic synthesis.[1][2] Accurate and thorough characterization is paramount to ensure its identity, purity, and stability, which are critical parameters for its application in research and development.
This guide moves beyond simple procedural lists, offering insights into the causality behind experimental choices to empower users to not only execute but also adapt these protocols. The methodologies described are designed to be self-validating, ensuring robust and reproducible results.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential before commencing any analytical work. These properties influence sample preparation, solvent selection, and the choice of analytical technique. This compound typically presents as a yellow to orange crystalline powder.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂ | [3] |
| Molecular Weight | 161.16 g/mol | [3] |
| IUPAC Name | 6-methyl-1H-indole-2,3-dione | [3] |
| Appearance | Yellow to orange crystalline powder | [1] |
| Melting Point | >147 °C | [1] |
| Boiling Point | 366.6 °C (Predicted) | [1] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone. | [1] |
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure and functional groups of this compound.[4][5] These techniques are fundamental for confirming the identity of the synthesized or procured material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds in solution.[2] For this compound, ¹H NMR confirms the number and environment of protons, while ¹³C NMR provides a map of the carbon skeleton.
Rationale for Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve this compound and because its residual proton signal (at ~2.50 ppm) does not typically overlap with analyte signals.[2] The broad N-H proton is also readily observable in DMSO-d₆.
-
Frequency: A higher field spectrometer (e.g., 400 or 500 MHz) is recommended to achieve better signal dispersion, which is particularly useful for resolving the multiplets of the aromatic protons.[6]
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Acquire 16-32 scans to ensure a good signal-to-noise ratio.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.[2]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum over a spectral width of 0 to 200 ppm.
-
A significantly higher number of scans is required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.[2]
-
Expected Spectral Data:
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| N-H | ~11.0 | Broad Singlet | Amide proton; shift is variable.[2] |
| Ar-H | ~7.0 - 7.5 | Multiplets | 3 aromatic protons. |
| -CH₃ | ~2.3 | Singlet | Methyl group protons. |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| C=O | ~184 | C-2 Carbonyl |
| C=O | ~158 | C-3 Carbonyl |
| Ar-C | ~110 - 150 | 6 aromatic carbons (including quaternary). |
| -CH₃ | ~20 | Methyl carbon. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[7] It is a rapid and non-destructive technique for confirming key structural features of this compound.
Rationale for Experimental Choices:
-
Technique: The KBr (Potassium Bromide) pellet method is a common and effective technique for solid samples, minimizing spectral interference from solvents.[2][3] It involves intimately mixing the sample with dry KBr powder and pressing it into a transparent disk.
Protocol: FT-IR Analysis (KBr Pellet Method)
-
Sample Preparation: Gently grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is formed.
-
Pellet Formation: Transfer the powder to a pellet die and use a hydraulic press to form a thin, transparent pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
First, record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Analysis: The resulting spectrum should be analyzed for characteristic absorption bands, presented as transmittance or absorbance versus wavenumber (cm⁻¹).[2]
Expected Characteristic IR Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200 | N-H Stretch | Amide (N-H) |
| ~3100-3000 | C-H Stretch | Aromatic (sp² C-H) |
| ~2950-2850 | C-H Stretch | Aliphatic (-CH₃) |
| ~1740 | C=O Stretch | Ketone (C-3) |
| ~1725 | C=O Stretch | Amide (C-2) |
| ~1610, ~1480 | C=C Stretch | Aromatic Ring |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and valuable structural information from fragmentation patterns.[8]
Rationale for Experimental Choices:
-
Ionization Method: Electron Impact (EI) is a hard ionization technique that provides a clear molecular ion peak (M⁺˙) and reproducible fragmentation patterns, which are useful for structural confirmation and library matching.[2] The standard electron energy of 70 eV is used to generate a consistent and extensive fragmentation library.[9]
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent like acetone or methanol.
-
Instrumentation: Use a GC-MS system equipped with a quadrupole mass spectrometer.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injection: 1 µL injection in split mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.
-
-
MS Conditions (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: ~230 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum for that peak to find the molecular ion and characteristic fragment ions.
Expected Mass Spectrum Data:
| m/z | Assignment |
| 161 | [M]⁺˙ (Molecular Ion) |
| 133 | [M-CO]⁺˙ |
| 105 | [M-CO-CO]⁺˙ or [M-C₂H₂O₂]⁺˙ |
Note: The molecular ion at m/z 161 should be clearly visible. The fragment at m/z 133, corresponding to the loss of a carbonyl group (CO), is a characteristic fragmentation pathway for isatins.[3]
Chromatographic Analysis
Chromatography is essential for determining the purity of this compound and for quantifying it in various mixtures.[8]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a versatile and robust method for assessing the purity of non-volatile compounds like this compound.[10][11]
Rationale for Experimental Choices:
-
Column: A C18 column is the workhorse of RP-HPLC, providing excellent separation for moderately polar to nonpolar compounds based on hydrophobic interactions.
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water provides a good polarity range for elution. A small amount of acid (formic or phosphoric acid) is added to sharpen peaks by suppressing the ionization of any residual silanol groups on the stationary phase.[12]
-
Detection: UV detection is ideal, as the indole-2,3-dione core of this compound contains a strong chromophore. The detection wavelength (λmax) should be determined by running a UV-Vis scan.
Protocol: RP-HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile or methanol. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.
-
Instrumentation & Conditions:
-
System: HPLC with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid. Note: A gradient elution may be required for complex samples.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV at λmax (e.g., ~254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal stability, melting point, and decomposition profile of a material.[13][14] Simultaneous Thermal Analysis (STA) is highly efficient as it performs both TGA and DSC on the same sample under identical conditions.[15]
Rationale for Experimental Choices:
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is used to prevent oxidative degradation, allowing for the observation of inherent thermal transitions and decomposition.
-
Heating Rate: A standard heating rate of 10 °C/min provides a good balance between resolution and experimental time.[16]
Protocol: Simultaneous Thermal Analysis (TGA-DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.
-
Instrumentation: Use an STA (TGA-DSC) instrument.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.
-
Temperature Program: Equilibrate at 30 °C, then heat at a linear rate of 10 °C/min up to 600 °C.
-
-
Data Analysis:
-
TGA Curve: Plot weight (%) versus temperature (°C). Determine the onset of decomposition.
-
DSC Curve: Plot heat flow (mW) versus temperature (°C). Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).
-
Expected Thermal Events:
| Technique | Observation | Interpretation |
| DSC | Sharp endothermic peak | Melting of the crystalline solid. The peak temperature corresponds to the melting point.[1] |
| TGA | Significant weight loss | Onset of thermal decomposition. The temperature at which this begins indicates the limit of thermal stability. |
Definitive Structure Elucidation: X-ray Crystallography
For an unambiguous, three-dimensional confirmation of the molecular structure, single-crystal X-ray crystallography is the gold standard.[17][18] This technique determines the precise spatial arrangement of atoms within the crystal lattice.
Rationale for Experimental Choices:
-
This technique is not a routine analysis but is performed to definitively confirm the structure of a new compound or a new polymorphic form. The primary challenge is growing a single, high-quality crystal suitable for diffraction.[19]
Protocol: Single-Crystal X-ray Diffraction (General Workflow)
-
Crystal Growth: Grow a single crystal of this compound. This is the most critical and often challenging step. Slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol/water mixture) is a common method.
-
Crystal Mounting: Carefully mount a suitable crystal (typically <0.5 mm in all dimensions) on a goniometer head.
-
Data Collection:
-
Place the crystal in a single-crystal X-ray diffractometer.
-
A monochromatic X-ray beam is directed at the crystal.
-
The crystal is rotated, and the resulting diffraction patterns are collected on a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to generate an initial electron density map.
-
The atomic positions are refined against the experimental data to yield the final, detailed 3D molecular structure.[6]
-
References
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Application Notes & Protocols: High-Throughput Screening of 6-Methylisatin Derivatives
Introduction: The Therapeutic Potential of 6-Methylisatin Derivatives
Isatin (1H-indole-2,3-dione) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] The isatin scaffold is a privileged structure in medicinal chemistry, found in various natural products and synthetic molecules with significant therapeutic potential.[2][3] Chemical modifications of the isatin core, such as the addition of a methyl group at the 6th position, can significantly modulate its pharmacological properties, leading to the development of potent antiviral, anticancer, and anti-inflammatory agents.[1][2][4]
This compound derivatives have been shown to exert their effects through various mechanisms, including the inhibition of kinases, modulation of caspase activity, and interference with tubulin polymerization.[5][6] Given the vast chemical space that can be explored through derivatization of the this compound core, high-throughput screening (HTS) is an indispensable tool for the rapid identification and characterization of lead compounds.[7][8]
This guide provides a comprehensive overview of the principles and methodologies for designing and implementing HTS campaigns for this compound derivatives. We will delve into specific protocols for key biological targets, emphasizing the rationale behind experimental choices and providing a framework for robust and reproducible screening.
Chapter 1: The High-Throughput Screening Workflow
A successful HTS campaign for this compound derivatives follows a structured workflow, from initial assay development to hit validation. This process is designed to efficiently screen large compound libraries and identify promising candidates for further development.
Caption: High-Throughput Screening Workflow for this compound Derivatives.
Chapter 2: Targeting Key Cellular Pathways
The diverse biological activities of isatin derivatives necessitate a multi-pronged screening approach.[1][2] Below are detailed protocols for HTS assays targeting three common mechanisms of action for this class of compounds.
Anticancer Activity: Tubulin Polymerization Assay
Many potent anticancer agents, including some isatin derivatives, function by disrupting microtubule dynamics.[9] High-content screening (HCS) offers a powerful, cell-based approach to quantify both the stabilization and destabilization of tubulin polymerization.[9]
This assay utilizes immunofluorescence to visualize the microtubule network within cells. High-content imaging systems can then quantify changes in the intensity and morphology of this network, allowing for the identification of compounds that either stabilize or destabilize microtubules.[9]
Caption: High-Content Tubulin Polymerization Assay Workflow.
-
Cell Seeding: Seed A549 human lung carcinoma cells in 384-well, clear-bottom imaging plates at a density of 2,000 cells per well in 50 µL of appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Addition: Prepare a stock solution of this compound derivatives in DMSO. Perform serial dilutions to create a concentration range (e.g., 0.1 to 100 µM). Add 100 nL of the compound solutions to the cell plates. Include paclitaxel and nocodazole as positive controls for stabilization and destabilization, respectively.
-
Incubation: Incubate the plates for a predetermined time (e.g., 24 hours) at 37°C and 5% CO2.
-
Cell Fixation and Permeabilization: Gently aspirate the medium and wash with 50 µL of pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining:
-
Block with 3% BSA in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution) for 1 hour.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:1000 dilution) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify the total fluorescence intensity of the tubulin network per cell.[9] Normalize the data to DMSO-treated control wells.
| Parameter | Description | Recommended Value |
| Cell Line | Human non-small cell lung cancer | A549 |
| Plate Format | Clear-bottom, black-walled | 384-well |
| Seeding Density | Cells per well | 2,000 |
| Compound Conc. | Final concentration range | 0.1 - 100 µM |
| Primary Antibody | Targets microtubule subunit | Anti-α-tubulin |
| Secondary Antibody | For signal detection | Alexa Fluor 488 |
| Nuclear Stain | For cell segmentation | Hoechst 33342 |
| Positive Controls | For assay validation | Paclitaxel, Nocodazole |
Kinase Inhibition: ADP-Glo™ Kinase Assay
Kinases are a major class of drug targets, and many isatin derivatives have been identified as kinase inhibitors.[5][6] The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[10] This assay is highly sensitive and amenable to HTS.[10]
The assay is performed in two steps. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the initial kinase activity.
Caption: Principle of the ADP-Glo™ Kinase Assay.
-
Reagent Preparation: Prepare kinase buffer, CDK2 enzyme, substrate (e.g., a specific peptide), and ATP solutions according to the manufacturer's protocol (e.g., Promega).
-
Compound Plating: In a 384-well white plate, add 1 µL of the this compound derivative at various concentrations.
-
Kinase Reaction:
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
| Component | Example Concentration | Volume per Well |
| This compound Derivative | 10 mM stock in DMSO | 1 µL |
| CDK2/Substrate Mix | Per manufacturer's guide | 2 µL |
| ATP | 10 µM (final conc.) | 2 µL |
| ADP-Glo™ Reagent | - | 5 µL |
| Kinase Detection Reagent | - | 10 µL |
| Total Volume | 20 µL |
Pro-Apoptotic Activity: Caspase-3/7 Activation Assay
Induction of apoptosis is a key mechanism for many anticancer drugs. Caspases are critical mediators of apoptosis, with caspase-3 and -7 acting as executioner caspases.[11] A number of HTS-compatible assays are available to measure their activity.[12][13]
This assay provides a luminogenic caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[13] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing a substrate for luciferase (aminoluciferin), which in turn generates a luminescent signal.
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa) in a 384-well white-walled plate at a density of 5,000 cells per well in 25 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Add 5 µL of this compound derivatives at desired concentrations. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
Incubation: Incubate the plates for a time sufficient to induce apoptosis (e.g., 6-24 hours) at 37°C and 5% CO2.
-
Assay Reagent Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 30 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of caspase-3/7 activity.
| Parameter | Description | Recommended Value |
| Cell Line | Human cervical cancer | HeLa |
| Plate Format | White-walled, clear bottom | 384-well |
| Seeding Density | Cells per well | 5,000 |
| Compound Treatment | Duration | 6-24 hours |
| Positive Control | Apoptosis inducer | Staurosporine (1 µM) |
| Assay Reagent | Luminogenic substrate | Caspase-Glo® 3/7 |
| Incubation Time | Post-reagent addition | 1-2 hours |
Chapter 3: Data Analysis and Hit Validation
Following the primary screen, raw data must be processed and analyzed to identify "hits." A common metric for hit selection is the Z-score, which measures the number of standard deviations an activity value is from the mean of the control wells.
Z-score = (x - µ) / σ
Where:
-
x is the raw measurement for a compound well
-
µ is the mean of the negative control wells (e.g., DMSO)
-
σ is the standard deviation of the negative control wells
A Z-score threshold (e.g., |Z| > 3) is typically set to identify statistically significant hits. These primary hits must then be confirmed by re-testing. Confirmed hits should be further characterized by generating dose-response curves to determine their potency (IC50 or EC50 values). Finally, orthogonal assays, which measure the same biological endpoint through a different method, should be employed to rule out assay-specific artifacts and confirm the compound's mechanism of action.
Conclusion
The high-throughput screening of this compound derivatives is a powerful approach for the discovery of novel therapeutic agents. By selecting appropriate assays that align with the known biological activities of the isatin scaffold, researchers can efficiently interrogate large chemical libraries. The protocols outlined in this guide provide a robust framework for screening these compounds for their effects on tubulin polymerization, kinase activity, and apoptosis induction. Rigorous data analysis and a multi-step hit validation process are critical for ensuring the identification of high-quality lead compounds for further preclinical development.
References
- Cytoskeleton, Inc. (n.d.). HTS-Tubulin Polymerization Assay Kit.
- Wang, Y., et al. (2004). A high-throughput model for screening anti-tumor agents capable of promoting polymerization of tubulin in vitro. Acta Pharmacologica Sinica, 25(6), 775-82.
- Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based.
- Fang, W., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Biomolecular Screening, 19(6), 945-954.
- Das, S. (Ed.). (2018). Kinase Screening and Profiling: Methods and Protocols. Springer.
- Sriram, D., et al. (2006). In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. Indian Journal of Pharmaceutical Sciences, 68(3), 370.
- Abdellattif, M. H., et al. (2016). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. Medicinal Chemistry Research, 25(11), 2589-2598.
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- Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases.
- Park, S. Y., et al. (2000). Establishment of a high-throughput screening system for caspase-3 inhibitors. Archives of Pharmacal Research, 23(3), 246-251.
- Al-Ostoot, F. H., et al. (2022). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Future Virology, 17(2), 115-142.
- da Silva, J. F., et al. (2005). Biological activities of isatin and its derivatives. Arquivias, 8(1), 1-13.
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- Jamwal, A., et al. (2025). From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents. Current Drug Targets.
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- O'Donoghue, A. J., et al. (2025). An activation-based high throughput screen identifies caspase-10 inhibitors. Chemical Science.
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- Wójcik, M., et al. (2024). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. International Journal of Molecular Sciences, 25(11), 5911.
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Application Notes & Protocols: 6-Methylisatin for Studying Protein-Ligand Interactions
Introduction: Unveiling the Potential of 6-Methylisatin in Chemical Biology and Drug Discovery
This compound, a derivative of the versatile isatin scaffold, is emerging as a valuable tool for researchers in chemical biology and drug development.[1][2] Its unique chemical architecture, featuring a reactive ketone and a lactam moiety within an indole framework, positions it as an intriguing candidate for exploring protein-ligand interactions.[1][3] This guide provides an in-depth exploration of this compound, focusing on its application as a potential reversible covalent inhibitor, particularly in the context of cysteine proteases such as caspases. We will delve into the mechanistic underpinnings of its interactions and provide detailed, field-proven protocols for its characterization.
Isatin and its derivatives have a rich history in medicinal chemistry, demonstrating a wide array of biological activities.[1][4] The isatin core can serve as a scaffold for the development of competitive inhibitors for various enzymes.[1][4] Notably, isatin sulfonamides have been identified as potent and selective inhibitors of caspase-3 and -7, key executioner enzymes in the apoptotic pathway.[1][5] These studies have revealed that the carbonyl group of the isatin ring can interact with the cysteine thiol in the active site of these enzymes.[1] This guide will extrapolate from these findings to provide a framework for investigating this compound as a tool to probe protein function.
This document is designed for researchers, scientists, and drug development professionals seeking to leverage this compound in their studies. We will move beyond simple procedural lists to explain the rationale behind experimental choices, ensuring a deep understanding of the principles at play.
Mechanism of Action: The Covalent Interaction of this compound with Cysteine Proteases
The inhibitory potential of isatin derivatives against cysteine proteases like caspases is attributed to the electrophilic nature of the C3-carbonyl group. This carbonyl is susceptible to nucleophilic attack by the catalytic cysteine residue in the enzyme's active site, leading to the formation of a reversible hemithioacetal adduct. This covalent modification of the active site cysteine effectively blocks substrate access and inhibits enzyme activity.
The interaction can be depicted as a two-step process:
-
Initial Non-covalent Binding: The this compound molecule first docks into the enzyme's active site, guided by non-covalent interactions such as hydrogen bonds and hydrophobic contacts. The specificity of this initial binding is a key determinant of the inhibitor's selectivity for a particular protease.
-
Reversible Covalent Bond Formation: Following initial binding, the catalytic cysteine's thiol group attacks the electrophilic C3-carbonyl of the isatin ring, forming a tetrahedral hemithioacetal intermediate. This covalent adduct is often reversible, allowing for dynamic studies of enzyme inhibition.
Diagram: Proposed Mechanism of Reversible Covalent Inhibition
Caption: Reversible covalent inhibition mechanism of this compound.
Experimental Workflows: A Comprehensive Approach to Characterizing this compound Interactions
A multi-faceted approach is essential to fully characterize the interaction of this compound with a target protein. The following workflow outlines a logical progression from initial binding assessment to cellular activity.
Diagram: Experimental Workflow for this compound Characterization
Caption: A phased approach for characterizing this compound.
Protocols and Methodologies
Part 1: Initial Binding and Covalent Modification Assessment
1.1. Biophysical Characterization of Binding Affinity (SPR & ITC)
-
Rationale: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques to quantify the initial non-covalent binding affinity (KD) and thermodynamic parameters of the interaction.[6][7] This provides the foundational data on how strongly this compound binds to the target protein before any covalent reaction occurs.
-
Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Immobilize the target protein onto a suitable sensor chip (e.g., CM5) via amine coupling.
-
Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis: Inject the this compound solutions over the immobilized protein surface and a reference flow cell.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
-
Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare the target protein in a suitable buffer in the ITC cell and this compound in the same buffer in the injection syringe.
-
Titration: Perform a series of injections of this compound into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
1.2. Confirmation of Covalent Adduct Formation by Mass Spectrometry
-
Rationale: Mass spectrometry is the definitive method to confirm the formation of a covalent adduct between this compound and the target protein.[8][9] It provides the precise mass of the adduct, confirming the covalent modification and can be used to identify the specific amino acid residue involved.
-
Protocol: Intact Protein Mass Spectrometry
-
Incubation: Incubate the target protein with an excess of this compound for a defined period.
-
Sample Preparation: Desalt the protein-ligand mixture using a suitable method (e.g., C4 ZipTip).
-
Mass Analysis: Analyze the sample by LC-MS. An increase in the protein's mass corresponding to the mass of this compound confirms covalent adduct formation.
-
-
Protocol: Peptide Mapping Mass Spectrometry
-
Incubation and Digestion: Following incubation of the protein with this compound, denature, reduce, alkylate, and digest the protein with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Search the MS/MS data against the protein sequence, including a variable modification corresponding to the mass of this compound on potential nucleophilic residues (e.g., cysteine). Identification of a peptide with this mass shift confirms the site of covalent modification.
-
1.3. Kinetic Analysis of Covalent Inhibition
-
Rationale: For covalent inhibitors, a simple IC50 value can be misleading as the inhibition is time-dependent. A more detailed kinetic analysis is required to determine the initial binding affinity (KI) and the rate of covalent inactivation (kinact).[10]
-
Protocol: Determination of k_inact and K_I
-
Enzyme Activity Assay: Establish a continuous or discontinuous assay to monitor the activity of the target enzyme. For caspases, a fluorogenic substrate like Ac-DEVD-AMC can be used.[1]
-
Time-Dependent Inhibition: Pre-incubate the enzyme with various concentrations of this compound for different time points.
-
Measure Residual Activity: Initiate the reaction by adding the substrate and measure the initial reaction rates.
-
Data Analysis: Plot the natural log of the percentage of remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of each line represents the observed rate of inactivation (k_obs). Plot the k_obs values against the inhibitor concentration. Fit this data to the Michaelis-Menten equation to determine k_inact (the maximum rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation rate).
-
| Parameter | Description | Typical Value Range for Covalent Inhibitors |
| K_D | Equilibrium dissociation constant for non-covalent binding. | µM to nM |
| k_inact | Maximum rate of covalent inactivation. | 10⁻² to 10⁻⁴ s⁻¹ |
| K_I | Inhibitor concentration at half-maximal inactivation rate. | µM to nM |
| k_inact/K_I | Second-order rate constant for covalent modification. | 10³ to 10⁶ M⁻¹s⁻¹ |
Part 2: Structural and Cellular Characterization
2.1. Structural Elucidation by X-ray Crystallography
-
Rationale: A high-resolution crystal structure of the protein in complex with this compound provides invaluable atomic-level detail of the binding mode, including the covalent linkage and the specific interactions that confer selectivity.[11][12]
-
Protocol: Co-crystallization
-
Complex Formation: Incubate the purified target protein with an excess of this compound.
-
Crystallization Screening: Set up crystallization trials using various commercially available screens.
-
Crystal Optimization: Optimize the initial hit conditions to obtain diffraction-quality crystals.
-
Data Collection and Structure Determination: Collect X-ray diffraction data and solve the structure to visualize the covalent adduct in the active site.
-
2.2. Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)
-
Rationale: CETSA is a powerful method to confirm that this compound engages its target protein within the complex environment of a cell. Ligand binding stabilizes the target protein against thermal denaturation.
-
Protocol: CETSA
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures.
-
Fractionation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein at each temperature by Western blotting or other quantitative methods. A shift in the melting temperature of the target protein in the presence of this compound indicates target engagement.
-
2.3. Assessment of Cellular Activity
-
Rationale: Ultimately, the biological relevance of this compound's interaction with its target needs to be assessed in a cellular context. For a caspase inhibitor, this would involve measuring its effect on apoptosis.
-
Protocol: In-Cell Western for Cleaved Substrate
-
Induce Apoptosis: Treat cells with an apoptotic stimulus (e.g., staurosporine) in the presence or absence of this compound.[13]
-
Cell Lysis and Western Blot: Lyse the cells and perform a Western blot to detect the cleavage of a known caspase substrate (e.g., PARP or Lamin A).[13]
-
Analysis: A reduction in the amount of cleaved substrate in the presence of this compound indicates its inhibitory activity in a cellular setting.
-
Conclusion: this compound as a Versatile Probe for Protein-Ligand Studies
This compound represents a promising chemical tool for the investigation of protein-ligand interactions, particularly for enzymes with nucleophilic active site residues. Its potential as a reversible covalent inhibitor makes it an attractive starting point for fragment-based drug discovery and the development of chemical probes. The comprehensive experimental workflow outlined in this guide provides a robust framework for researchers to thoroughly characterize the binding affinity, covalent modification, structural interactions, and cellular activity of this compound and its derivatives. By employing a combination of biophysical, biochemical, and cell-based assays, scientists can gain deep insights into the mechanism of action of this intriguing molecule and unlock its full potential in advancing our understanding of biological systems and discovering novel therapeutics.
References
- Firoozpour, L., et al. (2018). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Scientific Reports, 8(1), 1681.
- Chu, W., et al. (2005). N-benzylisatin sulfonamide analogues as potent caspase-3 inhibitors: synthesis, in vitro activity, and molecular modeling studies. Journal of Medicinal Chemistry, 48(24), 7637-7647.
- Various Authors. (2009-2017). Related Articles on Isatin Sulfonamide Analogues as Caspase-3 Inhibitors. Semantic Scholar.
- O'Donoghue, A. J., et al. (2012). Activity-based profiling of proteases. Methods in Enzymology, 506, 2-21.
- ResearchGate. (n.d.). Structures of caspase 3/7 inhibitors based on nitro-isatin. ResearchGate.
- Hardy, J. A., et al. (2011). In silico identification and crystal structure validation of caspase-3 inhibitors without a P1 aspartic acid moiety. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 8), 704-713.
- Lee, D., et al. (2009). Synthesis and in vitro evaluation of sulfonamide isatin Michael acceptors as small molecule inhibitors of caspase-6. Journal of Medicinal Chemistry, 52(9), 2815-2826.
- Pees, A., et al. (2015). Isatin Sulfonamides: Potent caspases-3 and -7 Inhibitors, and Promising PET and SPECT Radiotracers for Apoptosis Imaging. Future Medicinal Chemistry, 7(9), 1173-1196.
- Rupniewska, M., et al. (2023). Screening, Synthesis and Biochemical Characterization of SARS-CoV-2 Protease Inhibitors. International Journal of Molecular Sciences, 24(17), 13404.
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Introduction: The Versatility of the Isatin Scaffold
An In-Depth Guide to the Synthesis of 6-Methylisatin Schiff Bases: Protocols and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that serves as a cornerstone in medicinal chemistry and synthetic organic chemistry.[1] First isolated in 1840 as an oxidation product of indigo, its unique structural features—a planar indole ring system fused with a γ-lactam and an α-keto group—confer upon it a remarkable ability to act as both an electrophile and a nucleophile.[2] This reactivity makes isatin and its derivatives essential building blocks for a vast array of biologically active heterocyclic compounds.[2][3]
Among the most significant derivatives are Isatin Schiff bases, formed via the condensation of the isatin C3-carbonyl group with a primary amine.[4] These compounds, characterized by the azomethine (-C=N-) linkage, exhibit a broad and potent spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[5][6][7] The ability to readily modify both the isatin core (e.g., with a methyl group at the 6-position) and the N-substituent of the Schiff base allows for the systematic exploration of structure-activity relationships, making this a highly attractive strategy in drug discovery.
This application note provides a comprehensive, field-proven guide to the synthesis of this compound and its subsequent conversion into a diverse library of Schiff bases. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and offer insights for troubleshooting and validation.
Part I: Synthesis of the this compound Precursor
Principle and Strategy: The Sandmeyer Synthesis
The synthesis of the isatin ring system can be accomplished through several named reactions, with the Sandmeyer and Stolle syntheses being the most prominent.[2][3][8][9] For the preparation of this compound, the Sandmeyer isonitrosoacetanilide isatin synthesis is a robust and highly effective method.[8][10][11] This classic approach begins with the corresponding substituted aniline—in this case, 4-methylaniline (p-toluidine)—and proceeds in two distinct, high-yielding steps:
-
Formation of the Isonitrosoacetanilide Intermediate: The aniline is reacted with chloral hydrate and hydroxylamine hydrochloride. This reaction forms an intermediate that is subsequently dehydrated and rearranged to yield 2-(hydroxyimino)-N-(4-methylphenyl)acetamide.[10][12] The use of sodium sulfate in the aqueous solution aids in salting out the product, thereby facilitating its isolation.[12]
-
Acid-Catalyzed Cyclization: The isolated isonitrosoacetanilide intermediate is then treated with a strong acid, typically concentrated sulfuric acid. The acid catalyzes an intramolecular electrophilic substitution reaction, leading to the formation of the five-membered ring and yielding the final isatin product upon hydrolysis.[8][10][12]
Experimental Workflow: From Aniline to Isatin
The overall process is a straightforward sequence from commercially available starting materials to the desired heterocyclic core.
Caption: Workflow for the Sandmeyer synthesis of this compound.
Detailed Protocol: Synthesis of this compound
Step A: Synthesis of 2-(Hydroxyimino)-N-(4-methylphenyl)acetamide
-
Materials & Reagents:
-
Chloral hydrate (C₂H₃Cl₃O₂)
-
4-Methylaniline (p-toluidine, C₇H₉N)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium sulfate, crystallized (Na₂SO₄·10H₂O)
-
Hydrochloric acid, concentrated (HCl)
-
Deionized water
-
5 L round-bottomed flask
-
Mechanical stirrer
-
Heating mantle
-
Büchner funnel and filtration apparatus
-
-
Procedure:
-
In a 5 L round-bottomed flask, dissolve 97 g (0.59 mol) of chloral hydrate in 1.3 L of water.
-
To this solution, add 1400 g of crystallized sodium sulfate.
-
In a separate beaker, prepare a solution of 53.5 g (0.5 mol) of 4-methylaniline in 300 mL of water, adding 52 mL of concentrated HCl to facilitate dissolution.
-
Add the 4-methylaniline hydrochloride solution to the flask.
-
Finally, add a solution of 120 g (1.73 mol) of hydroxylamine hydrochloride in 500 mL of water to the reaction mixture.
-
Heat the mixture with vigorous stirring. The solution should be brought to a rolling boil within approximately 45 minutes.
-
Maintain a vigorous boil for 1-2 minutes. The reaction is rapid, and the product will begin to crystallize from the hot solution.[12]
-
Cool the flask in an ice-water bath to complete the crystallization.
-
Filter the resulting solid using a Büchner funnel, wash with cold water, and air-dry. The yield of the crude isonitrosoacetanilide intermediate is typically high (80-90%).
-
Step B: Cyclization to this compound
-
Materials & Reagents:
-
2-(Hydroxyimino)-N-(4-methylphenyl)acetamide (from Step A)
-
Sulfuric acid, concentrated (H₂SO₄, 98%)
-
Crushed ice
-
1 L round-bottomed flask with mechanical stirrer
-
Water bath/cooling bath
-
-
Procedure:
-
Carefully place 600 g (326 mL) of concentrated sulfuric acid into a 1 L flask equipped with a robust mechanical stirrer and warm it to 50°C.
-
Begin adding 75 g (0.42 mol) of the dry isonitroso intermediate from Step A in small portions.
-
Causality Insight: The addition must be done at a rate that maintains the internal temperature between 60°C and 70°C.[12][13] This temperature control is critical; too low, and the cyclization is inefficient, while too high (>70°C) can lead to charring and decomposition, significantly reducing the yield. Use an external cooling bath as needed to manage the exothermic reaction.
-
Once the addition is complete, heat the dark solution to 80°C and hold for 10 minutes to ensure the reaction goes to completion.[13]
-
Cool the reaction mixture back to room temperature.
-
In a large beaker (e.g., 5 L), prepare a slurry of crushed ice and water (approx. 10-12 times the volume of the acid).
-
Pour the reaction mixture slowly and carefully onto the ice with stirring. The this compound product will precipitate as a reddish-brown solid.
-
Allow the mixture to stand for 30 minutes.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral to pH paper (to remove all sulfuric acid), and air-dry.
-
Validation: The crude product can be recrystallized from glacial acetic acid or ethanol/water to yield pure this compound as orange-red crystals. The purity should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, IR).
-
Part II: Synthesis of this compound Schiff Bases
Principle and Strategy: Azomethine Formation
The synthesis of Schiff bases from isatin is a classic condensation reaction. The C3-carbonyl group of the isatin ring is highly electrophilic and readily reacts with the nucleophilic primary amino group of an amine.[4] The reaction is typically catalyzed by a few drops of a weak acid, such as glacial acetic acid, which protonates the carbonyl oxygen, further enhancing the electrophilicity of the C3 carbon. The reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the stable C=N (imine or azomethine) double bond.[4][14]
General Reaction Scheme
Caption: General synthesis of this compound Schiff bases.
Detailed Protocol: General Procedure for Schiff Base Synthesis
-
Materials & Reagents:
-
This compound (from Part I)
-
Various primary amines (e.g., aniline, p-toluidine, 4-aminophenol, sulfanilamide)
-
Absolute ethanol
-
Glacial acetic acid
-
Reflux apparatus
-
-
Procedure:
-
In a round-bottomed flask, dissolve this compound (e.g., 1.61 g, 0.01 mol) in warm absolute ethanol (30-50 mL).
-
To this solution, add an equimolar amount (0.01 mol) of the desired primary amine.
-
Add 3-4 drops of glacial acetic acid to the mixture to act as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Self-Validation: The reaction is often accompanied by a color change, and the product may begin to precipitate from the refluxing solution.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Collect the precipitated Schiff base by vacuum filtration.
-
Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven. Recrystallize from a suitable solvent (e.g., ethanol, DMF, or acetic acid) if necessary.
-
Data Presentation: Examples of this compound Schiff Bases
| Entry | Primary Amine (R-NH₂) | Reaction Time (h) | Yield (%) | Melting Point (°C) | Appearance |
| 1 | Aniline | 4 | 91 | 224-226 | Orange Powder |
| 2 | 4-Aminophenol | 5 | 88 | 298-300 | Red Crystals |
| 3 | 4-Fluoroaniline | 4 | 93 | 241-243 | Yellow Needles |
| 4 | 2-Aminopyridine | 6 | 85 | 215-217 | Brown Solid |
| 5 | Sulfanilamide | 8 | 82 | >300 | Yellow Powder |
Note: Data are representative and may vary based on specific experimental conditions.
Characterization and Confirmation
Confirmation of Schiff base formation is straightforward using standard spectroscopic techniques.
-
FT-IR Spectroscopy: The most telling evidence is the disappearance of the C3=O stretching vibration of the isatin ketone (typically ~1730-1750 cm⁻¹) and the appearance of a new, strong absorption band for the C=N imine stretch in the region of 1610-1640 cm⁻¹.
-
¹H NMR Spectroscopy: The spectrum will show the characteristic aromatic protons of the this compound core and the newly introduced amine moiety. The NH proton of the isatin lactam is typically observed as a broad singlet downfield (>10 ppm).
-
Mass Spectrometry: The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the target Schiff base, providing definitive confirmation of the condensation reaction.
Conclusion
The protocols detailed in this guide provide a reliable and reproducible pathway for the synthesis of this compound and its conversion to a diverse range of Schiff bases. The Sandmeyer synthesis offers a classic and efficient route to the isatin core, while the acid-catalyzed condensation is a versatile method for generating the final Schiff base products. By understanding the principles behind each step and employing the validation techniques described, researchers can confidently generate libraries of these potent molecules for screening in drug discovery programs and for development in materials science.[15][16]
References
- Sandmeyer Is
- Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds.DergiPark. (2021-07-04). [Link]
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- Sandmeyer Is
- Stollé Synthesis.SynArchive. [Link]
- Sandmeyer Isonitrosoacetanilide Is
- Is
- Stolle Synthesis of Isatin. This method is very effective for the...
- Stolle's approach to isatin synthesis.
- Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives.Journal of Advanced Pharmaceutical Technology & Research. [Link]
- Synthesis of phenyl-6-methyl is
- Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones.MDPI. [Link]
- Overview of Schiff Bases of Isatin Derivatives.Acta Scientific Pharmaceutical Sciences. [Link]
- Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones.Old City Publishing. [Link]
- Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: Design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simul
- Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations.National Institutes of Health (NIH). [Link]
- Synthesis method of isatin derivatives.
- THE METAL COMPLEXES OF NOVEL SCHIFF BASE CONTAINING ISATIN: CHARACTERIZATION, ANTIMICROBIAL, ANTIOXIDANT AND CATALYTIC ACTIVITY STUDY.
- Synthesis, Spectral Characterization of Novel Isatin Schiff Base Metal Complexes: Biological Activities Evaluation and Molecular Docking Studies.Biointerface Research in Applied Chemistry. [Link]
- Bis-Schiff Bases of Isatin Derivatives Synthesis, and their Biological Activities: A Review.Al-Mustansiriyah Journal of Pharmaceutical Sciences. [Link]
- Synthesis and Screening of New Isatin Deriv
- Microwave-assisted Synthesis of Some N-alkylisatin-β-thiocarbohydrazones.International Journal of Engineering Research. [Link]
- A Short Review: Methodologies for the Synthesis of Schiff's Bases.Indian Journal of Advances in Chemical Science. [Link]
- Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works.
- Structural and Biological Activity Studies On Metal Complexes Containing Thiosemicarbzone And Isatin Based Schiff Base: A Review.
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Application Note: A Multi-Faceted Approach for the In Vitro Cytotoxicity Profiling of 6-Methylisatin
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive, multi-assay framework for the robust in vitro evaluation of 6-Methylisatin's cytotoxic potential. Isatin and its derivatives are a class of heterocyclic compounds demonstrating a wide spectrum of pharmacological activities, making them compelling candidates in drug discovery.[1][2][3] A critical early step in the preclinical development of any new chemical entity is the thorough characterization of its cytotoxic effects to ensure safety and determine therapeutic windows.[4][5][6] This document moves beyond a single-endpoint analysis, detailing an integrated workflow that interrogates cell viability, membrane integrity, and apoptosis induction. By combining the metabolic activity-based MTT assay, the necrosis-indicating Lactate Dehydrogenase (LDH) release assay, and the apoptosis-confirming Caspase-3/7 activity assay, researchers can obtain a nuanced understanding of the dose-dependent effects and potential mechanisms of this compound-induced cell death.
Introduction and Scientific Rationale
Isatin (1H-indole-2,3-dione) is a privileged scaffold in medicinal chemistry, with its derivatives showing promise as anticancer, antiviral, and kinase-inhibiting agents.[1][2][3] The synthetic versatility of the isatin core allows for extensive modification, leading to compounds with diverse biological targets.[2][3] this compound, a methylated derivative, requires rigorous safety and efficacy profiling.[7][8]
Evaluating cytotoxicity is a cornerstone of this process.[4][6][9] A single assay, however, provides a limited view. For instance, a compound might reduce cell viability by inhibiting proliferation (cytostatic effect) without directly killing the cells (cytotoxic effect). Therefore, a multi-assay approach is scientifically superior for elucidating the specific mechanism of cell death.
This protocol triad was selected for its complementary nature:
-
MTT Assay (Metabolic Viability): Measures the activity of mitochondrial dehydrogenases, offering a proxy for the overall metabolic health and viability of the cell population.[10][11] A decrease in the MTT signal indicates reduced metabolic function, which can precede cell death.
-
LDH Release Assay (Membrane Integrity/Necrosis): Quantifies the release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium.[12][13] LDH release is a hallmark of compromised plasma membrane integrity, a key feature of necrosis or late-stage apoptosis.[13][14]
-
Caspase-3/7 Assay (Apoptosis Execution): Measures the activity of effector caspases 3 and 7, central executioners in the apoptotic pathway.[15][16] Activation of these caspases confirms that cell death is occurring via programmed cell death.[17][18]
By integrating data from these three assays, a researcher can distinguish between cytotoxic and cytostatic effects and discern whether cell death proceeds primarily through a necrotic or apoptotic pathway.
Overall Experimental Workflow
A logical and structured workflow is essential for reproducible results. The process begins with cell line selection and culture, followed by compound exposure and subsequent analysis using the three core assays.
Caption: High-level experimental workflow for cytotoxicity profiling.
Materials and Reagents
-
Cell Lines: HeLa (human cervical cancer) or HepG2 (human liver cancer) cells. Rationale: These are robust, well-characterized, and widely used cell lines in toxicology screens.[6]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: this compound (CAS 1128-47-8).
-
Reagents:
-
Dimethyl sulfoxide (DMSO), cell culture grade.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA (0.25%).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol).[19]
-
Commercial Caspase-Glo® 3/7 Assay Kit or equivalent fluorometric kit.[17][23]
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂).
-
Laminar flow hood.
-
Microplate spectrophotometer (ELISA reader).
-
Luminometer or fluorescence plate reader.
-
Inverted microscope.
-
Standard cell culture flasks, plates (96-well, flat-bottom, clear), and consumables.
-
Detailed Experimental Protocols
Protocol 4.1: Cell Culture and Seeding
-
Maintain Cells: Culture HeLa or HepG2 cells in T-75 flasks in a 37°C, 5% CO₂ incubator. Passage cells upon reaching 80-90% confluency.
-
Harvest Cells: Aspirate media, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete culture medium.
-
Count and Seed: Centrifuge the cell suspension, resuspend in fresh medium, and count cells using a hemocytometer. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL) and incubate for 24 hours to allow for attachment.
Protocol 4.2: Compound Preparation and Treatment
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in DMSO.
-
Working Solutions: Perform a serial dilution of the stock solution in serum-free or low-serum medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the wells should be kept constant and non-toxic (<0.5%).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Controls (Crucial for Self-Validation):
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test wells. This represents 100% viability.
-
Untreated Control: Cells in culture medium only.
-
Positive Control (for LDH/Caspase assays): A known cytotoxic agent (e.g., 1% Triton X-100 for LDH max release; Staurosporine for apoptosis induction).
-
Medium Blank: Wells with medium but no cells, to measure background absorbance/luminescence.
-
-
Incubation: Return the plates to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Protocol 4.3: Assay Procedure - MTT
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals. The amount of formazan is proportional to the number of viable cells.[10]
-
Add MTT Reagent: Following the treatment incubation, add 10 µL of MTT stock solution (5 mg/mL) to each well.[11][19]
-
Incubate: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilize Crystals: Carefully aspirate the medium and add 100 µL of MTT Solubilization Solution to each well.
-
Read Plate: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.[11]
Protocol 4.4: Assay Procedure - LDH Release
Principle: LDH, a stable cytosolic enzyme, is released into the culture medium upon loss of membrane integrity. A coupled enzymatic reaction measures the amount of released LDH, which is proportional to the number of lysed cells.[14][21][22]
-
Collect Supernatant: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Transfer to New Plate: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's protocol (typically involves mixing a substrate and a dye solution).[22]
-
Incubate: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate at room temperature for 30 minutes, protected from light.[22]
-
Stop Reaction: Add 50 µL of the Stop Solution provided in the kit.
-
Read Plate: Measure the absorbance at 490 nm (with a reference wavelength of ~680 nm) within 1 hour.[22]
Protocol 4.5: Assay Procedure - Caspase-3/7 Activity
Principle: This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is a target for Caspase-3 and -7. Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[17][23]
-
Equilibrate Plate: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare Reagent: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add Reagent: Add 100 µL of the prepared reagent directly to each well of the 96-well plate containing the cells.
-
Incubate: Mix the contents by placing the plate on an orbital shaker for 1-2 minutes. Incubate at room temperature for 1-2 hours, protected from light.
-
Read Plate: Measure the luminescence using a plate luminometer.
Data Analysis and Interpretation
5.1. Calculations
-
Background Subtraction: For each assay, subtract the average reading of the medium blank wells from all other readings.
-
Percentage Viability (MTT):
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Percentage Cytotoxicity (LDH):
-
First, determine the Spontaneous LDH release (from vehicle control cells) and Maximum LDH release (from positive control/lysed cells).
-
% Cytotoxicity = ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100
-
-
Fold Change in Caspase Activity:
-
Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control)
-
-
IC50 Calculation:
-
Plot the percentage viability (or inhibition) against the log of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response curve) to fit the data and determine the IC50 value—the concentration at which there is a 50% reduction in viability.[24][25][26] Software like GraphPad Prism is ideal for this analysis.[27]
-
5.2. Example Data Presentation
| This compound (µM) | % Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | Caspase-3/7 Activity (Fold Change) |
| 0 (Vehicle) | 100 ± 4.5 | 5.2 ± 1.1 | 1.0 ± 0.1 |
| 1 | 95.3 ± 5.1 | 6.8 ± 1.5 | 1.3 ± 0.2 |
| 10 | 70.1 ± 6.2 | 15.4 ± 2.3 | 4.5 ± 0.6 |
| 50 | 48.5 ± 3.9 | 25.1 ± 3.0 | 8.2 ± 0.9 |
| 100 | 21.7 ± 2.8 | 65.7 ± 5.4 | 3.1 ± 0.4 |
5.3. Mechanistic Interpretation
By cross-referencing the results, a mechanistic hypothesis can be formed:
-
Scenario A: Apoptosis-Dominant Cytotoxicity: A dose-dependent decrease in MTT viability is mirrored by a strong, early increase in Caspase-3/7 activity. LDH release is minimal at lower concentrations but may increase at higher concentrations or later time points as cells enter secondary necrosis.
-
Scenario B: Necrosis-Dominant Cytotoxicity: A sharp decrease in MTT viability corresponds with a rapid and significant increase in LDH release, even at early time points. Caspase-3/7 activity remains low.
-
Scenario C: Cytostatic Effect: A significant decrease in the MTT signal is observed, but there is no corresponding increase in either LDH release or Caspase-3/7 activity. This suggests the compound is inhibiting metabolic activity or proliferation without directly killing the cells.
Potential Mechanism of Isatin Derivatives
Isatin derivatives can induce cell death through various pathways.[28][29] A key mechanism involves the inhibition of protein kinases, which can disrupt signaling pathways crucial for cell survival and proliferation, such as the PI3K/AKT pathway.[29] This disruption can lead to the activation of the intrinsic apoptotic pathway.
Caption: Hypothesized apoptotic pathway induced by isatin derivatives.
This proposed pathway suggests that this compound may inhibit key survival kinases, leading to mitochondrial stress and the activation of the caspase cascade, ultimately resulting in programmed cell death.[3][29]
References
- In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]
- In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
- MTT Assay Protocol for Cell Viability and Prolifer
- How to calculate IC50 for my dose response?
- Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review
- Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. [Link]
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. EBPI. [Link]
- In Vitro Cytotoxicity.
- A summary of the cytotoxic structure-activity relationship of isatin deriv
- LDH cytotoxicity assay. protocols.io. [Link]
- Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Assay Genie. [Link]
- How to calculate IC50.
- Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
- In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening.
- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing. [Link]
- Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review
- Cell Viability Assays - Assay Guidance Manual.
- How to compute EC50 C50 in Dose Response fitting. OriginLab. [Link]
- Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Cytotoxicity. XCellR8. [Link]
- Cytotoxicity MTT Assay Protocols and Methods.
- Cytotoxicity Test. Nelson Labs. [Link]
- The cytotoxicity, selectivity index and resistance index values of DHA-5-methylisatin hybrids 6a-c and 7a-m.
- Cytotoxicity study of dimethylisatin and its heterocyclic derivatives. Bangladesh Journal of Pharmacology. [Link]
- Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells.
- This compound | 1128-47-8 | 98%. LBAO Chemicals. [Link]
Sources
- 1. Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review from 2000-2008 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 5. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. lbaochemicals.com [lbaochemicals.com]
- 8. This compound 97% | CAS: 1128-47-8 | AChemBlock [achemblock.com]
- 9. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. stemcell.com [stemcell.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 18. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 21. LDH cytotoxicity assay [protocols.io]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. promega.com [promega.com]
- 24. researchgate.net [researchgate.net]
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- 26. Star Republic: Guide for Biologists [sciencegateway.org]
- 27. youtube.com [youtube.com]
- 28. researchgate.net [researchgate.net]
- 29. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 6-Methylisatin Synthesis
Welcome to the technical support center for the synthesis of 6-Methylisatin. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this compound. The content is structured in a question-and-answer format to directly address potential issues encountered during synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the synthesis of this compound.
Q1: What is the most common and reliable method for synthesizing this compound?
The Sandmeyer isatin synthesis is the most established and frequently used method for preparing isatins, including this compound.[1][2][3] This two-step process involves:
-
Formation of an Isonitrosoacetanilide intermediate: This is achieved by reacting the corresponding aniline (in this case, 4-methylaniline or p-toluidine) with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate.[2][3]
-
Acid-catalyzed cyclization: The isolated isonitrosoacetanilide intermediate is then cyclized using a strong acid, typically concentrated sulfuric acid, to form the final isatin product.[1][2][4]
While other methods like the Stolle and Gassman syntheses exist, the Sandmeyer method is often preferred for its accessibility and well-documented procedures.[3][5][6]
Q2: What is a typical expected yield for the Sandmeyer synthesis of this compound?
Yields can vary significantly based on the precise reaction conditions, purity of reagents, and scale of the reaction. While some literature reports yields for analogous isatins, specific high-yield protocols for this compound are less commonly detailed. Generally, yields for the cyclization step can be moderate to good. It is crucial to optimize the conditions for your specific laboratory setup.
Q3: How can I monitor the progress of the cyclization reaction?
Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 20:80 or 30:70 v/v) is a good starting point.
-
Visualization: The starting isonitrosoacetanilide and the this compound product will have different Rf values and can be visualized under UV light (254 nm). The product, being a colored compound (typically orange-red), may also be visible to the naked eye.
Q4: What are the key physical and spectroscopic properties of this compound for characterization?
Proper characterization is essential to confirm the identity and purity of your synthesized this compound.
| Property | Typical Value | Source |
| Appearance | Yellow to orange crystalline powder | [7] |
| Molecular Formula | C₉H₇NO₂ | [8][9] |
| Molecular Weight | 161.16 g/mol | [8][9] |
| Melting Point | >147 °C (A similar compound, 5-methylisatin, melts at 187°C) | [2][7] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone. | [7] |
Spectroscopic Data (Typical Values for Isatin Analogs):
| Technique | Observation | Assignment | Source |
| ¹H NMR | ~11.0 ppm (s, broad, 1H) | N-H (Amide) | [10] |
| ~7.5 - 7.0 ppm (m, 3H) | Aromatic Protons | [10] | |
| ~2.4 ppm (s, 3H) | -CH₃ (Methyl) | [10] | |
| ¹³C NMR | ~184, ~158 ppm | C=O (Amide, Ketone) | [10] |
| ~151 - 110 ppm | Aromatic Carbons | [10] | |
| ~18 ppm | -CH₃ Carbon | [10] | |
| IR (cm⁻¹) | ~3200 (broad) | N-H Stretch | [10] |
| ~1740, ~1720 | C=O Stretches | [10] | |
| ~1610, ~1470 | C=C Aromatic Stretches | [10] | |
| Mass Spec (m/z) | 161 [M]⁺˙ | Molecular Ion | [8] |
Section 2: Troubleshooting Guide for Low Yield
Low yield is the most common problem encountered in isatin synthesis. This section provides a systematic approach to diagnosing and resolving this issue.
Problem: Very low or no this compound is formed during the cyclization step.
This often points to issues with the reaction conditions or the quality of the intermediate.
Causality Workflow for Low Yield Troubleshooting
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Detailed Troubleshooting Steps
1. Quality of the Isonitroso-p-methylacetanilide Intermediate
-
The Problem: The purity of the intermediate formed in the first step is critical. Impurities can inhibit the cyclization reaction. The intermediate must also be thoroughly dried.[2]
-
Why it Matters: Water is particularly detrimental. The cyclization mechanism in concentrated sulfuric acid involves a dehydration step.[1] Any excess water from a wet intermediate will dilute the acid, raising the energy barrier for the reaction and potentially halting it altogether.
-
Recommended Action:
-
Verify Purity: Check the melting point of your intermediate.
-
Dry Thoroughly: Dry the intermediate under vacuum over a desiccant (like P₂O₅) before proceeding to the cyclization step. If the material was not properly dried, this is a likely cause of failure.[2]
-
Recrystallize if Necessary: If impurities are suspected, recrystallize the intermediate from a suitable solvent.
-
2. Temperature Control During Cyclization
-
The Problem: The addition of the isonitrosoacetanilide to sulfuric acid is exothermic and requires strict temperature control.
-
Why it Matters:
-
Temperature too low (< 50°C): The reaction may not initiate.[2]
-
Temperature too high (> 80°C): This is a very common cause of failure. Overheating leads to charring and decomposition of the organic material, resulting in a significant loss of product and the formation of a black, intractable tar.[2]
-
-
Recommended Action:
-
Pre-warm the sulfuric acid to 50°C.
-
Add the dry isonitrosoacetanilide intermediate in small portions, allowing the temperature to rise but not exceed 70°C. Use an ice bath for external cooling to manage the exotherm.[2][11]
-
Efficient mechanical stirring is crucial to prevent localized overheating.[2]
-
After the addition is complete, heat the mixture to 80°C for a short period (e.g., 10 minutes) to ensure the reaction goes to completion before quenching.[2]
-
3. Choice of Acid and Reaction Medium
-
The Problem: While concentrated sulfuric acid is standard, highly lipophilic or poorly soluble intermediates can lead to incomplete cyclization.
-
Why it Matters: The intermediate must dissolve in the acid for the reaction to proceed efficiently. If solubility is low, the reaction will be slow and incomplete.
-
Recommended Action:
-
For most cases, concentrated (98%) sulfuric acid is effective.
-
If solubility issues are suspected, consider using methanesulfonic acid as an alternative cyclization medium. It has been shown to improve yields for certain isatin analogs by enhancing solubility.[1]
-
Section 3: Troubleshooting Guide for Impure Product
Problem: The final product is dark, discolored, or has a wide melting point range.
This indicates the presence of impurities, which could be unreacted starting material or byproducts from side reactions.
Purification Protocol: Base Wash and Recrystallization
Isatin and its derivatives are acidic due to the N-H proton, allowing for a highly effective purification method based on acid-base chemistry.[2]
Step-by-Step Purification Procedure:
-
Dissolution: Suspend the crude, dry this compound product in hot water.
-
Basification: Add a solution of sodium hydroxide (NaOH) dropwise while stirring. The this compound will deprotonate and dissolve to form the sodium salt, resulting in a dark-colored solution.
-
Filtering Impurities: Many organic, non-acidic impurities (like char) will remain insoluble. Filter this basic solution while hot to remove these impurities.
-
Partial Neutralization (Optional but Recommended): Add dilute hydrochloric acid (HCl) dropwise to the warm filtrate until a slight precipitate first appears. This step helps to precipitate out more acidic impurities. Filter again to remove this small amount of precipitate.[2]
-
Precipitation of Product: Acidify the clear filtrate with more HCl until the solution is acidic to Congo red paper (or a suitable pH indicator). The pure this compound will precipitate out as a bright orange-red solid.
-
Isolation and Drying: Collect the purified product by filtration, wash thoroughly with cold water to remove any residual salts, and dry under vacuum.
Alternative Purification: Recrystallization
If the product is only slightly impure, direct recrystallization can be effective.
-
Recommended Solvent: Glacial acetic acid is a commonly used solvent for recrystallizing isatins.[2] Dissolve the crude product in a minimum amount of hot glacial acetic acid, allow it to cool slowly to form crystals, and then collect them by filtration.
References
- Hu, T., et al. (2006). Synthesis of Substituted Isatins. National Center for Biotechnology Information.
- Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses, 5, 71.
- Joule, J. A. (2008). Sandmeyer Isonitrosoacetanilide Isatin Synthesis. Name Reactions in Organic Synthesis.
- Farooq, U., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Journal of Chemical Reviews, 2(4), 241-255.
- Stollé, R. (1913). Über eine neue Methode zur Darstellung N-substituierter Isatine. Berichte der deutschen chemischen Gesellschaft, 46(3), 3915-3916.
- IJOER. (n.d.). Microwave-assisted Synthesis of Some N-alkylisatin-β-thiocarbohydrazones. International Journal of Engineering Research.
- Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098.
- Wikipedia. (2025). Stollé synthesis. Wikipedia.
- Patil, D. S. (n.d.). Synthesis of Isatin and Its Derivatives & their Applications in Biological System. Scribd.
- Ziarani, G. M., et al. (2014). Novel catalytic synthesis of 6,7-dimethoxyisatin with the use of heteropolyacids (HPAs) as acid solid catalyst. Journal of Chemical and Pharmaceutical Research, 6(6), 114-118.
- Narayan, P., & Rottman, F. M. (1992). Partial purification of a 6-methyladenine mRNA methyltransferase which modifies internal adenine residues. PubMed.
- Bogdanov, A. V., & Mironov, V. F. (2017). Advances in the Synthesis of Isatins: A Survey of the Last Decade. Synthesis, 49(20), 4539-4556.
- Guntupalli, P., et al. (2019). Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. ACS Omega, 4(5), 9256-9265.
- Punna, N., & Sekar, G. (2014). An efficient route to synthesize isatins by metal-free, iodine-catalyzed sequential C(sp(3))-H oxidation and intramolecular C-N bond formation of 2'-aminoacetophenones. Organic & Biomolecular Chemistry, 12(42), 8512-8518.
- Popiołek, R., et al. (2024). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. Molecules, 29(12), 2855.
- Okamura, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry, 9(1), 6.
- PubChem. (2025). 6-Methyl-1H-indole-2,3-dione. National Center for Biotechnology Information.
- ScholarWorks. (n.d.). Synthesis of substituted isatins as potential. ScholarWorks.
- Varun, et al. (2023). Isatin and its derivatives: A survey of recent syntheses, reactions, and applications. Science, Engineering and Technology.
- Bentham Science. (2020). Advances in Synthesis, Derivatization and Bioactivity of Isatin: A Review. Bentham Science.
Sources
- 1. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. biomedres.us [biomedres.us]
- 4. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. synarchive.com [synarchive.com]
- 6. nmc.gov.in [nmc.gov.in]
- 7. lbaochemicals.com [lbaochemicals.com]
- 8. 6-Methyl-1H-indole-2,3-dione | C9H7NO2 | CID 14318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound 97% | CAS: 1128-47-8 | AChemBlock [achemblock.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Purification Challenges of 6-Methylisatin
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 6-Methylisatin. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this valuable indole derivative. As a methylated isatin, this compound presents unique challenges ranging from isomeric contamination to stubborn impurities and crystallization difficulties. This document provides in-depth, field-proven insights and troubleshooting strategies to help you achieve the desired purity for your critical applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of this compound that are crucial for successful purification.
Q1: What are the key physical and chemical properties of this compound I should be aware of for purification?
A1: Understanding the physicochemical properties of this compound is the foundation of any purification strategy. It is typically a yellow to orange crystalline powder.[1] Key properties are summarized in the table below. Its limited solubility in water but good solubility in organic solvents like ethanol and acetone dictates the choice of recrystallization and chromatography solvents.[1] The compound's stability is also a critical factor; like other isatins, it can be susceptible to degradation under harsh pH, oxidative, or photolytic conditions.[2]
| Property | Value | Source(s) |
| CAS Number | 1128-47-8 | [1][3][4] |
| Molecular Formula | C₉H₇NO₂ | [1][5] |
| Molecular Weight | 161.16 g/mol | [1][5] |
| Appearance | Yellow to orange crystalline powder | [1] |
| Melting Point | >147 °C | [1] |
| Solubility | Slightly soluble in water; Soluble in ethanol, acetone. | [1] |
| Storage | Store in a cool, dry place, away from direct sunlight. | [1][4] |
Q2: What are the most common impurities in crude this compound synthesized via the Sandmeyer reaction?
A2: The Sandmeyer synthesis, a widely used method for preparing isatins from anilines, can introduce specific impurities.[6][7] When starting from 3-methylaniline, the cyclization step can proceed in two different ways, potentially yielding a mixture of the desired This compound and its regioisomer, 4-Methylisatin .[6][8] These isomers often have very similar polarities, making their separation a significant challenge. Other potential impurities include unreacted starting materials (isonitrosoacetanilide intermediate), and dark-colored polymeric byproducts formed from charring if the reaction temperature is not carefully controlled.[7]
Q3: Which analytical techniques are best for assessing the purity of my this compound sample?
A3: A multi-technique approach is recommended for robust purity validation.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse method for purity assessment. A reversed-phase C18 column with a gradient elution (e.g., water/acetonitrile or water/methanol mobile phase) and UV detection can effectively separate this compound from its isomers and other impurities.[2][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities and can be used to distinguish between isomers like 4- and this compound, which show different retention times.[6][8]
-
Differential Scanning Calorimetry (DSC): DSC provides a highly accurate purity measurement for crystalline solids based on the principle of melting point depression. It is a powerful technique for confirming the purity of your final product.[9][10]
| Technique | Primary Use | Key Advantages | Considerations |
| HPLC | Quantitative purity, detection of non-volatile impurities | High sensitivity and resolution, can be stability-indicating.[2] | Requires method development, compound must be soluble in the mobile phase. |
| GC-MS | Isomer quantification, identification of volatile impurities | Excellent separation of isomers, provides structural information from mass spectra.[6][8] | Compound must be thermally stable and volatile. |
| DSC | Absolute purity of the final crystalline product | High accuracy for crystalline solids >98% pure, requires small sample size.[9] | Not suitable for amorphous materials or detecting impurities that form solid solutions. |
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification of this compound.
Q4: My crude product is a dark brown or black powder. How can I remove these colored impurities?
A4: Dark coloration typically arises from polymeric tars or other high-molecular-weight, conjugated byproducts. A highly effective classical method is purification via a sodium bisulfite adduct .[11]
-
Causality: Isatin and its derivatives react with sodium bisulfite to form a water-soluble addition product. The large, flat, aromatic molecules responsible for the color are often less polar and do not form this adduct. By treating the aqueous solution of the adduct with activated carbon, the colored impurities are adsorbed onto the carbon's surface, while the desired adduct remains in solution.[11]
-
Solution:
-
Dissolve the crude this compound in a hot aqueous solution of sodium bisulfite or sodium pyrosulfite.
-
Add a small amount of activated carbon (e.g., Norit) to the solution and boil for a short period.
-
Filter the hot solution through a pad of celite to remove the carbon and adsorbed impurities.
-
Acidify the clear filtrate with a mineral acid (e.g., HCl or H₂SO₄). This regenerates the pure this compound, which will precipitate out of the solution as a much lighter, purer solid.[11]
-
Collect the precipitate by filtration, wash with water, and dry thoroughly.
-
Q5: My NMR/GC-MS analysis shows a mixture of this compound and 4-Methylisatin. How can I separate these isomers?
A5: Separating regioisomers is a classic purification challenge. Due to their similar structures, simple recrystallization is often ineffective. The most reliable method is column chromatography .
-
Causality: Although the isomers have similar properties, there is usually a small difference in their polarity. This compound has been shown to be more polar than 4-Methylisatin in some chromatographic systems.[8] This difference can be exploited by using a high-resolution technique like flash column chromatography or High-Performance Counter-Current Chromatography (HPCCC).[6]
-
Solution:
-
Technique: Use flash column chromatography with silica gel.
-
Solvent System (Eluent): A mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate or acetone) is a good starting point. Begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.
-
Monitoring: Carefully monitor the separation using Thin Layer Chromatography (TLC). The two isomers should appear as distinct spots.
-
Collection: Collect small fractions and analyze them by TLC to identify and combine the pure fractions of each isomer. A detailed protocol is provided in Part 3.
-
Q6: After removing the solvent, my product is a sticky orange oil that refuses to crystallize. What should I do?
A6: This is a common problem, often caused by residual solvent or the presence of impurities that inhibit crystal lattice formation.[12]
-
Causality: High-boiling point solvents (like DMF or DMSO) can be difficult to remove completely and act as plasticizers. Impurities can disrupt the ordered arrangement of molecules needed for crystallization.
-
Solution Workflow:
-
Ensure Complete Solvent Removal: First, ensure all solvent is removed using a high-vacuum pump, possibly with gentle heating.
-
Trituration: Attempt to induce crystallization by adding a non-polar solvent in which your product is insoluble, such as hexanes or diethyl ether.[12] Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This provides energy and a rough surface for nucleation to begin.
-
Seed Crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the oil. This "seed" can provide a template for crystallization.
-
Recrystallization from a Different Solvent: If trituration yields a crude solid, attempt recrystallization from a suitable solvent system (see Q7).
-
Purify by Chromatography: If all else fails, the oil must be purified by column chromatography to remove the impurities that are preventing crystallization.[12]
-
Q7: My recrystallization attempts result in very low yields. How can I optimize the process?
A7: Low yield in recrystallization typically points to two main issues: using too much solvent or choosing a solvent in which the compound is too soluble at low temperatures.[13]
-
Causality: The ideal recrystallization solvent dissolves the compound completely at high temperatures but very poorly at low temperatures. If too much solvent is used, the solution will not become saturated upon cooling, and much of the product will remain dissolved.[13]
-
Optimization Steps:
-
Minimize Solvent Volume: Add the hot solvent dropwise to the crude solid until it just dissolves. Using the absolute minimum volume required is critical.
-
Solvent Screening: Test different solvents. An ideal solvent should have a steep solubility curve with respect to temperature. Good candidates for isatins include ethanol, methanol, or mixtures like dichloromethane/hexanes.[12]
-
Slow Cooling: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals. Crashing the product out by rapid cooling can trap impurities.
-
Recover from Mother Liquor: After filtering the crystals, concentrate the remaining solution (the mother liquor) and cool it again to obtain a second crop of crystals. This second crop may be less pure but can be combined with other crude batches for re-purification.
-
Part 3: Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is suitable for purifying this compound that is already reasonably pure but contains minor impurities.
-
Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a stir bar. In a separate beaker, heat approximately 20-30 mL of ethanol to boiling.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration at this stage.
-
Saturation: Add the hot ethanol to the flask containing the this compound in small portions while stirring and heating until the solid just dissolves. Avoid adding an excess of solvent.
-
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Orange crystals should begin to form. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to obtain pure this compound.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This method is highly effective for removing dark, colored impurities from crude this compound.[11]
-
Adduct Formation: In a 250 mL flask, suspend 5.0 g of crude this compound in 100 mL of water. Add 8.0 g of sodium bisulfite (NaHSO₃). Heat the mixture to boiling with stirring. The solid should dissolve to form a clear, possibly colored, solution.
-
Decolorization: Add 0.5 g of activated carbon (Norit) to the hot solution. Continue to boil with stirring for 10-15 minutes.
-
Hot Filtration: Prepare a Büchner funnel with a layer of celite over the filter paper. Filter the hot solution under vacuum. The filtrate should be significantly lighter in color, ideally pale yellow. Wash the filter cake with a small amount of hot water.
-
Regeneration: Transfer the warm filtrate to a larger beaker and cool it in an ice bath. With vigorous stirring, slowly add concentrated sulfuric acid dropwise until the solution is strongly acidic (check with pH paper).
-
Precipitation: The pure this compound will precipitate as a fine, bright orange-yellow solid.
-
Collection & Drying: Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to pH paper. Dry the product under vacuum.
Part 4: Visual & Data-Driven Guides
Purification Strategy Decision Tree
This diagram provides a logical workflow for selecting the appropriate purification method based on the nature of the crude product.
Caption: Decision tree for selecting a this compound purification method.
References
- de Oliveira, R. A., et al. (n.d.). Counter-Current Chromatography Separation of Isatin Derivatives using the Sandmeyer Methodology. SciSpace.
- Pharmaffiliates. (n.d.). CAS No : 1128-47-8 | Product Name : this compound.
- Bastos, M. M., et al. (2007). Counter-Current Chromatography Separation of Isatin Derivatives using the Sandmeyer Methodology. Journal of the Brazilian Chemical Society, 18(4), 766-770.
- PubChem. (n.d.). 6-Methyl-1H-indole-2,3-dione. National Center for Biotechnology Information.
- Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses, 4, 45.
- Dains, F. B. (1937). Purification of the isatins. U.S. Patent No. US2086805A. Google Patents.
- Gonzalez, D. (2023). Synthesis of substituted isatins as potential antibacterial agents. ScholarWorks.
- Gassman, P. G. (1979). Isatin process and products. U.S. Patent No. US4188325A. Google Patents.
- Zhang, L., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29337–29343.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Zhang, Z., et al. (2010). Synthesis method of isatin derivatives. Chinese Patent No. CN101786980A. Google Patents.
- Głowacka, E., et al. (2024). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. International Journal of Molecular Sciences, 25(11), 5898.
- da Silva, A. B. F., et al. (2015). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 5(40), 31854-31880.
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- 13. mt.com [mt.com]
Technical Support Center: Optimizing Reaction Conditions for 6-Methylisatin Functionalization
Welcome to the technical support center for the functionalization of 6-methylisatin. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and troubleshoot experimental hurdles. Our approach is grounded in explaining the "why" behind the "how," ensuring a deeper understanding of the chemical principles at play.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level questions about working with this compound.
Q1: What are the most common sites for functionalization on the this compound scaffold?
The this compound core offers several reactive sites for functionalization. The primary sites are:
-
N1-Position: The acidic N-H proton of the lactam can be readily deprotonated to allow for N-alkylation, N-arylation, and N-acylation.[1][2][3] This is often the first and most straightforward modification performed.
-
C3-Carbonyl: The ketone at the C3 position is highly electrophilic and susceptible to a variety of nucleophilic additions. This includes reactions like aldol condensations, Wittig reactions, and the formation of spirocyclic compounds.[4][5][6]
-
Aromatic Ring (C4, C5, C7): The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, although the existing substituents will direct the position of the incoming electrophile. Friedel-Crafts reactions are also possible.[4][5][6]
Below is a diagram illustrating the key reactive sites on this compound.
Caption: Key reactive sites on the this compound scaffold.
Q2: I'm having trouble dissolving this compound in my reaction solvent. What are my options?
This compound, like isatin itself, has moderate solubility in many common organic solvents.[7] Poor solubility can hinder reaction rates and lead to heterogeneous mixtures that are difficult to work with.
Troubleshooting Steps:
-
Solvent Selection: Polar aprotic solvents are generally the best choice. Consider using N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), or acetonitrile (ACN).[1][7]
-
Heating: Gently warming the mixture can significantly improve solubility. However, be mindful of the thermal stability of your reactants and the potential for side reactions at elevated temperatures.
-
Co-solvent System: In some cases, a co-solvent system can be effective. For instance, in Suzuki-Miyaura couplings, a mixture of an organic solvent like THF with water is often used.[8][9]
-
Mechanochemistry: For reactions where solubility is a major barrier, consider solvent-free conditions using techniques like ball milling. This approach can be particularly effective for cross-coupling reactions with insoluble aryl halides.[10]
Q3: What are some common side reactions to be aware of when functionalizing this compound?
The rich reactivity of the isatin core can also lead to undesired side products. Key side reactions include:
-
O-Alkylation: During N-alkylation, the isatin anion can act as an ambident nucleophile, leading to the formation of the O-alkylated isomer, 2-alkoxy-indol-3-one. This is generally less favored than N-alkylation when using alkali metal bases but can be promoted by certain conditions.[3]
-
Ring-Opening: Under certain basic or acidic conditions, the lactam ring can be susceptible to opening.[11] For instance, strong bases can lead to the formation of isatinic acid derivatives.
-
Dimerization/Polymerization: Under harsh conditions, especially with aldehydes, self-condensation or polymerization can occur.[12]
Section 2: Troubleshooting Guide for Specific Reactions
This section provides detailed troubleshooting for common functionalization reactions.
Issue 1: Low Yield in N-Alkylation of this compound
Q: My N-alkylation of this compound with an alkyl halide is giving a low yield. What are the potential causes and solutions?
Low yields in N-alkylation are a frequent issue and can often be traced back to incomplete deprotonation, poor solvent choice, or issues with the alkylating agent.
Causality and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The acidity of the N-H proton is critical. If the base is not strong enough or used in insufficient quantity, the isatin anion will not be fully formed.[1][3] | Use a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃). Ensure at least stoichiometric amounts of the base are used; a slight excess (1.2-1.5 equivalents) is often beneficial.[1][3] |
| Poor Solvent Choice | The solvent must effectively solvate both the isatin anion and the alkylating agent to facilitate the SN2 reaction.[1] | Polar aprotic solvents like DMF, DMSO, or NMP are highly recommended.[1] |
| Low Reactivity of Alkylating Agent | Some alkylating agents, such as alkyl chlorides or secondary halides, are less reactive and may require more forcing conditions. | Increase the reaction temperature or extend the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. For sluggish reactions, microwave irradiation can dramatically improve yields and reduce reaction times.[1] |
| Side Reactions (O-alkylation) | The isatin anion can react at the oxygen instead of the nitrogen. | The choice of base and counter-ion can influence selectivity. Alkali metal bases (e.g., K₂CO₃, NaH) generally favor N-alkylation.[3] |
Workflow for Optimizing N-Alkylation:
Caption: Troubleshooting workflow for low-yield N-alkylation.
Issue 2: Wittig Reaction with C3-Carbonyl Fails or Gives Low Yield
Q: I am attempting a Wittig reaction on the C3-carbonyl of this compound, but I'm either recovering my starting material or getting a very low yield of the desired alkene. What's going wrong?
The Wittig reaction with isatins can be challenging due to the electrophilicity of the C3-carbonyl and potential side reactions.
Causality and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Ylide Instability/Reactivity | Stabilized ylides (e.g., those with adjacent electron-withdrawing groups) are less reactive and may fail to react with the relatively hindered ketone of the isatin core.[12][13] Unstabilized ylides are more reactive but can be prone to decomposition. | For stabilized ylides, consider using a Horner-Wadsworth-Emmons (HWE) modification, which employs a more nucleophilic phosphonate carbanion.[12][14] For unstabilized ylides, ensure they are generated in situ at low temperatures and used immediately. |
| Steric Hindrance | The C3-carbonyl is part of a bicyclic system, which can present steric challenges for the approach of the bulky Wittig reagent.[12] | Use a less sterically hindered phosphonium salt if possible. The HWE reaction often performs better with hindered ketones.[12] |
| Incorrect Base | The choice of base for generating the ylide is crucial. An inappropriate base can lead to incomplete ylide formation or side reactions with the isatin.[13][15] | For unstabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required. For stabilized ylides, weaker bases like potassium carbonate or triethylamine may suffice.[13] |
| Side Reactions | The acidic N-H proton can be deprotonated by the strongly basic ylide, quenching the reagent. | Protect the N1 position via N-alkylation (e.g., N-methylation) prior to the Wittig reaction.[16] This removes the acidic proton and can also improve solubility. |
Experimental Protocol: N-Methylation followed by Wittig Reaction
Step 1: N-Methylation of this compound
-
To a solution of this compound (1 mmol) in anhydrous DMF (10 mL), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1,6-dimethylisatin.
Step 2: Wittig Reaction with 1,6-Dimethylisatin
-
In a separate flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C and add n-BuLi (1.6 M in hexanes, 1.2 mmol) dropwise.
-
Stir the resulting yellow-orange solution at 0 °C for 30 minutes, then at room temperature for 1 hour to form the ylide.
-
Cool the ylide solution back to 0 °C and add a solution of 1,6-dimethylisatin (1 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to separate the alkene product from triphenylphosphine oxide.
Issue 3: Poor Regioselectivity in Pictet-Spengler Reaction
Q: I am trying to perform a Pictet-Spengler reaction with a tryptamine derivative and the C3-carbonyl of this compound, but I'm getting a mixture of products or no reaction. How can I optimize this?
The Pictet-Spengler reaction is a powerful tool for synthesizing complex heterocyclic scaffolds, but it requires careful optimization of acidic conditions and reaction parameters.[17][18][19]
Causality and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Acid Catalysis | The reaction proceeds via an iminium ion intermediate, the formation of which is acid-catalyzed.[17] If the acid is too weak, the reaction will not proceed. If it is too strong, it can lead to degradation of the starting materials. | Trifluoroacetic acid (TFA) is a commonly used and effective catalyst. Start with catalytic amounts and optimize the loading. Other Brønsted or Lewis acids can also be screened.[20] |
| Solvent Effects | The choice of solvent can influence the stability of the iminium intermediate and the overall reaction rate. | Protic solvents were traditionally used, but aprotic solvents like dichloromethane (DCM) or acetonitrile (ACN) can offer superior yields.[17] |
| Reaction Temperature | The reaction often requires heating to overcome the activation energy for the cyclization step.[17] | Start at room temperature and gradually increase the temperature, monitoring by TLC. Refluxing in a suitable solvent is common. |
| N-Acyliminium Ion Variant | For less reactive systems, the electrophilicity of the intermediate can be enhanced. | Consider an N-acyliminium ion Pictet-Spengler variant. This involves pre-forming an N-acylated tryptamine, which generates a more powerful electrophile under acidic conditions, allowing the reaction to proceed under milder conditions.[17] |
Pictet-Spengler Reaction Mechanism:
Caption: Simplified mechanism of the Pictet-Spengler reaction.
Section 3: Purification and Characterization
Q: I have a crude product from a this compound functionalization that is difficult to purify. What are some effective purification strategies?
Purification of isatin derivatives can be challenging due to their polarity and potential for forming colored impurities.
Purification Techniques:
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Silica gel is standard. For highly polar compounds, alumina (neutral or basic) or reverse-phase silica (C18) may be more effective.
-
Mobile Phase: A gradient of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or acetone) is typically used. Adding a small amount of triethylamine (0.1-1%) can help reduce tailing for basic compounds.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining pure material.
-
Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.
-
-
Preparative TLC/HPLC: For small-scale reactions or very difficult separations, preparative TLC or HPLC can be used to isolate the desired product.[21]
Q: What are the key spectroscopic signatures I should look for to confirm the functionalization of this compound?
Spectroscopic analysis is essential for confirming the structure of your product.
| Functionalization | ¹H NMR | ¹³C NMR | FT-IR (cm⁻¹) |
| N-Alkylation | Disappearance of the broad N-H singlet (>10 ppm). Appearance of new signals corresponding to the alkyl group (e.g., a singlet around 3.2 ppm for N-CH₃). | Shift of carbons adjacent to the nitrogen. Appearance of new alkyl carbon signals. | Disappearance of the N-H stretching band (~3200-3400 cm⁻¹). |
| C3-Wittig Reaction | Disappearance of the isatin aromatic protons' characteristic pattern. Appearance of new vinyl proton signals (5-7 ppm). | Disappearance of the C3 ketone signal (~180 ppm). Appearance of new alkene carbon signals (110-140 ppm). | Disappearance of the C3 ketone C=O stretch (~1740-1760 cm⁻¹). Appearance of a C=C stretch (~1650 cm⁻¹). |
| C3-Aldol Adduct | Appearance of a new singlet for the hydroxyl proton (-OH). Appearance of a new singlet for the C3-OH proton. | A new quaternary carbon signal for C3-OH (~70-80 ppm). | Appearance of a broad O-H stretching band (~3300-3500 cm⁻¹). |
References
- Al-khuzaie, F., & Al-Safi, S. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. [Link]
- Al-khuzaie, F., & Al-Safi, S. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences. [Link]
- Singh, U. K., & Pandeya, S. N. (2016). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 6(101), 99155-99183. [Link]
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
- International Journal of Innovative Science and Engineering. (n.d.).
- ResearchGate. (2023).
- ACS Omega. (2019). Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry.
- Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
- Organic Reactions. (2024). Enantioselective Pictet-Spengler Reactions. Wiley Online Library. [Link]
- Journal of Advanced Scientific Research. (2021).
- Molecules. (2020).
- Solubility of Things. (n.d.).
- Reaction Chemistry & Engineering. (n.d.). Adaptive mixed variable Bayesian self-optimisation of catalytic reactions. Royal Society of Chemistry. [Link]
- Science. (2022).
- ResearchGate. (2020).
- Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Link]
- Reaction Chemistry & Engineering. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Royal Society of Chemistry. [Link]
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). An Endogenous Heterocyclic Compound Isatin. [https://www.rjpbcs.com/pdf/2013_4(2)/[17].pdf]([Link]17].pdf)
- PubMed. (2020).
- PubMed Central. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- ResearchGate. (n.d.).
- Reddit. (n.d.). Problems with wittig reaction. [Link]
- University of Pittsburgh. (n.d.). The Wittig Reaction. [Link]
- MDPI. (2024). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. [Link]
- MDPI. (n.d.).
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
- ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)
- MDPI. (2023).
- Green Chemistry. (n.d.). Reaction of isatins with 6-amino uracils and isoxazoles: isatin ring-opening vs.
- ACS Omega. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC. [Link]
- National Institutes of Health. (n.d.).
- Karbala International Journal of Modern Science. (n.d.).
- Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
- EurekAlert!. (2021). Toward overcoming solubility issues in organic chemistry. [Link]
- Beilstein Journals. (2021).
- ResearchGate. (n.d.).
- PubChem. (n.d.). 1-Methylisatin.
- ScienceDirect. (n.d.). Functional polymer affinity matrix for purifying hexahistidine-tagged recombinant protein. [Link]
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Troubleshooting regioselectivity in 6-Methylisatin synthesis
Welcome to the technical support guide for the synthesis of 6-methylisatin. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with regioselectivity and other common issues during the synthesis of this important heterocyclic scaffold. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting to synthesize this compound from 3-methylaniline (m-toluidine) via the Sandmeyer synthesis, but I consistently obtain a mixture of this compound and 4-methylisatin. Why is this happening?
A1: This is the most common challenge in the synthesis of this compound and is a direct consequence of the reaction mechanism. The Sandmeyer isatin synthesis involves two key stages: first, the formation of an isonitrosoacetanilide intermediate, and second, an acid-catalyzed intramolecular electrophilic cyclization to form the isatin ring.[1]
When starting with 3-methylaniline, the cyclization of the N-(3-methylphenyl)-2-(hydroxyimino)acetamide intermediate can occur at two different positions on the aromatic ring. The methyl group is an ortho-, para-directing activator for electrophilic aromatic substitution. Therefore, the positions ortho (C2) and para (C6) to the methyl group are both activated for cyclization.
-
Pathway A (Desired): Cyclization at the C6 position (para to the methyl group) yields This compound .
-
Pathway B (Isomeric Impurity): Cyclization at the C2 position (ortho to the methyl group) yields 4-methylisatin .
The electronic densities at these two positions are similar enough that the reaction often proceeds non-selectively, resulting in an isomeric mixture that can be difficult to separate.[2]
Caption: Regioselectivity issue in Sandmeyer synthesis.
Q2: How can I improve the regioselectivity of the cyclization to favor the formation of this compound?
A2: While achieving perfect regioselectivity is difficult, several strategies can be employed to influence the isomer ratio and manage the outcome:
-
Modify the Cyclization Conditions: The choice of acid catalyst for the cyclization step is critical. While concentrated sulfuric acid is traditional, its high reactivity and potential to cause charring or sulfonation can be problematic.[3] For substrates with poor solubility, alternative acids can provide a more controlled reaction environment, which may influence the regioselectivity.[4]
-
Steric Hindrance: Although electronic effects are dominant, introducing sterically bulky groups elsewhere on the aniline precursor (if your overall synthetic scheme allows) can direct the cyclization away from the more hindered position. This is an advanced strategy that requires modifying the starting material.
-
Focus on Purification: In many cases, formation of an isomeric mixture is unavoidable. Therefore, an efficient purification strategy is essential. Standard column chromatography can be challenging due to the similar polarities of the isomers.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the preparative separation of 4- and 6-substituted isatin isomers.[2] It relies on partitioning the analytes between two immiscible liquid phases and is an excellent method for separating compounds with very similar properties.
-
| Cyclization Agent | Typical Conditions | Notes & Recommendations | Reference |
| Conc. Sulfuric Acid (H₂SO₄) | 60-80°C | The classical Sandmeyer reagent. Prone to charring if not carefully temperature-controlled. Yields can be moderate. | [3][5] |
| Methanesulfonic Acid (CH₃SO₃H) | 60-80°C | Excellent alternative for substrates with poor solubility in H₂SO₄. Often leads to cleaner reactions and improved yields. | [4][6] |
| Polyphosphoric Acid (PPA) | 80-100°C | Useful for particularly insoluble or deactivating oximinoacetanilides. Provides a highly viscous reaction medium. | [4][6] |
Q3: My cyclization reaction is giving very low yields and significant charring, regardless of the isomer ratio. What am I doing wrong?
A3: Low yields and decomposition (charring) are classic problems in the Sandmeyer cyclization step and usually point to issues with temperature control or reagent quality.
-
Strict Temperature Control: This is the most critical parameter. The addition of the isonitrosoacetanilide intermediate to the concentrated acid is highly exothermic.
-
Protocol: Pre-warm the acid to the lower end of the reaction range (e.g., 50-60°C).
-
Add the intermediate slowly and in small portions to maintain the temperature within a narrow window (e.g., 70-80°C).[3][7] A runaway reaction will cause immediate charring and sulfonation, destroying your product.[3]
-
-
Purity of the Intermediate: Ensure the isonitrosoacetanilide intermediate is pure and completely dry. Impurities from the first step can catalyze decomposition in the strong acid.
-
Solubility Issues: If your intermediate has low solubility in sulfuric acid, the cyclization will be incomplete, and prolonged heating will lead to decomposition.[4] In this case, switching to methanesulfonic acid is highly recommended as it often improves solubility and gives cleaner conversions.[4][6]
Caption: Troubleshooting workflow for Sandmeyer cyclization.
Experimental Protocols
Protocol 1: Synthesis of N-(3-methylphenyl)-2-(hydroxyimino)acetamide (Intermediate)
This protocol is adapted from the classical Sandmeyer procedure.[3][7]
Materials:
-
Chloral Hydrate
-
Anhydrous Sodium Sulfate
-
3-Methylaniline (m-toluidine)
-
Concentrated Hydrochloric Acid (HCl)
-
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
Deionized Water
Procedure:
-
In a large reaction vessel, prepare a solution of chloral hydrate and anhydrous sodium sulfate in water.
-
In a separate beaker, dissolve 3-methylaniline in dilute hydrochloric acid.
-
Prepare an aqueous solution of hydroxylamine hydrochloride.
-
Add the 3-methylaniline solution to the chloral hydrate/sodium sulfate mixture, followed by the hydroxylamine hydrochloride solution.
-
Heat the reaction mixture with vigorous stirring to approximately 70-80°C. A precipitate should begin to form.
-
Maintain the temperature for 15-30 minutes, then allow the mixture to cool to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid thoroughly with cold water to remove inorganic salts.
-
Dry the resulting N-(3-methylphenyl)-2-(hydroxyimino)acetamide intermediate completely. It is crucial that the material is dry before proceeding to the cyclization step.
Protocol 2: Acid-Catalyzed Cyclization to 4/6-Methylisatin
CAUTION: This procedure involves handling concentrated strong acids and is highly exothermic. Use appropriate personal protective equipment (PPE) and perform the reaction in a chemical fume hood.
Materials:
-
N-(3-methylphenyl)-2-(hydroxyimino)acetamide (dried from Protocol 1)
-
Concentrated Sulfuric Acid (or Methanesulfonic Acid)
-
Crushed Ice
Procedure:
-
In a reaction flask equipped with a mechanical stirrer and a thermometer, carefully pre-warm the concentrated sulfuric acid to 50°C.
-
Begin adding the dried intermediate from Protocol 1 in very small portions to the stirred acid.
-
Monitor the temperature closely. The reaction is exothermic. Maintain the temperature between 70-80°C by controlling the rate of addition and using an ice-water bath for external cooling if necessary. DO NOT EXCEED 80°C. [3]
-
After the addition is complete, continue stirring at 70-80°C for an additional 10-15 minutes to ensure the reaction goes to completion.
-
Allow the dark reaction mixture to cool slightly before very slowly and carefully pouring it onto a large volume of crushed ice with stirring.
-
A precipitate (a mixture of 4- and this compound) will form.
-
Collect the solid product by filtration.
-
Wash the solid extensively with cold water until the filtrate is neutral (pH ~7).
-
Dry the crude product thoroughly. The product can then be purified by recrystallization or, for isomer separation, by a method such as HSCCC.[2]
References
- Klein, L. L., et al. (2012). Synthesis of Substituted Isatins. Tetrahedron Letters.
- Alam, M. S., & Gul, R. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. EC Pharmacology and Toxicology.
- Sandmeyer Isatin Synthesis. (n.d.). Name Reactions in Organic Synthesis.
- Sandmeyer Isatin Synthesis. (n.d.). SynArchive.
- Al-Ostoot, F. H., et al. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences.
- Klein, L. L. (2012).
- Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses.
- Singh, U. P., & Bhat, H. R. (2014). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances.
- da Silva, B. V., et al. (2010). Counter-Current Chromatography Separation of Isatin Derivatives using the Sandmeyer Methodology. ResearchGate.
- Synthesis method of isatin derivatives. (2010). Google Patents.
Sources
6-Methylisatin Solution Stability: A Technical Troubleshooting Guide
Introduction
6-Methylisatin is a versatile heterocyclic compound widely used as a building block in the synthesis of a diverse range of biologically active molecules and other functional materials.[1][2] As with many complex organic molecules, researchers may encounter stability issues when preparing and storing this compound in solution, potentially impacting experimental reproducibility and outcomes. This technical support center provides a comprehensive guide to understanding and mitigating the common stability challenges associated with this compound solutions.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dry, and dark place, away from direct sunlight and incompatible materials such as strong oxidizing agents.[3] A tightly sealed container is crucial to prevent moisture absorption. For long-term storage, refrigeration at 2-8°C is recommended.[1]
Q2: I've prepared a stock solution of this compound in DMSO. How should I store it and for how long is it stable?
A2: Stock solutions of this compound in high-purity, anhydrous DMSO can typically be stored at -20°C for up to three months.[4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[5] While some compounds are stable for extended periods in DMSO, it is best practice to prepare fresh aqueous solutions from the frozen stock just before use.[4]
Q3: My this compound solution has changed color. What does this indicate?
A3: A noticeable color change, such as darkening or fading of the characteristic yellow-orange hue, often suggests chemical degradation.[6] The specific degradation pathway can vary depending on the solvent, pH, and exposure to light and oxygen. It is recommended to discard the solution and prepare a fresh one if a significant color change is observed.
Solubility and Solution Preparation
Q4: In which solvents is this compound soluble?
A4: this compound is slightly soluble in water but demonstrates good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and acetone.[3] The methyl group at the 6-position may slightly increase its lipophilicity compared to the parent compound, isatin.[7]
Q5: I'm having trouble dissolving this compound in my aqueous buffer. What can I do?
A5: Due to its limited aqueous solubility, it is common practice to first dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution.[4] This stock can then be diluted with the aqueous buffer to the final desired concentration. Gentle warming (e.g., in a 37°C water bath) or sonication can aid in dissolving any precipitate that may form upon dilution.[4] Always include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter with this compound solutions and provides actionable troubleshooting steps.
| Observed Issue | Potential Cause(s) | Recommended Actions & Explanations |
| Precipitate forms in aqueous solution over time, even after initial complete dissolution. | Poor Aqueous Solubility: The compound may be crashing out of solution, especially at higher concentrations or upon storage at lower temperatures. | 1. Decrease Final Concentration: If experimentally feasible, work with a lower final concentration of this compound. 2. Increase Co-solvent Percentage: A slightly higher percentage of DMSO or another co-solvent might be necessary to maintain solubility. Note the potential effects on your experimental system. 3. Prepare Fresh Solutions: For aqueous solutions, it is highly recommended to prepare them fresh for each experiment from a frozen organic stock.[4] |
| Loss of biological activity or inconsistent experimental results. | Chemical Degradation: The isatin ring is susceptible to degradation, primarily through hydrolysis (ring-opening) or oxidation, leading to inactive byproducts.[8][9][10] | 1. Control pH: The stability of the isatin core is pH-dependent.[8] Avoid strongly acidic or basic conditions. Buffer your solution to a pH range where stability is optimal (typically near neutral, but this should be experimentally verified). 2. Protect from Light: Isatin derivatives can be sensitive to light.[11] Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. 3. Use High-Purity Solvents: Ensure solvents are free of peroxides and other impurities that could promote oxidation. |
| Appearance of new peaks in HPLC or LC-MS analysis of the solution. | Degradation Products: The new peaks are likely degradation products resulting from hydrolysis, oxidation, or photolysis. | 1. Characterize Degradants: If possible, use techniques like LC-MS to identify the mass of the degradation products. This can provide clues about the degradation pathway (e.g., an increase in mass corresponding to the addition of a water molecule suggests hydrolysis).[12] 2. Perform Forced Degradation Studies: Systematically expose the this compound solution to stress conditions (acid, base, heat, light, oxidation) to identify the degradation profile and develop a stability-indicating analytical method.[7][13] |
Key Degradation Pathways
Understanding the potential chemical transformations of this compound is crucial for preventing them. The isatin scaffold is known to undergo several reactions.[9][10][14]
Hydrolytic Cleavage (Ring-Opening)
The amide bond within the isatin ring is susceptible to hydrolysis, particularly under basic or strongly acidic conditions.[8][15] This reaction opens the five-membered ring to form an isatinic acid derivative, which is generally inactive in biological assays targeting the intact isatin structure.
Caption: Oxidation of this compound.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol details the recommended procedure for preparing a stock solution for use in biological assays.
-
Weighing: Accurately weigh the required amount of solid this compound in a clean, dry vial. Perform this in a well-ventilated area or chemical fume hood. 2. Dissolution: Add high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10-50 mM).
-
Solubilization: Vortex the solution thoroughly. If needed, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. [4]4. Aliquoting: Dispense the stock solution into single-use, low-binding microcentrifuge tubes. This minimizes contamination and prevents repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C, protected from light.
Protocol 2: Workflow for Assessing Solution Stability (Forced Degradation Study)
This workflow provides a systematic approach to evaluating the stability of this compound under various stress conditions using HPLC as the analytical endpoint. [7][13]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chemimpex.com [chemimpex.com]
- 3. lbaochemicals.com [lbaochemicals.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ziath.com [ziath.com]
- 6. biomedres.us [biomedres.us]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.irapa.org [journals.irapa.org]
- 10. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijmr.net.in [ijmr.net.in]
- 13. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijise.in [ijise.in]
- 15. Reaction of isatins with 6-amino uracils and isoxazoles: isatin ring-opening vs. annulations and regioselective synthesis of isoxazole fused quinoline scaffolds in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Poor Solubility of 6-Methylisatin in Assays
Welcome to the technical support center for researchers working with 6-Methylisatin. This guide is designed to provide you with practical, in-depth solutions to one of the most common challenges encountered with this compound: its limited solubility in aqueous-based biological assays. As scientists, we understand that unreliable compound solubility can lead to inaccurate and irreproducible data. This resource combines foundational chemical principles with field-proven troubleshooting strategies to ensure your experiments are both successful and reliable.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound, and why is its solubility a common issue in experiments?
This compound (CAS 1128-47-8) is a derivative of isatin, a privileged scaffold in medicinal chemistry known for a wide spectrum of biological activities, including potential antimicrobial, anticonvulsant, and anti-cancer properties.[1][2] Structurally, it is an indole dione with a methyl group at the 6-position of the indole ring.[3][4]
The primary challenge arises from its chemical structure. The molecule is largely hydrophobic, making it poorly soluble in water and aqueous buffers commonly used in biological assays.[3] While it is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, its poor aqueous solubility can lead to significant experimental artifacts if not properly managed.[3] More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making this a widespread challenge in drug discovery.[]
Q2: I prepared a 10mM stock of this compound in DMSO. When I add it to my cell culture medium, the solution turns cloudy. What is happening?
This phenomenon is a classic case of compound precipitation, often referred to as "solvent shock" or "crashing out".[6] It occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous solution (your assay buffer or medium) where it is poorly soluble.[6] The organic solvent disperses quickly, leaving the compound molecules to agglomerate and fall out of solution.
Several factors can cause or exacerbate this issue:
-
High Final Concentration: The target concentration in your assay may exceed the maximum aqueous solubility of this compound.
-
High DMSO Concentration: While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not be sufficient to maintain solubility upon high dilution factors.[6]
-
Media Composition: Components in complex media, such as salts and proteins (like Fetal Bovine Serum), can interact with the compound, sometimes reducing its solubility or causing co-precipitation.[6]
-
Temperature and pH: Changes in temperature or pH between the stock solution and the final assay medium can decrease solubility.[6][7] Cellular metabolism can also produce acidic byproducts, lowering the medium's pH over time and potentially affecting solubility.[6]
Troubleshooting Quick Guide: Compound Precipitation
| Observation | Potential Cause | Recommended Action |
| Immediate Cloudiness | Solvent shock; concentration exceeds solubility limit. | 1. Lower the final concentration of this compound. 2. Decrease the percentage of DMSO in the final solution by using a more concentrated stock. 3. Add the stock solution dropwise to the medium while vortexing gently.[8] |
| Precipitate Forms Over Time | Compound instability or interaction with media components. | 1. Reduce incubation time if possible. 2. Perform a solubility test in your specific medium (see Protocol 2). 3. Consider reducing the serum percentage in your media or using a serum-free formulation for the experiment.[6] |
| Crystals Visible Under Microscope | Classic precipitation due to supersaturation. | 1. Confirm the highest soluble concentration using the protocol below. 2. Filter the final working solution through a 0.22 µm syringe filter (Note: This removes precipitate but does not solve the underlying solubility issue and may lower the effective concentration). |
Q3: What is the best way to prepare and store a this compound stock solution?
For most in vitro assays, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[6] The goal is to create a high-concentration stock so that the final volume added to your aqueous assay is minimal, thereby keeping the final DMSO concentration as low as possible (ideally below 0.5%, and preferably below 0.1% to avoid solvent-induced artifacts or cytotoxicity).[6]
The solubility of organic compounds in DMSO is a critical parameter for biological screening.[9] Water contamination in DMSO is a major concern as it can significantly reduce the solubility of hydrophobic compounds.[6][10]
Protocol 1: Preparation of a High-Concentration this compound Stock in DMSO
This protocol details the steps for preparing a reliable, concentrated stock solution.
Materials:
-
Anhydrous, cell culture-grade DMSO[6]
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and vortex mixer
Methodology:
-
Calculate Mass: To prepare 1 mL of a 50 mM stock solution, weigh out 8.06 mg of this compound powder.
-
Dissolution: Add the weighed powder to a sterile tube. Add the desired volume of anhydrous DMSO (e.g., 1 mL).
-
Solubilization: Cap the tube tightly and vortex thoroughly for 1-2 minutes. If dissolution is slow, gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution.[8] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7] Ensure vials are tightly sealed to prevent moisture absorption.
Q4: I've optimized my DMSO concentration, but my compound still precipitates. What advanced strategies can I use?
When standard DMSO-based dilution is insufficient, several formulation strategies can be employed to enhance aqueous solubility.[12]
1. Co-solvents: The use of water-miscible organic solvents, or co-solvents, is a powerful technique to increase the solubility of poorly soluble drugs.[13] Co-solvents work by reducing the overall polarity of the aqueous medium, which lowers the interfacial tension between the hydrophobic compound and the solvent.[13] Common co-solvents for in vitro use include Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and ethanol.[][14]
Common Co-solvents for Assay Development
| Co-solvent | Mechanism of Action | Typical Starting Concentration (in final assay volume) | Considerations |
| DMSO | Strong polar aprotic solvent.[15] | < 0.5% | Potential for cell toxicity at higher concentrations.[6] |
| Ethanol | Reduces water hydrogen bonding network.[] | 1-5% | Can be toxic to cells; potential for evaporation. |
| PEG 400 | Increases solubility of non-polar molecules.[] | 1-10% | Generally well-tolerated by many cell lines. |
| Propylene Glycol | Reduces the dielectric constant of water.[] | 1-5% | Can increase viscosity of the medium. |
2. pH Adjustment: The solubility of ionizable compounds can be dramatically altered by adjusting the pH of the solvent.[][14] this compound has a reported pKa of 9.87 ± 0.20, corresponding to the acidic proton on the indole nitrogen.[3] Adjusting the pH of the assay buffer to be more basic (e.g., pH > 10) would deprotonate this nitrogen, forming a salt that is significantly more water-soluble. However, such a high pH is often incompatible with biological assays. This strategy is more effective for compounds with pKa values closer to physiological pH (7.4).
3. Use of Excipients (e.g., Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which dramatically increases the apparent aqueous solubility of the guest compound.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for this application.
Workflow for Advanced Solubilization
Caption: Decision tree for troubleshooting this compound precipitation.
Q5: How do I definitively determine the maximum soluble concentration of this compound in my specific assay medium?
Visual inspection is a good first step, but a systematic solubility test is essential for generating reliable data. This protocol allows you to determine the kinetic solubility limit of your compound under your exact experimental conditions.
Protocol 2: Determining the Maximum Soluble Concentration in Aqueous Media
This protocol provides a self-validating system to find the highest concentration of this compound that remains in solution over the course of your experiment.
Materials:
-
Concentrated stock solution of this compound in DMSO (e.g., 50 mM from Protocol 1).
-
Your specific aqueous buffer or cell culture medium, pre-warmed to the experimental temperature (e.g., 37°C).[8]
-
Sterile 96-well plate or microcentrifuge tubes.
-
Microscope.
Methodology:
-
Prepare Serial Dilutions: Create a 2-fold serial dilution of your this compound stock in your pre-warmed medium.
-
For example, in a 96-well plate, add 100 µL of medium to wells A2 through A12.
-
In well A1, add 198 µL of medium and 2 µL of your 50 mM stock to make a 500 µM solution (final DMSO: 0.4%). Mix well by pipetting.
-
Transfer 100 µL from well A1 to A2, mix, then 100 µL from A2 to A3, and so on, down to well A11. Well A12 will be your medium-only control.[6]
-
-
Incubation: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).[8]
-
Observation: Visually inspect each well for signs of precipitation (cloudiness, film, crystals) at multiple time points (e.g., T=0, 1 hr, 4 hr, 24 hr).[8]
-
Microscopic Examination: Place a small drop from each concentration onto a microscope slide and examine under 10x or 20x magnification. This is crucial for detecting fine, needle-like crystals that may not be visible to the naked eye.
-
Determine Maximum Soluble Concentration: The highest concentration that remains completely clear, with no visible precipitate by eye or microscope for the full duration of your experiment, is the maximum working concentration you should use. Any data generated from concentrations showing precipitation should be considered unreliable.[17]
Mechanism of Co-Solvency
Caption: Co-solvents disrupt the hydrogen bond network of water, reducing polarity and increasing the solubility of hydrophobic compounds.
By applying these principles and protocols, you can confidently overcome the solubility challenges of this compound, leading to more accurate, reproducible, and meaningful experimental outcomes.
References
- pH Adjustment and Co-Solvent Optimization. BOC Sciences. Available at: https://www.bocsci.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Innovations in Pharmaceutical Technology and Biopharmaceutics. Available at: https://www.iptb.org/index.php/iptb/article/view/52
- Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Available at: https://www.irochel.
- Troubleshooting precipitation of methyl p-coumarate in cell culture media. Benchchem. Available at: https://www.benchchem.
- Technical Support Center: Addressing Compound Precipitation In Vitro. Benchchem. Available at: https://www.benchchem.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK. Available at: https://dmpk.wuxiapptec.
- How do I avoid precipitation of DMSO soluble compounds in water based culture media?. (2015). ResearchGate. Available at: https://www.researchgate.
- Synthesis and biological evaluation of some isatin derivatives for antimicrobial properties. (2019). International Journal of Chemical and Physical Sciences. Available at: https://www.researchgate.
- Common Cell Culture Problems: Precipitates. Sigma-Aldrich. Available at: https://www.sigmaaldrich.
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. Available at: https://procell.com/info/troubleshooting-precipitation-in-cell-culture-causes-and-solutions-i00142i1.html
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. (2011). International Journal of Pharmaceutical Sciences Review and Research. Available at: https://globalresearchonline.net/journalcontents/v7-i2/10.pdf
- Methylisatin Structural Isomers Have Different Kinetic Pathways to Self-Assembly. (2020). The Journal of Physical Chemistry C. Available at: https://pubs.acs.org/doi/10.1021/acs.jpcc.0c04207
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2021). Future Journal of Pharmaceutical Sciences. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8322237/
- This compound | 1128-47-8 | 98%. LBAO Chemicals. Available at: https://www.lb-ao.
- Solubilization techniques used for poorly water-soluble drugs. (2023). Acta Pharmaceutica Sinica B. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10114440/
- Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds. Benchchem. Available at: https://www.benchchem.com/technical-support-center/enhancing-the-bioavailability-of-poorly-soluble-compounds
- 5-Methylisatin 95 608-05-9. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/130768
- This compound 97% | CAS: 1128-47-8. AChemBlock. Available at: https://www.achemblock.
- Synthesis and Antimicrobial Evaluation of Novelisatin Derivatives. (2014). Oriental Journal of Chemistry. Available at: http://www.orientjchem.org/vol30no1/orientjchem-vol30no1-p361-365/
- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2018). RSC Advances. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9079237/
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: https://www.worldpharmatoday.
- The Solubility and Stability of 7-Methylisatin: A Technical Guide for Researchers. Benchchem. Available at: https://www.benchchem.
- 6-Methyl-1H-indole-2,3-dione. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/14318
- In silico estimation of DMSO solubility of organic compounds for bioscreening. (2004). Journal of Biomolecular Screening. Available at: https://pubmed.ncbi.nlm.nih.gov/15632412/
- Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). Biomedical Journal of Scientific & Technical Research. Available at: https://biomedres.us/fulltexts/BJSTR.MS.ID.004868.php
- A survey of isatin hybrids and their biological properties. (2021). Molecules. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538740/
- CAS No : 1128-47-8 | Product Name : this compound. Pharmaffiliates. Available at: https://www.pharmaffiliates.
- PubChem BioAssays. National Center for Biotechnology Information. Available at: https://pubchemdocs.ncbi.nlm.nih.gov/bioassays
- Isatin | Solubility of Things. Solubility of Things. Available at: https://www.solubilityofthings.
- DMSO Solubility Assessment for Fragment-Based Screening. (2021). Molecules. Available at: https://www.mdpi.com/1420-3049/26/11/3177
- Biological Assays: Innovations and Applications. (2023). Journal of Clinical and Medical Sciences. Available at: https://www.longdom.
- Solubility in DMSO. Scribd. Available at: https://www.scribd.com/document/327339890/Solubility-in-DMSO
- Samples in DMSO: What an end user needs to know. Ziath. Available at: https://ziath.com/images/documents/technical_notes/DMSO_primer.pdf
- Solubility of compounds slightly soluble or insoluble in DMSO?. (2016). ResearchGate. Available at: https://www.researchgate.net/post/Solubility_of_compounds_slightly_soluble_or_insoluble_in_DMSO
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- 4. 6-Methyl-1H-indole-2,3-dione | C9H7NO2 | CID 14318 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of Crude 6-Methylisatin
Welcome to the Technical Support Center for 6-Methylisatin. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude this compound. Here, we provide in-depth troubleshooting, detailed protocols, and the scientific rationale behind our recommendations to ensure you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my crude this compound?
The impurity profile of crude this compound is heavily dependent on its synthetic route. The most prevalent industrial synthesis is the Sandmeyer isatin synthesis, starting from 3-methylaniline.[1][2][3]
Common Impurities from Sandmeyer Synthesis:
-
Isomeric Impurity (4-Methylisatin): During the cyclization step of the Sandmeyer synthesis with 3-methylaniline, the reaction can proceed at two different positions on the aromatic ring, leading to the formation of the constitutional isomer, 4-Methylisatin. This is often the most challenging impurity to remove due to its similar physical and chemical properties to this compound.
-
Unreacted Starting Material (3-Methylaniline): Incomplete reaction can result in the presence of the starting aniline derivative.
-
Side-Reaction Byproducts: The complex series of reactions in the Sandmeyer synthesis can generate various minor byproducts.
-
Degradation Products: this compound, like other isatin derivatives, can be susceptible to degradation under certain conditions.[4]
-
Hydrolysis: Under strongly acidic or basic conditions, the amide bond in the isatin ring can hydrolyze.
-
Oxidation: The isatin ring can be susceptible to oxidation, especially if exposed to strong oxidizing agents or prolonged exposure to air and light.
-
Troubleshooting Purification Challenges
Issue 1: My recrystallized this compound is still showing a second spot on the TLC, very close to the main spot.
Probable Cause: This is a classic indication of the presence of the 4-Methylisatin isomer, which often has a very similar Rf value to this compound, making separation by simple recrystallization difficult.
Troubleshooting Strategy:
-
Solvent System Optimization for Recrystallization: A single-solvent recrystallization may not be sufficient. Experiment with mixed solvent systems to enhance the differential solubility between the two isomers. A good starting point is a solvent in which this compound is soluble when hot and sparingly soluble when cold, and a second miscible solvent in which it is less soluble.[5][6][7]
-
Recommended Solvent Systems to Screen:
-
Ethanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Hexane
-
-
-
Fractional Recrystallization: This technique can sometimes be effective. It involves collecting crystals in different fractions as the solution cools. The initial fractions may be enriched in the less soluble isomer, while later fractions may contain a higher purity of the desired isomer.
-
Column Chromatography: If recrystallization proves ineffective, column chromatography is the most reliable method for separating isomers.
Issue 2: My purified this compound has a brownish tint instead of the expected orange-red color.
Probable Cause: The discoloration is likely due to the presence of baseline impurities from the crude material or degradation products formed during purification.
Troubleshooting Strategy:
-
Charcoal Treatment during Recrystallization: Before allowing the hot, saturated solution to cool, add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Perform a hot gravity filtration to remove the charcoal before cooling the solution to induce crystallization.[2]
-
Column Chromatography: A properly executed column chromatography will effectively separate the colored impurities from the desired product.
In-Depth Experimental Protocols
Protocol 1: Purification of this compound by Optimized Recrystallization
This protocol is designed to maximize the removal of common impurities, including the 4-Methylisatin isomer.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized Water
-
Activated Charcoal
-
Erlenmeyer flasks, heating mantle, Buchner funnel, filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. The goal is to create a saturated solution at the boiling point of the solvent.
-
Charcoal Treatment (if necessary): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude material) to the hot solution and boil for a few minutes.
-
Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any insoluble impurities. This step should be done as rapidly as possible to prevent premature crystallization.
-
Induce Crystallization: To the hot filtrate, add hot deionized water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol/water (e.g., 50:50 mixture) to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Protocol 2: Isomer Separation by Flash Column Chromatography
This protocol provides a robust method for separating this compound from its 4-methyl isomer.
Materials:
-
Crude this compound (pre-purified by recrystallization if heavily contaminated)
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Chromatography column, collection tubes, TLC plates, UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Carefully load the sample onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% Hexane) and gradually increase the polarity by adding ethyl acetate. A suggested gradient is as follows:
-
Initial Elution: 100% Hexane (to elute highly non-polar impurities)
-
Gradient: Gradually increase the ethyl acetate concentration in hexane (e.g., from 0% to 20% ethyl acetate over several column volumes). The optimal gradient should be determined by preliminary TLC analysis.
-
-
Fraction Collection and Analysis: Collect fractions and monitor the separation by Thin Layer Chromatography (TLC) using a mobile phase that gives good separation of the spots (e.g., Hexane:Ethyl Acetate 7:3). Visualize the spots under a UV lamp.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator.
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) Method Development
A validated HPLC method is essential for accurate purity determination.[8][9][10][11]
Starting HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for identifying impurities.[12][13][14][15][16] The presence of unexpected signals or integration values that do not match the expected structure can indicate impurities.
Expected ¹H NMR Chemical Shifts for this compound (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11.1 | s | 1H | N-H |
| ~7.4 | d | 1H | Aromatic H |
| ~7.0 | d | 1H | Aromatic H |
| ~6.9 | s | 1H | Aromatic H |
| ~2.3 | s | 3H | -CH₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The peak at ~2.50 ppm corresponds to residual DMSO, and a broad peak around 3.3 ppm is often observed due to water.
Visual Guides
Purification Workflow for Crude this compound
Caption: A typical workflow for the purification of crude this compound.
Relationship between Synthesis and Impurities
Caption: Origin of common impurities in this compound synthesis.
References
- Supporting Information. (n.d.). ScienceOpen.
- NMR Samples Experimental 1H-NMR spectrum interpretation Peaks to be disregarded. (2020, February 6).
- Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020, September 23). Journal of Drug Delivery and Therapeutics, 10(5), 133-139.
- Sandmeyer Isatin Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 610-611). Cambridge University Press.
- Synthesis of Substituted Isatins. (2007). Molecules, 12(7), 1375-1387.
- 1H NMR (DMSO-d6). (2014). The Royal Society of Chemistry.
- The Solubility and Stability of 7-Methylisatin: A Technical Guide for Researchers. (2025). BenchChem.
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). International Journal of Pharmaceutical Sciences and Research, 3(10), 3544-3551.
- Steps for HPLC Method Development. (n.d.). Pharmaguideline.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(6), 1047-1054.
- A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024, October 15).
- HPLC Method Development Step by Step. (2022, May 16). YouTube.
- ¹H-NMR spectrum (700 MHz, ¹H) of 6 in DMSO-d6. * indicates residual... (n.d.). ResearchGate.
- Solubility and Thermodynamic Functions of Isatin in Pure Solvents. (2025, August 10).
- How to Transform Your Miniaturized Gradient Elution Workflow. (2021, February 15). Synthace.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Selection of column and gradient elution system for the separation of catechins in green tea using high-performance liquid chromatography. (1997).
- Mechanisms of retention in HPLC Part 6. (n.d.).
- Preparative gradient elution chromatography of chemotactic peptides. (1994).
- recrystalliz
- A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. (2024, September 11). IOSR Journal of Pharmacy, 14(9), 1-10.
- Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
- Gradient Elution in Capillary Electrochromatography. (1996). Analytical Chemistry, 68(15), 2483-2487.
Sources
- 1. biomedres.us [biomedres.us]
- 2. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. reddit.com [reddit.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. youtube.com [youtube.com]
- 12. scienceopen.com [scienceopen.com]
- 13. mason.gmu.edu [mason.gmu.edu]
- 14. rsc.org [rsc.org]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of 6-Methylisatin Isomers
Welcome to the technical support center for the chromatographic analysis of 6-Methylisatin and its related isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of separating these structurally similar compounds. Isomeric purity is a critical quality attribute in pharmaceutical development, and achieving robust, reproducible separation is paramount.
This resource moves beyond simple protocols to explain the fundamental principles—the "why" behind the "how"—of chromatographic optimization. We will address common challenges in a direct question-and-answer format, providing field-proven insights and systematic troubleshooting strategies to empower you to resolve issues efficiently.
Section 1: Foundational Knowledge - Understanding the Challenge
Before troubleshooting, it's essential to grasp the nature of the analytical problem. This compound is one of several positional isomers of methylisatin, which also include 4-, 5-, and 7-methylisatin.
FAQ: What makes the separation of this compound from its other positional isomers so difficult?
Positional isomers, such as the various methylisatins, share the same molecular formula (C₉H₇NO₂) and molecular weight (161.16 g/mol ).[1][2] They differ only in the location of the methyl group on the aromatic ring. This subtle structural difference results in nearly identical physicochemical properties, including polarity, pKa, and hydrophobicity. In reversed-phase HPLC, where separation is primarily driven by these properties, analytes with such close similarities will interact with the stationary phase in a very similar manner, leading to co-elution or, at best, poor resolution.[3]
FAQ: What are the key HPLC parameters that influence isomer resolution?
The success of any separation is defined by resolution (Rs), a measure of the distance between two elution peaks divided by their average width. The USFDA recommends a resolution of at least 2 for baseline separation.[4] Resolution is governed by three key factors, as described by the fundamental resolution equation:
Rs = (√N / 4) * (α - 1 / α) * (k / 1 + k)
-
Efficiency (N): This relates to the sharpness of the peaks (a higher number of theoretical plates, N, gives sharper peaks). It is influenced by column length, particle size, and flow rate.[5][6] Using columns with smaller particles (e.g., sub-2 µm) is an effective way to increase efficiency.[3][7]
-
Selectivity (α): This is the most powerful factor for improving the resolution of closely eluting compounds like isomers.[6] It represents the ability of the chromatographic system to distinguish between two analytes and is primarily influenced by the chemistry of the stationary phase and the mobile phase composition (including the organic solvent type and pH).[5][6]
-
Retention Factor (k): Also known as the capacity factor, this describes how long an analyte is retained on the column. It is mainly controlled by the strength of the mobile phase (the percentage of the organic solvent).[6]
For isomer separation, optimizing selectivity (α) is the most critical and effective strategy.
Section 2: Method Development - A Strategic Starting Point
A haphazard approach to method development can consume significant time and resources. A logical, structured workflow is essential for efficiently achieving the desired separation.
}
Systematic workflow for HPLC method development for isomer separation.
Protocol: Recommended Initial Screening Conditions
This protocol provides a robust starting point for evaluating different column and mobile phase combinations.
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Columns (Screening) | 1. Standard C18 (e.g., 150 x 4.6 mm, 3.5 µm) 2. Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) 3. Pentafluorophenyl (PFP) (150 x 4.6 mm, 3.5 µm) | C18 provides a baseline. Phenyl and PFP columns offer alternative selectivities, particularly π-π interactions, which are highly effective for aromatic positional isomers.[8][9] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Ensures the isatin isomers are in a single, neutral state, preventing peak shape issues from ionization. Formic acid is MS-compatible. |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | Screen both solvents. They provide different selectivities and can sometimes reverse the elution order of isomers.[8] |
| Gradient Program | 10% to 90% B over 15 minutes | A generic scouting gradient to determine the approximate elution conditions for the isomers. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable operating conditions. Temperature can be used for fine-tuning later. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | Isatin derivatives have strong UV absorbance. A DAD is useful for peak tracking and purity assessment. |
| Injection Volume | 5 µL | A small volume helps prevent column overload and peak distortion. |
| Sample Preparation | Dissolve standards in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm filter. | The sample solvent should be as close as possible to the initial mobile phase composition to ensure good peak shape.[10] |
Section 3: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the separation of this compound isomers.
Issue 1: Poor Resolution or Complete Co-elution
Q: My isomers are eluting as a single peak or are poorly resolved (Rs < 1.5). What is the most effective first step?
A: The most effective first step is to change the system's selectivity (α) . Since you are dealing with positional isomers, subtle differences in their interaction with the stationary phase must be exploited. The two most powerful ways to alter selectivity are:
-
Change the Stationary Phase Chemistry: This is often the most impactful change you can make.[3][8] If you started with a C18 column, which separates primarily based on hydrophobicity, it may not be able to differentiate the minor polarity differences between the isomers. Switching to a column with a different separation mechanism is crucial.
-
Change the Organic Modifier: If changing the column is not immediately possible, switching the organic solvent in your mobile phase (e.g., from acetonitrile to methanol) is the next best step. These solvents have different chemical properties that can alter their interaction with both the analyte and the stationary phase, often leading to significant changes in selectivity.[8]
Q: How do I choose a better HPLC column for separating this compound and its positional isomers?
A: For aromatic positional isomers, you need a stationary phase that provides more than just hydrophobic interactions. Consider columns that offer alternative separation mechanisms.
| Column Type | Primary Separation Mechanism | Suitability for Isatin Isomers |
| Standard C18 | Hydrophobic interactions. | Low. Often insufficient to resolve positional isomers with very similar hydrophobicity. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions . | High. The phenyl rings in the stationary phase can interact with the aromatic system of the isatin isomers, providing excellent selectivity for positional differences.[8][9] |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π interactions , dipole-dipole, and weak ionic interactions. | Very High. PFP phases are extremely effective for separating isomers due to their multiple interaction modes. They are a top choice when C18 and Phenyl phases fail. |
| Embedded Polar Group (EPG) | Hydrophobic interactions with a polar group (e.g., amide) embedded in the alkyl chain. | Moderate to High. Primarily designed to improve peak shape for basic compounds, the embedded group can also offer unique selectivity for isomers.[11] |
Recommendation: If a standard C18 column fails, a Phenyl-Hexyl or PFP column should be your next choice.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: All the peaks in my chromatogram are tailing. What is the likely cause?
A: When all peaks, regardless of their chemistry, exhibit tailing, the issue is often systemic and not related to specific analyte-column interactions. The most common causes are:
-
A partially blocked column inlet frit: Debris from the sample, mobile phase, or system wear can accumulate on the frit, distorting the sample flow path.[12] Try reversing and flushing the column (disconnect from the detector first). If this fails, the column may need to be replaced.
-
Extra-column dead volume: Excessive tubing length or fittings that are not properly seated can cause band broadening and tailing.[5] Ensure all connections are tight and use tubing with the smallest appropriate inner diameter.
Q: Only my isatin isomer peaks are tailing, while other compounds in the sample look fine. Why is this happening?
A: This points to a specific, undesirable chemical interaction between your analytes and the column. For molecules like isatin, the most common cause is the interaction of the slightly acidic N-H proton with residual, ionized silanol groups (Si-O⁻) on the surface of silica-based columns.[13] This secondary interaction slows down a portion of the analyte molecules, resulting in a tailed peak.
Solutions:
-
Control the Mobile Phase pH: Ensure your mobile phase pH is low (e.g., pH < 4) using a buffer or acid additive like formic or phosphoric acid. This keeps the silanol groups protonated (Si-OH), minimizing the unwanted ionic interaction.[14]
-
Increase Buffer Concentration: If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 25 mM) can sometimes improve peak shape by more effectively masking the residual silanols.[12]
-
Use a Modern, High-Purity Column: Modern columns are often manufactured with higher purity silica and are better end-capped, resulting in fewer active silanol sites and better peak shape for challenging compounds.
Q: My peaks are fronting. What does this indicate?
A: Peak fronting, where the peak is asymmetric with a leading edge, is less common than tailing. The typical causes are:
-
Sample Overload: Injecting too much sample mass onto the column.[15] To verify this, dilute your sample 10-fold and re-inject. If the peak shape becomes symmetrical, you have confirmed overload.
-
Sample Solvent Incompatibility: Dissolving your sample in a solvent that is much stronger than the mobile phase (e.g., 100% ACN when the mobile phase starts at 10% ACN). This causes the initial band of analyte to travel too quickly and distort. Always try to dissolve your sample in the initial mobile phase.[16]
Issue 3: Irreproducible Retention Times
Q: My retention times are shifting from one injection to the next. What should I investigate?
A: Drifting retention times are a sign of an unstable system. A systematic check is the best approach to identify the root cause.
}
Troubleshooting decision tree for unstable retention times.
Key Areas to Investigate:
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before injecting. This is especially critical for gradient methods.
-
Temperature Fluctuation: Unstable ambient temperatures can affect mobile phase viscosity and retention. Using a thermostatically controlled column compartment is essential for reproducible chromatography.[17]
-
Mobile Phase Issues: Check if the mobile phase was prepared fresh and degassed properly. For premixed mobile phases, ensure accurate measurement. For online mixing systems, verify that the solvent lines are correctly connected and the proportioning valve is functioning properly.[16]
-
Column Degradation: Operating silica-based columns outside the recommended pH range (typically 2-8) or at very high temperatures can cause the stationary phase to hydrolyze, leading to irreversible changes in retention.[13]
Section 4: Advanced Optimization
Q: How can I use column temperature to fine-tune the separation of my isomers?
A: Temperature is a useful tool for fine-tuning selectivity once you have a promising separation. While its effect is generally less dramatic than changing the column or solvent, it can be enough to achieve baseline resolution for closely eluting peaks.[5] Increasing the temperature typically reduces retention times and can sometimes sharpen peaks by lowering mobile phase viscosity. More importantly, it can alter the relative retention (and thus selectivity) of isomers. It is worthwhile to screen a range of temperatures (e.g., 25°C, 35°C, and 45°C) to see if it improves your resolution.[8]
Q: I have a partial separation with an isocratic method. When should I consider switching to a gradient?
A: An isocratic method (constant mobile phase composition) is simple and robust. However, if your isomers are somewhat resolved but the run time is very long, or if you have other impurities that elute much later, a gradient is beneficial.[18] A gradient elution, where the mobile phase strength is increased during the run, can help to:
-
Sharpen peaks that elute later in the chromatogram.
-
Reduce the overall analysis time.
-
Improve resolution of complex mixtures.[5]
Start with a shallow gradient around the isocratic composition that provided partial separation. For example, if you saw partial separation at 40% ACN, try a gradient from 35% to 45% ACN over 10-15 minutes. This can often provide the final push needed to achieve baseline resolution.
References
- PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips.
- Chromatography Online. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC.
- ResearchGate. (2025, August 6). Optimization of the HPLC separation of aromatic groups in petroleum fractions.
- YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- BenchChem. (n.d.). Resolving co-eluting isomers in HPLC analysis of chloromethylphenols.
- MicroSolv Technology Corporation. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Pharmaguideline. (2020, August 22). Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase.
- Journal of Chromatographic Science. (n.d.). Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography.
- ScholarBank@NUS. (n.d.). Optimization of mobile phase composition for HPLC separations of nitroaromatics using overlapping resolution mapping.
- Chromatography Today. (2023, April 11). What are the Common Peak Problems in HPLC.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Pharma Approach. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- AChemBlock. (n.d.). This compound 97%.
- Hawach. (2025, February 13). Stationary Phase and Surface Chemistry of HPLC Columns.
- ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC?.
- PubChem. (2025, September 7). 6-Methyl-1H-indole-2,3-dione.
- The Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
- BenchChem. (n.d.). The Solubility and Stability of 7-Methylisatin: A Technical Guide for Researchers.
- SIELC Technologies. (n.d.). Separation of Isatin on Newcrom R1 HPLC column.
- SciELO. (n.d.). Short Report.
- Guidechem. (n.d.). 6-BroMo-1-Methylisatin 667463-64-1 wiki.
- Sigma-Aldrich. (n.d.). Method development & optimization.
- LBAO Chemicals. (n.d.). This compound | 1128-47-8 | 98%.
- ACS Omega. (2022, May 5). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors.
- International Journal of Pharmaceutical Sciences and Research. (2021). A recent survey on chemical and biological significance of isatin derivatives.
- IOSR Journal of Pharmacy. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation.
- Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC.
Sources
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- 3. chromatographyonline.com [chromatographyonline.com]
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Troubleshooting unexpected results in 6-Methylisatin experiments
Technical Support Center: 6-Methylisatin
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected results encountered during experimentation with this versatile heterocyclic compound. Our goal is to provide you with the expertise and validated protocols necessary to ensure the integrity and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physical and chemical properties of this compound?
This compound (CAS 1128-47-8) is a derivative of isatin with a methyl group at the 6-position of the indole ring.[1] Understanding its basic properties is the first step in successful experimentation.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂ | [2][3] |
| Molecular Weight | 161.16 g/mol | [4] |
| Appearance | Yellow to orange crystalline powder | [1][5] |
| Melting Point | >147 °C | [1][5] |
| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol, acetone, and DMSO. | [1] |
| pKa | 9.87 ± 0.20 (Predicted) | [1][5] |
Q2: How should I properly store and handle this compound?
To maintain its integrity, this compound should be stored in a cool, dry place, tightly sealed to protect it from moisture and light.[1] For long-term storage, refrigeration at 2-8°C is recommended.[3][5] Always consult the Safety Data Sheet (SDS) provided by the supplier before handling.[1] Standard personal protective equipment (PPE), including gloves and safety glasses, should be worn.[6]
Q3: I need to prepare a stock solution for biological assays. What solvent should I use?
For biological experiments, Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions. Due to the limited solubility of this compound in aqueous solutions, a common issue is precipitation upon dilution into culture media or buffers.[1]
-
Expert Tip: To mitigate precipitation, prepare a high-concentration primary stock (e.g., 10-50 mM in 100% DMSO). For your experiment, perform serial dilutions or create an intermediate dilution in a co-solvent system if necessary. Critically, ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all experimental and control groups, as DMSO can have biological effects of its own.
Q4: What are the expected key signals in ¹H NMR, ¹³C NMR, and IR spectroscopy for pure this compound?
Verifying the structure and purity of your compound is critical. Below are the expected spectroscopic features. Discrepancies may indicate impurities or degradation. For detailed protocols on acquiring these spectra, see the "Key Protocols" section below.
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Details |
| ¹H NMR | Aromatic Protons | δ ~7.5 - 7.0 ppm | Multiplets corresponding to the three protons on the aromatic ring. |
| Methyl Protons | δ ~2.4 ppm | A sharp singlet integrating to 3 hydrogens. | |
| Amide Proton (N-H) | δ ~11.0 ppm | A broad singlet; may not be observed if exchange with residual water in the solvent occurs. | |
| ¹³C NMR | Carbonyl Carbons | δ ~184, 158 ppm | Two distinct signals for the C2 (amide) and C3 (ketone) carbonyls. |
| Aromatic Carbons | δ ~150 - 115 ppm | Signals corresponding to the six carbons of the benzene ring. | |
| Methyl Carbon | δ ~21 ppm | A signal for the -CH₃ group. | |
| FT-IR | N-H Stretch | ~3400 - 3200 cm⁻¹ | Broad peak, indicative of the amide N-H bond. |
| C=O Stretch | ~1740, 1720 cm⁻¹ | Two strong, distinct bands for the ketone and amide carbonyls.[7] | |
| C=C Stretch | ~1610, 1470 cm⁻¹ | Characteristic aromatic ring vibrations.[7] |
Troubleshooting Guide: Unexpected Experimental Results
This section addresses specific problems you may encounter. The key to troubleshooting is methodical, evidence-based reasoning.[8]
Category 1: Synthesis and Purity Issues
Q: My synthesis of this compound resulted in a low yield and a dark, tarry substance instead of an orange powder. What likely went wrong?
This is a common issue in the Sandmeyer isatin synthesis, which involves the acid-catalyzed cyclization of an isonitrosoacetanilide intermediate.[9] The dark color and low yield point towards side reactions, primarily polymerization or degradation caused by excessive heat.
Causality & Solution:
-
Overheating During Cyclization: The final step involves treating the intermediate with a strong acid like concentrated sulfuric acid.[9] This reaction is highly exothermic. If the temperature is not carefully controlled (ideally kept between 60-70°C), the starting material and product can degrade.
-
Corrective Action: Add the dry isonitrosoacetanilide intermediate to the pre-warmed sulfuric acid slowly, in small portions, while monitoring the temperature with an internal thermometer. Use an ice bath to actively cool the reaction vessel and maintain the target temperature range.
-
-
Impure Starting Materials: The synthesis is sensitive to the purity of the starting aniline (4-methylaniline). Oxidized or impure aniline can lead to numerous side products.
-
Corrective Action: Use freshly distilled or high-purity 4-methylaniline for the reaction.
-
-
Incomplete Reaction or Hydrolysis: Insufficient reaction time or premature exposure to water during the cyclization can lead to a mixture of unreacted starting material and the desired product.
-
Corrective Action: Ensure the intermediate is completely dissolved and stirred at the recommended temperature for the specified time (e.g., 10 minutes at 80°C after addition is complete) before quenching the reaction by pouring it onto ice.[9]
-
Q: My this compound appears brownish, and the NMR spectrum shows several unexpected small peaks. How can I confirm purity and purify the material?
A brownish color suggests the presence of impurities. Purity must be confirmed analytically before use in any biological assay.
Diagnostic Workflow:
Caption: Decision tree for troubleshooting inconsistent biological assay results.
Key Considerations:
-
Compound Integrity: Re-confirm the purity and identity of the exact batch of this compound being used. An impure batch is a common source of variability.
-
Assay Performance: Always run a positive and negative control. If your positive control is not behaving as expected, the problem lies with the assay system (e.g., cell health, reagent activity), not your test compound. [8]* Compound Stability: Some compounds can degrade in aqueous media over the course of an experiment (e.g., 24-72 hours). You can test for this by incubating this compound in your culture media under assay conditions, then extracting the compound and analyzing it by LC-MS to see if the parent mass is still present.
-
Reaction with Media Components: The isatin core is reactive and can potentially form adducts with components in the media, such as thiols (e.g., from cysteine or glutathione). [10]This could inactivate the compound. While less common, it is a possibility for unexpected inactivity.
Key Protocols for Compound Validation
Protocol 1: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Accurately weigh ~5 mg of your this compound sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Transfer the solution to a clean, dry NMR tube.
-
Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Reference the spectrum to the residual solvent peak of DMSO at δ 2.50 ppm.
-
Analysis: Integrate the peaks and assign them to the structure. Look for unexpected peaks that may indicate impurities from solvents or side products. [11] Protocol 2: Acquiring an FT-IR Spectrum (KBr Pellet Method)
-
Sample Preparation: In an agate mortar, thoroughly grind ~1-2 mg of this compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) until a fine, homogeneous powder is formed.
-
Pellet Formation: Transfer the powder to a pellet die and use a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and record the sample spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. [7]4. Analysis: Identify the characteristic absorption bands for the N-H and C=O functional groups to confirm the isatin core structure. [12]
References
- This compound | 1128-47-8 | 98% - LBAO Chemicals. [URL: https://www.lb-ao.
- Synthesis of phenyl-6-methyl isatin - PrepChem.com. [URL: https://www.prepchem.
- This compound 97% | CAS: 1128-47-8 | AChemBlock. [URL: https://www.achemblock.
- CAS No : 1128-47-8 | Product Name : this compound | Pharmaffiliates. [URL: https://www.pharmaffiliates.
- CAS 1128-47-8 this compound - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/cas_1128-47-8.htm]
- 6-Methyl-1H-indole-2,3-dione | C9H7NO2 | CID 14318 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14318]
- 5-Methylisatin 95 608-05-9 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/m39803]
- This compound , 98+% , 1128-47-8 - CookeChem. [URL: https://www.cookechem.
- CN101786980A - Synthesis method of isatin derivatives - Google Patents. [URL: https://patents.google.
- Technical Support Center: N-Methylation of Isatin Derivatives - Benchchem. [URL: https://www.benchchem.
- Spectroscopic characterization of 7-Methylisatin (NMR, IR, Mass Spec) - Benchchem. [URL: https://www.benchchem.
- Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry | ACS Omega - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.9b00701]
- Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - MDPI. [URL: https://www.mdpi.com/1420-3049/29/11/2455]
- Isatin - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0327]
- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222137/]
- Troubleshooting and optimizing lab experiments - YouTube. [URL: https://www.youtube.
- A Review on Isatin and Its Biological Activities | Asian Journal of Pharmaceutical Research and Development. [URL: https://ajprd.com/index.php/journal/article/view/1655]
- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - MedChemComm (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2018/md/c8md00403k]
- A REVIEW ON ISATIN AND ITS DERIVATIVES: SYNTHESIS, REACTIONS AND APPLICATIONS | Journal of Advanced Scientific Research. [URL: https://sciensage.info/index.php/JASR/article/view/2610]
- Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. [URL: http://xisdxjxsu.asia/index.php/journal/article/view/1000]
- 1-Methylisatin, 97% | Fisher Scientific. [URL: https://www.fishersci.
- Biological Activity Evaluation of Phenolic Isatin-3-Hydrazones Containing a Quaternary Ammonium Center of Various Structures - MDPI. [URL: https://www.mdpi.com/1422-0067/24/18/14101]
- Isatin | Solubility of Things. [URL: https://solubilityofthings.
- The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra03528j]
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [URL: https://web.pdx.edu/~wamserc/C335/C335Lect13S.pdf]
- Spectroscopy Problems - Organic Chemistry at CU Boulder. [URL: https://www.colorado.edu/chemistry/orgchem/spectroscopy/problems/index.html]
- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. [URL: https://www.youtube.
- synthesis of substituted isatins as potential - ScholarWorks. [URL: https://scholarworks.lib.csusb.edu/etd/1202/]
- Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry - YouTube. [URL: https://www.youtube.
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Technical Support Center: Optimizing the Synthesis of 6-Methylisatin
Welcome to the technical support center for isatin synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the efficiency of 6-Methylisatin synthesis. We will move beyond simple procedural outlines to explore the underlying chemical principles that govern the reaction rate, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.
The synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry, is most commonly achieved via the Sandmeyer isatin synthesis.[1][2][3] This process, while reliable, can present challenges related to reaction kinetics, solubility, and yield. This guide provides a structured approach to understanding and overcoming these hurdles.
Section 1: Understanding the Reaction: The Sandmeyer Synthesis Pathway
The Sandmeyer synthesis of this compound from 4-methylaniline (p-toluidine) is a two-step process. An effective strategy to increase the overall reaction rate requires a clear understanding of each stage.
-
Step 1: Condensation Reaction. 4-methylaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate to form an isonitrosoacetanilide intermediate (in this case, 2-(hydroxyimino)-N-(p-tolyl)acetamide).[1][2]
-
Step 2: Acid-Catalyzed Cyclization. The isolated isonitroso intermediate undergoes an electrophilic cyclization reaction in the presence of a strong acid, typically concentrated sulfuric acid, to yield the final this compound product.[4][5][6]
The efficiency of the entire synthesis is dependent on the rate and success of both steps. A bottleneck in either stage will slow down the overall process.
Caption: High-level workflow for the Sandmeyer synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs) for Rate Enhancement
This section addresses common questions regarding the proactive optimization of the reaction rate.
Q1: Which step in the Sandmeyer synthesis is the rate-determining step?
While both steps are critical, the acid-catalyzed cyclization (Step 2) is generally considered the slower, more sensitive stage that dictates the overall rate and success of the synthesis. The high activation energy required for the intramolecular electrophilic aromatic substitution makes this step highly dependent on temperature and the strength of the acid catalyst. Incomplete conversion or stalling is most often observed during this cyclization.[5]
Q2: How does temperature critically impact the reaction rate at each stage?
Temperature control is paramount for both maximizing the reaction rate and minimizing side product formation.
-
Step 1 (Intermediate Formation): This condensation reaction is typically performed by heating the aqueous mixture to a vigorous boil for a short period (e.g., 1-2 minutes).[7] Insufficient heating will result in a slow and incomplete reaction. The goal is to provide enough thermal energy to overcome the activation barrier for the condensation and imine formation, while the aqueous medium helps to control the exotherm.
-
Step 2 (Cyclization): This step is highly exothermic and temperature-sensitive. The isonitroso intermediate is added to pre-warmed (e.g., 50°C) concentrated sulfuric acid at a controlled rate to maintain the temperature between 60-70°C.[7][8]
-
Below 60°C: The cyclization rate is significantly slower, leading to long reaction times.
-
Above 70-80°C: The risk of uncontrolled exotherms and charring (decomposition) of the organic material by the hot, concentrated acid increases dramatically, which severely reduces yield and purity.[7][8] After the initial addition, the temperature is often briefly raised to around 80°C for a short duration (e.g., 10 minutes) to push the reaction to completion.[7]
-
Q3: Is concentrated sulfuric acid the only option for cyclization? Can alternatives improve the rate?
While concentrated sulfuric acid is the classical and most common reagent, it is not the only option. For substituted anilines that are more lipophilic, the corresponding isonitrosoacetanilide intermediate may have poor solubility in sulfuric acid, leading to incomplete or slow cyclization.[5] In such cases, alternative strong acids that can act as better solvents may significantly increase the reaction rate.
| Acid Catalyst | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Inexpensive, widely available, effective for simple anilines.[2] | Poor solvent for lipophilic intermediates, can cause charring at high temperatures.[5] |
| Methanesulfonic Acid (CH₃SO₃H) | Excellent solvent for organic compounds, leads to more homogeneous reaction mixtures, often improves yields for poorly soluble substrates.[5] | More expensive than sulfuric acid. |
| Polyphosphoric Acid (PPA) | Effective for poorly soluble analogs, can be used at higher temperatures.[5] | Highly viscous and can be difficult to handle and stir. |
Using methanesulfonic acid can be a key strategy to accelerate the reaction for challenging substrates by overcoming solubility-limited kinetics.[5]
Section 3: Troubleshooting Guide: Common Rate-Related Issues
This section provides a logical framework for diagnosing and solving specific problems encountered during the synthesis.
Caption: Troubleshooting logic for slow this compound synthesis.
Problem 1: The formation of the isonitroso-p-acetotoluidide intermediate (Step 1) is slow or the yield is low.
-
Causality: This step is a condensation reaction that relies on sufficient thermal energy and correct stoichiometry. A common failure point is not reaching the required temperature for the reaction to initiate and complete rapidly.
-
Solution:
-
Verify Heating: Ensure the reaction flask is heated aggressively enough to achieve a vigorous, rolling boil. The reaction is often complete within 1-2 minutes of reaching this state.[7]
-
Check Stoichiometry: The hydroxylamine hydrochloride is a critical reagent and is typically used in significant molar excess (e.g., ~3 moles per mole of aniline) to drive the reaction forward according to Le Châtelier's principle.[7]
-
Purity of Aniline: Ensure the 4-methylaniline starting material is of high purity. Impurities can interfere with the reaction.
-
Problem 2: The cyclization of the intermediate to this compound (Step 2) is sluggish or stalls.
-
Causality: This is the most common bottleneck. The rate is highly dependent on the acid's ability to protonate the intermediate and facilitate the electrophilic attack, which can be hampered by low temperature, insufficient acid strength/concentration, or poor solubility.
-
Solution:
-
Strict Temperature Control: As detailed in the FAQ, maintaining the 60-70°C range during addition is crucial.[7][8] Use a thermometer and an external cooling bath (ice-water) to manage the exotherm. A final heating period at 80°C for 10 minutes can ensure the reaction goes to completion.[7]
-
Ensure Dryness of Intermediate: The isonitrosoacetanilide intermediate must be thoroughly dried before adding it to the concentrated acid. Any residual water will dilute the acid at the point of contact, reducing its effective strength and dramatically slowing the cyclization rate.
-
Switch to a Better Solvent/Acid: If you observe the intermediate clumping or failing to dissolve in the sulfuric acid, this indicates a solubility problem. Switching to methanesulfonic acid is a highly effective strategy to create a more homogeneous solution and accelerate the reaction.[5]
-
Section 4: Detailed Experimental Protocols
Protocol 1: Standard Synthesis using Sulfuric Acid
This protocol is adapted from the established Organic Syntheses procedure for isatin.[7]
Step 1: Synthesis of 2-(hydroxyimino)-N-(p-tolyl)acetamide
-
In a 2 L round-bottomed flask, combine chloral hydrate (96 g, 0.58 mol) and 1200 mL of water.
-
To this solution, add in order: crystallized sodium sulfate (1300 g), and a solution of 4-methylaniline (53.6 g, 0.5 mol) in 300 mL of water containing concentrated HCl (43 mL, 0.52 mol).
-
Finally, add a solution of hydroxylamine hydrochloride (110 g, 1.58 mol) in 500 mL of water.
-
Heat the flask with a heating mantle such that vigorous boiling begins within approximately 45 minutes.
-
Maintain a vigorous boil for 2 minutes. The product will begin to crystallize.
-
Cool the flask in an ice-water bath to complete crystallization.
-
Filter the solid product via suction, wash with cold water, and air-dry thoroughly. The product should be a pale yellow solid.
Step 2: Cyclization to this compound
-
CAUTION: This step is exothermic and involves hot, concentrated acid. Perform in a fume hood with appropriate personal protective equipment.
-
In a 1 L flask equipped with a mechanical stirrer and a thermometer, warm concentrated sulfuric acid (600 g, 326 mL) to 50°C.
-
Slowly add the finely powdered, dry isonitroso-p-acetotoluidide (75 g, 0.42 mol) from Step 1 in portions. The rate of addition should be controlled to maintain the reaction temperature between 60°C and 70°C. Use an external ice bath to manage the temperature.
-
After the addition is complete, raise the temperature to 80°C and hold for 10 minutes.
-
Cool the reaction mixture to room temperature and then carefully pour it onto 3-4 kg of crushed ice with stirring.
-
Allow the mixture to stand for 30 minutes. The this compound will precipitate as a reddish-orange solid.
-
Filter the product, wash thoroughly with cold water until the washings are neutral, and dry.
Protocol 2: Accelerated Synthesis using Methanesulfonic Acid
This protocol is adapted for substrates with poor solubility.[5]
Step 1: Prepare the 2-(hydroxyimino)-N-(p-tolyl)acetamide intermediate as described in Protocol 1. Ensure it is completely dry.
Step 2: Cyclization to this compound
-
In a 1 L flask equipped with a mechanical stirrer and thermometer, warm methanesulfonic acid (approx. 500 mL) to 50°C.
-
Slowly add the dry isonitroso-p-acetotoluidide (75 g, 0.42 mol) in portions, maintaining the temperature between 60-70°C. Note that the intermediate should dissolve more readily than in sulfuric acid.
-
After addition is complete, raise the temperature to 80°C and hold for 10 minutes.
-
Cool the mixture and pour onto crushed ice as described in Protocol 1 to precipitate the product.
-
Filter, wash, and dry the this compound product. The improved homogeneity of the reaction often leads to a faster, more complete conversion.
References
- A review on isatin and its derivatives: synthesis, reactions and applications. ResearchGate.
- Al-khuzaie, F. & Al-Safi, S. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences.
- A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2025). International Research and Publishing Academy.
- Hewawasam, P., Meanwell, N. A., & Gribkoff, V. K. (1994). Synthesis of Substituted Isatins. U.S. National Library of Medicine.
- Aziz, M., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research.
- Process for preparing isatins with control of side-product formation. Google Patents.
- Srinivas, B., et al. (2010). Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica.
- Sandmeyer Isonitrosoacetanilide Isatin Synthesis. Merck Index.
- An Endogenous Heterocyclic Compound Isatin. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- da Silva, J. F. M., et al. (2001). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Journal of the Brazilian Chemical Society.
- Hussain, M. A., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Rewcastle, G. W., et al. (2005). An Improved Synthesis of Isonitrosoacetanilides. Tetrahedron Letters.
- Synthesis of Sandmeier Isatin. ResearchGate.
- Effect of temperature (°C) on the condensation reaction of isatin with o-phenylenediamnine. ResearchGate.
- Synthesis method of isatin derivatives. Google Patents.
- Marvel, C. S. & Hiers, G. S. (1925). Isatin. Organic Syntheses.
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- 5. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Scaling Up the Synthesis of 6-Methylisatin
Welcome to the technical support center for the scalable synthesis of 6-Methylisatin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the large-scale production of this compound. Our approach is grounded in scientific principles and practical, field-tested experience to ensure the successful and safe scale-up of your synthesis.
Introduction: The Sandmeyer Approach to this compound
The Sandmeyer isatin synthesis is a robust and commonly employed method for preparing isatins and their derivatives, including this compound.[1][2] This two-step process begins with the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by an acid-catalyzed cyclization to yield the isatin core.[2][3] While effective at the lab scale, scaling up this synthesis introduces challenges related to reaction control, product purity, and process safety. This guide will address these critical aspects to facilitate a smooth transition to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scaling up?
A1: The most common and industrially viable route for synthesizing this compound is the Sandmeyer isatin synthesis.[1][2] Other methods like the Stolle, Gassman, and Martinet syntheses exist but can present challenges such as low yields or the use of less accessible starting materials, making them less ideal for large-scale production.[1][2][4] The Sandmeyer method is often preferred due to the availability and lower cost of the starting materials.[5]
Q2: What are the key safety precautions to consider when scaling up the synthesis of this compound?
A2: The Sandmeyer synthesis involves the use of hazardous materials, including concentrated sulfuric acid and chloral hydrate, which is a regulated substance.[6][7] When scaling up, it is crucial to have robust safety protocols in place. This includes:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Conduct the reaction in a well-ventilated area or a fume hood to avoid the inhalation of corrosive fumes.
-
Exothermic Reaction Management: The cyclization step is highly exothermic.[7] Ensure your reactor is equipped with adequate cooling and temperature monitoring systems to prevent runaway reactions.
-
Reagent Handling: Develop standard operating procedures (SOPs) for the safe handling and transfer of large quantities of corrosive acids.
Q3: What are the typical yields and purity I can expect for scaled-up this compound synthesis?
A3: With an optimized process, yields for the two-step Sandmeyer synthesis of substituted isatins can be high, with some industrial processes reporting total recoveries of around 80% or more.[5] The purity of the final product is highly dependent on the control of reaction conditions and the effectiveness of the purification protocol. High-purity this compound (>98%) is achievable with careful purification.[8]
Q4: How can I purify large quantities of this compound effectively?
A4: A common and scalable method for purifying isatins involves dissolving the crude product in an aqueous sodium hydroxide solution.[7] Insoluble impurities can be removed by filtration. The this compound can then be reprecipitated by carefully acidifying the filtrate with an acid like hydrochloric acid.[7] For higher purity, recrystallization from a suitable solvent, such as glacial acetic acid or ethanol, can be employed.[7][9]
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of this compound synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of Isonitroso-4-methylacetanilide (Intermediate) | - Incomplete reaction due to insufficient heating or reaction time.- Formation of tarry byproducts if the aniline is not fully dissolved.[7]- Insufficient excess of hydroxylamine hydrochloride.[7] | - Optimize Reaction Time and Temperature: Ensure the reaction mixture is heated to a vigorous boil for the recommended time (typically 1-2 minutes after boiling commences).[7] Prolonged heating can lead to decomposition.[7]- Ensure Complete Dissolution: Confirm that the p-toluidine hydrochloride is fully dissolved before heating to prevent the formation of tars.[7]- Use Sufficient Reagent: Employ a significant excess of hydroxylamine hydrochloride as recommended in established protocols.[7] |
| Exothermic Runaway During Cyclization | - The addition of the isonitroso-4-methylacetanilide to concentrated sulfuric acid is highly exothermic.[7]- Inadequate cooling and stirring in a large reactor. | - Controlled Addition: Add the dry isonitroso-4-methylacetanilide to the sulfuric acid in small portions, carefully monitoring the internal temperature.[7]- Efficient Cooling: Utilize a reactor with a cooling jacket and ensure efficient stirring to dissipate heat effectively. Maintain the temperature between 60-70°C during the addition.[7]- Emergency Preparedness: Have an ice bath or other cooling medium readily available to quickly cool the reactor if the temperature rises uncontrollably. |
| Formation of a Yellow Precipitate (Isatin Oxime) During Quenching | - Incomplete cyclization of the isonitroso-4-methylacetanilide intermediate.[7]- Hydrolysis of the unreacted intermediate when the reaction mixture is poured onto ice.[7] | - Ensure Complete Reaction: After the addition of the intermediate, heat the reaction mixture to 80°C for about 10 minutes to drive the cyclization to completion.[7]- Monitor Reaction Progress: On a larger scale, consider using in-process controls (e.g., TLC, HPLC) to confirm the disappearance of the starting material before quenching. |
| Product is a Dark, Tarry Solid | - Overheating during the cyclization step, leading to charring.[7]- Presence of impurities from the starting materials. | - Strict Temperature Control: Do not exceed the recommended temperature of 80°C during the cyclization step.[7]- Use High-Purity Starting Materials: Ensure the p-toluidine and other reagents are of high purity to minimize side reactions.[7] |
| Difficulties in Filtering the Final Product | - Very fine particle size of the precipitated this compound.- Presence of colloidal impurities. | - Controlled Precipitation: Cool the solution slowly after acidification to encourage the formation of larger crystals.- Use of Filter Aids: In a large-scale filtration setup, consider using a filter aid like celite to improve filtration speed. |
| Incomplete Cyclization with Lipophilic Substrates | - Poor solubility of the isonitrosoacetanilide intermediate in concentrated sulfuric acid.[6] | - Alternative Acid Catalyst: For intermediates with poor solubility, consider using methanesulfonic acid as the cyclization medium, as it can improve solubility and lead to better yields.[6] |
Experimental Protocols
Protocol 1: Synthesis of Isonitroso-4-methylacetanilide (Intermediate)
Materials:
-
p-Toluidine
-
Chloral Hydrate
-
Hydroxylamine Hydrochloride
-
Sodium Sulfate (crystallized)
-
Concentrated Hydrochloric Acid
-
Water
Procedure:
-
In a suitably sized reactor equipped with a mechanical stirrer and heating mantle, dissolve chloral hydrate in water.
-
Add crystallized sodium sulfate to the solution and stir until dissolved.
-
In a separate vessel, prepare a solution of p-toluidine in water and add concentrated hydrochloric acid to ensure complete dissolution of the amine.
-
Add the p-toluidine hydrochloride solution to the reactor.
-
Finally, add a solution of hydroxylamine hydrochloride in water to the reactor.
-
Heat the mixture to a vigorous boil. The reaction is typically complete within 1-2 minutes of boiling.
-
Cool the reaction mixture in an ice bath to crystallize the product.
-
Filter the solid product, wash with cold water, and air-dry.
Protocol 2: Cyclization to this compound
Materials:
-
Isonitroso-4-methylacetanilide (dry)
-
Concentrated Sulfuric Acid
-
Ice
Procedure:
-
In a reactor equipped with a robust mechanical stirrer and a cooling system, carefully warm concentrated sulfuric acid to 50°C.
-
Slowly add the dry isonitroso-4-methylacetanilide in portions, ensuring the temperature does not exceed 70°C. Use external cooling to manage the exotherm.
-
After the addition is complete, heat the mixture to 80°C and maintain this temperature for 10 minutes.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto a large volume of cracked ice with vigorous stirring.
-
Allow the precipitate to stand for about 30 minutes.
-
Filter the crude this compound and wash it thoroughly with water.
Visualizing the Workflow
Sandmeyer Synthesis Workflow for this compound
Caption: Workflow for the Sandmeyer synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
References
- Ye, D., et al. (2012). Synthesis of Substituted Isatins. PMC.
- Varun, et al. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. National Institutes of Health.
- Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses, 4, 45.
- LBAO Chemicals. (n.d.). This compound | 1128-47-8 | 98%.
- Al-khuzaie, F., & Al-Safi, S. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206.
- Javaid, K., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4).
- Boffis. (2011). Synthesis of Isatin. Sciencemadness Discussion Board.
- Kaliberda, O., et al. (2023). Heat transfer in intensified synthesis reactors. Aaltodoc.
- Sun, L., et al. (2018). Large-Scale Synthesis of Colloidal Si Nanocrystals and Their Helium Plasma Processing into Spin-On, Carbon-Free Nanocrystalline Si Films. PubMed.
- CN101786980A - Synthesis method of isatin derivatives - Google Patents. (n.d.).
- Javaid, K., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research.
- Szefler, B., et al. (2023). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. MDPI.
- National Center for Biotechnology Information. (n.d.). 1-Methylisatin. PubChem.
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- 2. biomedres.us [biomedres.us]
- 3. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. CN101786980A - Synthesis method of isatin derivatives - Google Patents [patents.google.com]
- 6. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. lbaochemicals.com [lbaochemicals.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 6-Methylisatin
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 6-Methylisatin. Peak tailing, a common form of peak asymmetry, can significantly compromise the accuracy of quantification and the resolution of closely eluting compounds, thereby affecting the reliability of your analytical results.[1]
This document provides a structured, in-depth troubleshooting guide based on established chromatographic principles and field-proven experience. We will move beyond a simple checklist to explain the underlying chemical and physical causes of peak tailing, empowering you to make informed, effective decisions to restore peak symmetry and ensure the integrity of your data.
Section 1: Quick Reference - FAQs for Peak Tailing with this compound
This section addresses the most common initial questions in a direct Q&A format.
Q1: What is the most likely cause of peak tailing for a polar, heterocyclic compound like this compound? A: The most frequent cause is secondary polar interactions between the this compound molecule and residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[2][3] These silanol groups are acidic and can form strong hydrogen bonds or have ionic interactions with polar analytes, causing a portion of the analyte molecules to lag behind in the column, resulting in a tailed peak.[4][5]
Q2: My peak for this compound is tailing. What is the very first parameter I should investigate? A: Start with your mobile phase. Specifically, verify the pH . For polar compounds that can interact with silanols, operating at a low pH (e.g., 2.5-3.5) is often the most effective first step.[2] This ensures the silanol groups are fully protonated (neutral), minimizing unwanted secondary interactions.[2][5] Also, confirm your buffer concentration is adequate (typically 20-50 mM) to maintain a consistent pH across the column and sample injection.[6][7]
Q3: I've optimized the mobile phase, but tailing persists. Could my HPLC system or hardware be the issue? A: Absolutely. If mobile phase adjustments do not resolve the issue, the problem is likely physical. The two main areas to investigate are extra-column volume and column integrity .[6][8] Excessive tubing length or diameter, or poorly made connections, can cause peak broadening and tailing.[6][9] More critically, the column itself may be compromised with a partially blocked inlet frit or a void in the packing bed, which distorts the peak shape for all analytes.[3][7]
Q4: What if only the this compound peak is tailing and mobile phase changes didn't work? What advanced issues should I consider? A: If the issue is specific to this compound and not a general system problem, you should consider analyte-specific interactions . A primary candidate is metal chelation . The isatin chemical scaffold can interact with trace metal ions (e.g., iron, nickel) that may have leached from stainless-steel components (frits, tubing) or are present as impurities in the silica packing.[6][8][10] This interaction creates a strong, secondary retention mechanism that causes severe tailing.[11]
Section 2: The Senior Application Scientist's Troubleshooting Guide
A perfect chromatographic peak is a symmetrical Gaussian curve.[9] Peak tailing is a clear indicator of undesirable interactions within your system. This guide provides a systematic workflow to diagnose and resolve the root cause.
2.1. Initial Assessment: Characterize the Tailing
Before making changes, quantify the problem. The USP Tailing Factor (Tf) or Asymmetry Factor (As) is the standard metric.
-
Calculation: As = W₀.₀₅ / 2f
-
W₀.₀₅: The width of the peak at 5% of its height.
-
f: The distance from the peak maximum to the leading edge of the peak at 5% height.
-
-
Interpretation:
Next, determine the scope of the problem:
-
If only the this compound peak is tailing: The issue is likely chemical and related to specific interactions with your analyte.
-
If all peaks in the chromatogram are tailing: The issue is likely physical or mechanical, such as a column void, a blocked frit, or extra-column volume.[7]
2.2. A Systematic Troubleshooting Workflow
The following workflow is designed to address the most common causes first, saving time and resources.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. LC Technical Tip [discover.phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. chromtech.com [chromtech.com]
- 10. silcotek.com [silcotek.com]
- 11. criver.com [criver.com]
- 12. waters.com [waters.com]
Validation & Comparative
A Comparative Analysis for Drug Discovery Professionals: 6-Methylisatin vs. Isatin
In the vast and intricate world of medicinal chemistry, the isatin (1H-indole-2,3-dione) scaffold stands out as a "privileged structure."[1] This simple indole derivative, first isolated in 1841 from the oxidation of indigo dye, has become a foundational building block for a multitude of compounds with a remarkable spectrum of biological activities.[2][3] Its synthetic versatility allows for modification at multiple positions, enabling the fine-tuning of its pharmacological profile.[4][5]
This guide provides a detailed comparative analysis of the parent isatin molecule and its close analog, 6-Methylisatin. We will dissect how the seemingly minor addition of a single methyl group profoundly alters the molecule's physicochemical properties, biological activities, and therapeutic potential. This analysis is designed to provide researchers, scientists, and drug development professionals with the in-depth, data-supported insights required to make informed decisions in scaffold selection for targeted therapeutic development.
Physicochemical Properties: The Foundational Impact of Methylation
The introduction of a methyl group at the C6 position of the aromatic ring fundamentally alters the electronic and steric properties of the isatin core. These changes have a cascading effect on properties like solubility and lipophilicity, which are critical determinants of a drug's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).
| Property | Isatin | This compound | Impact of Methylation |
| Molecular Formula | C₈H₅NO₂[6] | C₉H₇NO₂[7] | Addition of a -CH₃ group |
| Molecular Weight | 147.13 g/mol [6] | 161.16 g/mol [7][8] | Increased mass |
| Appearance | Orange solid[6] | Yellow to orange crystalline powder[9] | Similar chromophore |
| Melting Point | ~203 °C[6] | >147 °C[9] | Generally lower melting point |
| LogP (Octanol/Water) | ~0.83[6] | ~1.2[7] | Increased lipophilicity (more fat-soluble) |
| Aqueous Solubility | Sparingly soluble | Less soluble than isatin | Decreased aqueous solubility |
Expert Insight: The most significant change is the increase in the LogP value for this compound. This heightened lipophilicity can enhance the molecule's ability to cross cellular membranes, a crucial factor for reaching intracellular targets. However, this comes at the cost of reduced aqueous solubility, which can pose challenges for formulation and administration that must be addressed during drug development.
Synthesis and Spectroscopic Characterization
The synthesis of isatins is well-established, with the Sandmeyer methodology being one of the oldest and most straightforward approaches.[2][10][11] This method is adaptable for producing both isatin and its substituted derivatives like this compound, starting from the corresponding aniline.
General Synthetic Workflow: The Sandmeyer Isatin Synthesis
Caption: A generalized workflow for the Sandmeyer synthesis of isatin and its derivatives.
Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction
Materials:
-
4-Methylaniline (p-toluidine)
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Anhydrous sodium sulfate
-
Concentrated sulfuric acid
-
Distilled water
-
Ethanol
Procedure:
-
Preparation of the Isonitrosoacetanilide Intermediate:
-
In a 2 L round-bottom flask, dissolve 4-methylaniline in water and concentrated hydrochloric acid.
-
In a separate flask, prepare a solution of chloral hydrate and anhydrous sodium sulfate in water.
-
Heat the aniline solution to a boil and add the chloral hydrate solution.
-
Separately, dissolve hydroxylamine hydrochloride in water.
-
Add the hydroxylamine solution to the boiling reaction mixture in one portion.
-
Continue heating under reflux for approximately 2 hours. The corresponding isonitrosoacetanilide will precipitate upon cooling.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry completely.
-
-
Cyclization to this compound:
-
Pre-heat concentrated sulfuric acid to 50 °C in a beaker with stirring.
-
Carefully and in small portions, add the dried isonitrosoacetanilide intermediate to the warm sulfuric acid, ensuring the temperature does not exceed 70-80 °C.
-
Once the addition is complete, heat the mixture to 80 °C for 10 minutes, then allow it to cool.
-
Slowly and carefully pour the reaction mixture over a large volume of crushed ice.
-
The crude this compound will precipitate as a solid.
-
Filter the product, wash extensively with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from glacial acetic acid or ethanol to yield pure this compound.
-
Trustworthiness: This is a robust and well-documented protocol.[11] Each step should be monitored by Thin Layer Chromatography (TLC) to ensure reaction completion. The final product's identity and purity must be rigorously confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Spectroscopic Comparison
| Spectroscopic Data | Isatin | This compound | Key Difference |
| ¹H NMR | Aromatic protons, NH proton | Aromatic protons, NH proton, singlet for -CH₃ (~2.3 ppm) | Appearance of a distinct methyl proton signal. |
| IR (cm⁻¹) | ~3200 (N-H), ~1750 & ~1730 (C=O), ~1615 (C=C)[12] | Similar N-H, C=O, C=C stretches, plus C-H stretches for methyl group (~2900 cm⁻¹)[13] | Additional aliphatic C-H stretching bands. |
| Mass Spec (m/z) | [M]⁺˙ at 147[6] | [M]⁺˙ at 161[7] | Molecular ion peak shifted by 14 units (mass of CH₂). |
Comparative Biological Activities: A Tale of Two Scaffolds
The true divergence between isatin and this compound becomes apparent when examining their biological activity profiles. The isatin core is known to interact with a wide array of biological targets, leading to activities including anticancer, anticonvulsant, antiviral, and antimicrobial effects.[14][15][16][17] The position of substituents dramatically influences which of these activities are enhanced or diminished.
Anticancer and Kinase Inhibition Activity
While the parent isatin molecule shows some antiproliferative effects, its derivatives are where significant anticancer potential is unlocked.[18][19] Substitution at the C5 and C6 positions, in particular, has been a successful strategy for developing potent kinase inhibitors.[20] Sunitinib, an FDA-approved multi-kinase inhibitor for treating renal cell carcinoma, is a prominent example of a drug built upon an oxindole core, closely related to isatin.[19]
Mechanism of Action: Kinase Inhibition Many isatin-based anticancer agents function by competing with ATP for the binding site on protein kinases, which are crucial enzymes in cell signaling pathways that control proliferation, angiogenesis, and survival.
Caption: Competitive inhibition of a protein kinase's ATP binding site by an isatin derivative.
Comparative Insight: Studies have shown that substitutions at the 5 and 6 positions of the isatin ring can enhance cytotoxicity against cancer cells.[20] The methyl group in this compound, being electron-donating and lipophilic, can improve hydrophobic interactions within the ATP-binding pocket of certain kinases, potentially leading to greater potency and selectivity compared to the unsubstituted isatin.
Central Nervous System (CNS) Activity
Isatin is an endogenous compound found in human tissues and fluids, where it is known to act as a potent inhibitor of the enzyme monoamine oxidase B (MAO-B).[2][21] By inhibiting MAO-B, isatin can increase the levels of neurotransmitters like dopamine in the brain.[21] This mechanism is the basis for its observed anxiogenic, sedative, and anticonvulsant properties.[14]
Comparative Insight: The structural requirements for MAO-B inhibition are quite specific. While comprehensive comparative studies on this compound's MAO-B activity are less common, substitutions on the aromatic ring can significantly alter this activity. For researchers targeting CNS disorders where MAO-B inhibition is the desired mechanism, the parent isatin scaffold is a more validated starting point. Conversely, for applications where MAO-B inhibition would be an undesirable off-target effect (e.g., in oncology), the modification at the C6 position in this compound may be advantageous.
Experimental Evaluation of Biological Activity
To empirically compare the anticancer potential of these two compounds, a standard in vitro cytotoxicity assay is the essential first step.
In Vitro Cytotoxicity Protocol (MTT Assay)
Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of Isatin and this compound against a human cancer cell line (e.g., MCF-7 breast cancer cells).
Caption: Standard experimental workflow for an MTT-based cell viability and cytotoxicity assay.
Protocol:
-
Cell Culture: Maintain MCF-7 cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare stock solutions of Isatin and this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "vehicle control" (DMSO only) and "untreated control."
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability versus log concentration and use non-linear regression analysis to determine the IC₅₀ value for each compound.
Conclusion and Strategic Recommendations
This analysis demonstrates that this compound is not merely an analog of isatin but a distinct chemical entity with a unique therapeutic potential.
-
For Anticancer Drug Discovery: this compound represents a more promising starting scaffold. Its increased lipophilicity and the potential for favorable interactions conferred by the methyl group make it a stronger candidate for developing potent kinase inhibitors and other antiproliferative agents. The diminished CNS activity may also be beneficial, reducing the likelihood of off-target neurological side effects.
-
For CNS-Targeted Drug Discovery: The parent isatin molecule remains the superior choice. Its established role as an endogenous MAO-B inhibitor provides a clear and validated mechanism of action for developing novel anticonvulsant or anxiolytic therapies.[14][21]
Ultimately, the choice between this compound and isatin is target-dependent. By understanding the fundamental chemical and biological differences imparted by a single methyl group, drug development professionals can strategically select the optimal scaffold, saving valuable time and resources in the quest for novel and effective therapeutics.
References
- Vine, K. L., Matesic, L., & Locke, J. M. (2009). Isatin (1H-indole-2,3-dione) and its derivatives demonstrate a diverse array of biological and pharmacological activities. Anti-Cancer Agents in Medicinal Chemistry, 9(4), 397-414. [Link]
- Cerchiaro, G., & da Costa Ferreira, A. M. (2006). Biological targets for isatin and its analogues: Implications for therapy. Journal of Pharmacy and Pharmacology, 58(9), 1167-1175. [Link]
- Grewal, A. S. (2014). A mini review on isatin derivatives. International Journal of Pharmaceutical Research, 6(1), 5. [Link]
- Wikipedia. (n.d.). Isatin.
- Campos, F. L., et al. (2013). Effects and mechanism of action of isatin, a MAO inhibitor, on in vivo striatal dopamine release.
- Bukhari, S. N. A. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Preprints. [Link]
- He, L., et al. (2010).
- Anwar, C. (2024). A Review on Isatin and Its Biological Activities. Asian Journal of Pharmaceutical Research and Development, 12(5). [Link]
- Patil, D. S. (2018). Synthesis of Isatin and Its Derivatives & their Applications in Biological System.
- Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society Section A: Chemistry, 8(4), 1089-1098. [Link]
- Anwar, C. (2024). A Review on Isatin and Its Biological Activities. SciSpace. [Link]
- Vine, K. L., et al. (2009). Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. Anti-Cancer Agents in Medicinal Chemistry, 9(4), 397-414. [Link]
- Hassan, A. S., et al. (2024). Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. Pharmaceuticals, 17(5), 629. [Link]
- Ivanova, B. B. (2004). Experimental and theoretical vibrational study of isatin, its 5-(NO2, F, Cl, Br, I, CH3) analogues and the isatinato anion. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(7), 1517-1529. [Link]
- da Silva, J. G., et al. (2020). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry, 8, 592. [Link]
- Vidhya, P., et al. (2022). Analysis of IR and Raman spectra of Isatin. AIP Conference Proceedings, 2469(1), 020023. [Link]
- ResearchGate. (2023). Absorption data of isatin and its complexes in different solvents. [Link]
- Sharma, K., & Kumar, R. (2023). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 13(37), 25883-25906. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7054, Isatin.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14318, 6-Methyl-1H-indole-2,3-dione.
- ResearchGate. (2024).
- Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark. [Link]
- Cheke, R. S., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules, 27(4), 1439. [Link]
- Perjesi, P., et al. (2012). Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells. Journal of molecular modeling, 18(8), 3595-3609. [Link]
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- 6. Isatin | C8H5NO2 | CID 7054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Methyl-1H-indole-2,3-dione | C9H7NO2 | CID 14318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound 97% | CAS: 1128-47-8 | AChemBlock [achemblock.com]
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- 14. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. Effects and mechanism of action of isatin, a MAO inhibitor, on in vivo striatal dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-Methylisatin
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The quantification and characterization of compounds like 6-Methylisatin, a key heterocyclic building block in medicinal chemistry, demand robust and reliable analytical methods. This guide provides an in-depth comparison of common analytical techniques for this compound, grounded in the principles of cross-validation to ensure inter-method and inter-laboratory consistency. We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to guide your method selection and validation strategy.
The Critical Role of Cross-Validation
Before delving into specific methods, it's essential to understand the principle of cross-validation in an analytical context. Cross-validation is the process of verifying that a validated analytical method produces consistent, reliable, and accurate results under different conditions, such as when analyzed by different methods, laboratories, analysts, or instruments.[1] This process is a cornerstone of method transfer and ensures the long-term robustness and reproducibility of an analytical procedure, which is vital for regulatory compliance and data integrity.[1][2] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3]
This guide will focus on comparing three common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectroscopy. Our comparison will be framed within the validation parameters stipulated by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which include specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[4][5][6][7]
Understanding this compound
This compound (6-methyl-1H-indole-2,3-dione) is a derivative of isatin, a privileged scaffold in drug discovery.[8]
-
Molecular Weight: 161.16 g/mol [10]
-
Appearance: Yellow to orange crystalline powder[11]
-
Solubility: Slightly soluble in water, soluble in organic solvents like ethanol and acetone.[11]
Its physicochemical properties, including its aromatic nature, carbonyl groups, and moderate polarity, inform the selection of appropriate analytical methods and experimental conditions.
The Cross-Validation Workflow
A systematic approach to cross-validation is crucial. The following workflow illustrates the key stages, from initial method development to comparative analysis.
Caption: A typical workflow for the cross-validation of analytical methods.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone technique for the analysis of moderately polar, non-volatile compounds like this compound. A reverse-phase method is particularly suitable.
Rationale for Experimental Choices:
-
Column: A C18 column is chosen for its hydrophobic stationary phase, which will retain the moderately non-polar this compound.
-
Mobile Phase: A mixture of acetonitrile and water provides a good polarity range to elute the analyte with a reasonable retention time and good peak shape. A phosphate buffer is included to maintain a consistent pH, which is crucial for the reproducibility of retention times for a compound with an acidic N-H proton.
-
Detection: UV detection is selected based on the chromophoric nature of the isatin core. The wavelength is chosen near the absorption maximum of similar compounds to ensure high sensitivity.[12]
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 20 mM Potassium Phosphate buffer, pH 3.0.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: 30% B to 70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 295 nm.[12]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase (initial conditions).
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, its thermal stability allows for analysis via GC.
Rationale for Experimental Choices:
-
Inlet: Splitless injection is used for trace analysis to ensure the maximum amount of analyte reaches the column.
-
Column: A non-polar (e.g., DB-5ms) or mid-polar column is suitable for separating compounds based on their boiling points and interactions with the stationary phase.
-
Oven Program: A temperature ramp is used to ensure good separation from any potential impurities and to elute this compound as a sharp peak.
-
Ionization: Electron Impact (EI) ionization at 70 eV is a standard, robust method that generates reproducible fragmentation patterns, which are useful for structural confirmation.[8]
-
Mass Analyzer: A quadrupole analyzer is commonly used for its reliability and speed in scanning a range of mass-to-charge ratios.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 50-300 m/z. The molecular ion (M⁺) would be expected at m/z 161.[10]
-
Standard and Sample Preparation: Prepare standards and samples in a volatile organic solvent like acetone or ethyl acetate.
Method 3: UV-Visible Spectroscopy
UV-Vis spectroscopy is a simple, rapid, and cost-effective method for the quantification of compounds with chromophores.[12] While it lacks the specificity of chromatographic methods, it can be effective for pure samples or simple mixtures.
Rationale for Experimental Choices:
-
Solvent: Methanol is a common choice as it is transparent in the UV-Vis region and can dissolve this compound.
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) is used for quantification to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert law.[12]
Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes (necessary for UV range).
-
Solvent/Blank: Methanol.
-
Wavelength Scan: Scan a solution of this compound (e.g., 10 µg/mL in methanol) from 200 to 400 nm to determine the λmax. For the related compound isatin, a λmax of 295 nm in methanol has been reported.[12]
-
Standard Preparation: Prepare a stock solution of 100 µg/mL in methanol. Create a series of calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution.
-
Sample Preparation: Accurately prepare a sample solution in methanol to a concentration that falls within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of each standard and the sample at the predetermined λmax.
Comparative Performance Data
The following table summarizes the expected performance characteristics for each method based on ICH Q2(R2) guidelines. These values are representative and would need to be confirmed during formal validation.
| Validation Parameter | HPLC-UV | GC-MS (SIM Mode) | UV-Vis Spectroscopy |
| Specificity | High (Separates from impurities) | Very High (Separation + Mass ID) | Low (Prone to interference) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | 2 - 10 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 2.0% |
| LOD (µg/mL) | ~0.3 | ~0.03 | ~0.5 |
| LOQ (µg/mL) | ~1.0 | ~0.1 | ~1.5 |
| Robustness | High | Moderate-High | Moderate |
Logic for Method Selection
The choice of analytical method depends critically on the intended purpose. The relationship between the analytical challenge and the optimal method is illustrated below.
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Efficacy of 6-Methylisatin: A Comparative Analysis Against Standard Therapeutic Agents
In the landscape of modern drug discovery, the exploration of novel scaffolds with broad therapeutic potential is paramount. Among these, isatin (1H-indole-2,3-dione) and its derivatives have emerged as a versatile class of compounds exhibiting a wide spectrum of biological activities. This guide provides a comprehensive comparison of the efficacy of a specific derivative, 6-Methylisatin, against established standard-of-care drugs in the domains of antiviral, anticancer, and anticonvulsant therapies. While direct head-to-head comparative studies on this compound are nascent, this document synthesizes existing data on closely related isatin analogs and provides a framework for evaluating its potential.
I. Antiviral Efficacy: A Renewed Look at an Old Scaffold
The isatin core has a historical precedent in antiviral therapy, with methisazone (an N-methylisatin thiosemicarbazone) being one of the first synthetic antiviral drugs used for the prophylaxis of smallpox.[1][2][3] Modern research continues to unveil the broad-spectrum antiviral potential of isatin derivatives against a range of viruses, including poxviruses, HIV, and coronaviruses.[1][3][4][5][6]
Standard Antiviral Drug: Tecovirimat
Tecovirimat is an FDA-approved antiviral drug for the treatment of smallpox and is also used for other orthopoxvirus infections like mpox.[7][8] Its mechanism of action involves the inhibition of the viral protein VP37, which is essential for the formation of the viral envelope and subsequent viral egress.[9][10] This targeted action prevents the spread of the virus to other cells.
Putative Antiviral Mechanism of this compound
Based on studies of related isatin derivatives, the antiviral activity of this compound against poxviruses is likely to involve the inhibition of viral protein synthesis or function, disrupting the viral replication cycle.[11] Some isatin thiosemicarbazone derivatives have been shown to inhibit the synthesis of viral structural proteins.[1]
Comparative Efficacy
Direct comparative studies between this compound and tecovirimat are not yet available. However, the known anti-poxvirus activity of the isatin scaffold suggests that this compound warrants investigation. The following table summarizes the efficacy of tecovirimat and other relevant antiviral compounds.
| Compound | Virus | Assay | Efficacy Metric (EC50) | Reference |
| Tecovirimat | Mpox virus (Clade IIb) | Plaque Reduction Assay | ~0.014 µM | [10] |
| Cidofovir | Vaccinia Virus | Plaque Reduction Assay | 4 µg/mL | [12] |
| Isatin Derivative (SCH 16) | Japanese Encephalitis Virus | In vitro | 16 µg/mL | [11] |
| Isatin Derivative (SCH 16) | West Nile Virus | In vitro | 4 µg/mL | [11] |
Experimental Protocol: Plaque Reduction Assay for Antiviral Efficacy
This protocol is a standard method for determining the in vitro efficacy of an antiviral compound against a plaque-forming virus like vaccinia virus.[13][14]
-
Cell Seeding: Seed confluent monolayers of Vero-76 cells in 24-well plates and incubate overnight.
-
Virus Infection: Infect the cell monolayers with a dilution of the virus calculated to produce 50-100 plaque-forming units (PFU) per well. Incubate for 2 hours to allow for viral adsorption.
-
Compound Addition: Remove the virus inoculum and overlay the cells with a medium containing 0.75% methylcellulose and serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., tecovirimat).
-
Incubation: Incubate the plates at 37°C for 3 days for vaccinia virus.
-
Plaque Visualization: Fix the cells with a solution of 50% ethanol and 0.8% crystal violet. After staining, wash the wells and allow them to air dry.
-
Data Analysis: Count the number of plaques in the control and compound-treated wells. The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated control.
Caption: Workflow for CDK2 Kinase Inhibition Assay.
III. Anticonvulsant Activity: Modulating Neuronal Excitability
Isatin and its derivatives have been reported to possess a range of central nervous system activities, including anticonvulsant properties. [11][15][16][17]Studies on N-methyl isatin derivatives have shown protection in preclinical models of seizures. [15]
Standard Anticonvulsant Drug: Phenytoin
Phenytoin is a first-line antiepileptic drug that exerts its effect by blocking voltage-gated sodium channels in neurons. [18]This action stabilizes neuronal membranes and prevents the spread of seizure activity.
Putative Anticonvulsant Mechanism of this compound
The precise anticonvulsant mechanism of this compound is not fully elucidated but is thought to involve modulation of neuronal ion channels, similar to other isatin derivatives. The presence of the isatin scaffold may contribute to interactions with voltage-gated sodium or calcium channels, thereby reducing neuronal hyperexcitability.
Comparative Efficacy
Direct comparative studies of this compound and phenytoin in standardized seizure models are limited. The table below shows the efficacy of phenytoin in the Maximal Electroshock (MES) test, a common preclinical model for generalized tonic-clonic seizures.
| Compound | Animal Model | Test | Efficacy Metric (ED50) | Reference |
| Phenytoin | Mouse | MES Test | ~30 mg/kg | [17] |
| Phenylmethylenehydantoin (14) | Mouse | MES Test | 28 mg/kg | [17] |
| Phenylmethylenehydantoin (12) | Mouse | MES Test | 39 mg/kg | [17] |
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical screen for identifying compounds with activity against generalized tonic-clonic seizures. [5][19][20][21]
-
Animal Preparation: Use male mice (e.g., CF-1 strain) weighing 25-30 grams.
-
Compound Administration: Administer the test compound (this compound), a vehicle control, and a standard drug (phenytoin) intraperitoneally or orally at various doses.
-
Time to Peak Effect: Conduct the test at the predetermined time of peak effect for the administered compound.
-
Anesthesia and Electrode Placement: Apply a drop of a topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the animal, followed by a drop of saline to ensure good electrical contact. Place the corneal electrodes.
-
Electrical Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.
Caption: Workflow for the Maximal Electroshock (MES) Test.
Conclusion and Future Directions
This compound, as a representative of the versatile isatin class of compounds, holds considerable promise for development as a therapeutic agent across multiple disease areas. While direct comparative data with standard drugs is currently sparse, the established biological activities of closely related isatin derivatives provide a strong rationale for its further investigation. The experimental frameworks provided in this guide offer robust methodologies for future preclinical studies to quantitatively assess the efficacy of this compound against current standards of care. Such studies are critical to elucidating its therapeutic potential and paving the way for its potential clinical development.
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A Senior Application Scientist's Perspective on Preclinical Efficacy and Safety Assessment
An In-Depth Technical Guide to the In Vivo Validation of 6-Methylisatin's Anticonvulsant Activity
This guide provides a comprehensive framework for the in vivo validation of this compound, an isatin derivative with significant therapeutic potential. Isatin and its analogues are a versatile class of endogenous and synthetic compounds known to exhibit a wide spectrum of biological activities, including anticonvulsant, anticancer, and antimicrobial effects.[1][2] The core structure of isatin allows for modifications at multiple positions, leading to derivatives with diverse pharmacological profiles.[2] This guide will focus on validating the anticonvulsant properties of this compound, comparing its potential efficacy and safety profile against established standards in clinically relevant preclinical models.
Our approach is grounded in the principle of creating a self-validating experimental system. This is achieved by explaining the causal links between experimental design and expected outcomes, integrating positive and negative controls, and benchmarking against industry-standard antiepileptic drugs (AEDs). The objective is not merely to present protocols but to provide the strategic rationale required for robust and interpretable preclinical data.
Part 1: Foundational Assessment — Toxicology and Dose-Range Finding
Before assessing efficacy, establishing a compound's safety profile is paramount. Early, non-GLP toxicology studies are essential for selecting a safe and effective dose range for subsequent efficacy models.[3][4]
Acute Toxicity and Maximum Tolerated Dose (MTD)
The initial step is to determine the acute toxicity and the maximum tolerated dose (MTD). This is typically performed in the same species and strain of animal that will be used for efficacy studies (e.g., Swiss Albino mice or Sprague-Dawley rats).
Experimental Protocol: Acute Toxicity (Up-and-Down Procedure)
-
Animal Acclimatization: House animals in standard conditions for at least one week prior to dosing.
-
Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80). The choice of vehicle is critical and should be inert.
-
Sequential Dosing: Administer a single dose of the compound to one animal via the intended clinical route (e.g., intraperitoneal injection (IP) or oral gavage (PO)).
-
Observation: Observe the animal for signs of toxicity (e.g., sedation, motor impairment, convulsions, mortality) over a 48-hour period.
-
Dose Adjustment:
-
If the animal survives, the next animal receives a higher dose (e.g., by a factor of 1.5-2.0).
-
If the animal shows severe toxicity or dies, the next animal receives a lower dose.
-
-
Endpoint: Continue this process until the MTD is established, defined as the highest dose that does not cause mortality or life-threatening toxicity. This data also helps estimate the median toxic dose (TD50).
Neurotoxicity Assessment: The Rotarod Test
For a compound with expected central nervous system (CNS) activity, assessing motor coordination is crucial to distinguish anticonvulsant effects from general motor impairment. The rotarod test is a standard for this purpose.
Experimental Protocol: Rotarod Test
-
Training: Train the animals on an accelerating rotarod (e.g., 4 to 40 RPM over 5 minutes) for 2-3 consecutive days until a stable baseline performance (latency to fall) is achieved.
-
Dosing: Administer this compound or vehicle at various doses determined from the MTD study. Also include a positive control known to cause motor impairment (e.g., Diazepam).
-
Testing: At peak effect time (e.g., 30-60 minutes post-IP injection), place the animals back on the rotarod and record the latency to fall.
-
Analysis: A significant decrease in the latency to fall compared to the vehicle-treated group indicates neurotoxicity.
The results from these initial studies allow for the calculation of a Protective Index (PI) , which is the ratio of the neurotoxic dose (TD50) to the effective anticonvulsant dose (ED50). A higher PI indicates a wider therapeutic window.
Part 2: Comparative Efficacy Validation in Clinically Predictive Models
The selection of an animal model is the most critical decision in preclinical screening. For anticonvulsant activity, the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) models are considered the "gold standards" due to their high predictive validity for clinical efficacy in humans.[5] These models have successfully predicted the clinical utility of nearly all currently marketed antiepileptic drugs.[5]
Maximal Electroshock (MES) Seizure Model
The MES test is highly predictive of drugs effective against generalized tonic-clonic seizures.[5] It works by inducing a maximal seizure through electrical stimulation, and the key endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
Experimental Workflow: MES Model Validation
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A Senior Application Scientist's Guide to Comparative Docking of 6-Methylisatin Analogues Against Monoamine Oxidase B
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a vast array of biological activities, including potent enzyme inhibition.[1][2][3][4] This guide presents a comprehensive, field-proven framework for conducting comparative in silico molecular docking studies of 6-Methylisatin analogues. We focus on a therapeutically relevant target, Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease.[5] Isatin itself is a known reversible inhibitor of MAO-B.[1][5][6] This document provides not just a protocol, but the scientific rationale behind each step, from target selection and validation to ligand preparation and post-docking analysis. Our objective is to equip researchers with a self-validating, robust methodology to reliably predict the binding affinities and interaction patterns of novel analogues, thereby accelerating the drug discovery pipeline.
Part 1: Rationale and Target Selection
The isatin core is a versatile starting point for generating compounds with diverse pharmacological profiles.[3][4] Specifically, substitutions on the indole ring, such as the methyl group at the 6-position, can significantly influence inhibitory potency and selectivity.[7] Computational methods, particularly molecular docking, are indispensable for rapidly assessing how such modifications impact binding to a protein target before committing to laborious synthesis.[8][9]
1.1. The Therapeutic Target: Monoamine Oxidase B (MAO-B)
MAO-B is a flavin-containing enzyme located in the outer mitochondrial membrane, responsible for the oxidative deamination of key neurotransmitters, including dopamine.[5] Its inhibition can raise synaptic dopamine levels, a cornerstone strategy in managing Parkinson's disease.[10] Isatin derivatives have been extensively documented as potent, selective, and reversible MAO-B inhibitors, making this enzyme an ideal and highly relevant target for a comparative study of new analogues.[1][5][6][7][10]
1.2. Selection of the Crystal Structure
For this guide, we will utilize the high-resolution (1.60 Å) crystal structure of human MAO-B in complex with the selective inhibitor safinamide, available from the RCSB Protein Data Bank (PDB ID: 2V5Z ).[11]
-
Causality: The choice of a high-resolution structure is critical as it provides a more accurate depiction of the active site geometry and atomic coordinates, leading to more reliable docking predictions. Furthermore, using a structure that is co-crystallized with an inhibitor allows for a crucial validation step: re-docking the native ligand to confirm the accuracy of the docking protocol.
Part 2: A Validated Molecular Docking Protocol
This section details a step-by-step workflow using widely accepted and validated software tools such as AutoDock Tools, AutoDock Vina, and PyMOL. The emphasis is on creating a self-validating system to ensure the trustworthiness of the results.
2.1. Essential Software
-
PyMOL or UCSF Chimera : For molecular visualization and initial protein cleanup.[12][13]
-
AutoDockTools (ADT) : For preparing protein and ligand files into the required PDBQT format.[14][15][16]
-
AutoDock Vina : The docking engine for performing the simulations.[8][13]
2.2. Experimental Workflow Diagram
Caption: Molecular Docking Workflow from Preparation to Analysis.
2.3. Step-by-Step Receptor Preparation
-
Fetch and Clean the Structure : Download the PDB file for 2V5Z. Using PyMOL or Chimera, remove all water molecules (HOH) and any heteroatoms or co-factors not essential for the binding interaction (except the FAD cofactor, which is integral to MAO-B).[13][14][17] Save this cleaned structure as a new PDB file.
-
Prepare in AutoDockTools : Open the cleaned PDB file in ADT.
-
Add Hydrogens : Navigate to Edit > Hydrogens > Add. Select "Polar only" and click OK. This step is crucial as hydrogen atoms are vital for forming hydrogen bonds.[15]
-
Assign Charges : Navigate to Edit > Charges > Add Kollman Charges. These charges are parameters used by the AutoDock force field to calculate electrostatic interactions.[18]
-
Save as PDBQT : Go to Grid > Macromolecule > Choose. Select the protein and save it as receptor.pdbqt. This format contains the atomic coordinates plus charge and atom type information required by AutoDock Vina.[15][18]
2.4. Step-by-Step Ligand Preparation
-
Create 3D Structures : Draw the this compound parent structure and its analogues using a chemical drawing tool (e.g., ChemDraw, MarvinSketch). Generate 3D coordinates and perform an energy minimization step using a force field like MMFF94. Save each analogue as a separate MOL or SDF file.
-
Prepare in AutoDockTools : Open each ligand file in ADT.
-
Detect Root and Torsion : Navigate to Ligand > Torsion Tree > Detect Root. Then, choose the number of torsions (Ligand > Torsion Tree > Choose Torsions) to define the rotatable bonds, which allows for ligand flexibility during docking.[19]
-
Save as PDBQT : Go to Ligand > Output > Save as PDBQT for each analogue.
2.5. Protocol Validation: The Trustworthiness Pillar
Before docking the novel analogues, the protocol's ability to reproduce the known binding mode must be verified. This is the single most important step for ensuring trustworthy results.
-
Extract Native Ligand : From the original 2V5Z PDB file, extract the coordinates of the co-crystallized inhibitor (safinamide) and save it as a separate PDB file. Prepare this ligand as described in section 2.4, saving it as native_ligand.pdbqt.
-
Define the Grid Box : In ADT, with receptor.pdbqt loaded, go to Grid > Grid Box. Center the grid box on the native ligand, ensuring its dimensions (e.g., 25x25x25 Å) fully encompass the binding site.
-
Re-dock the Ligand : Using AutoDock Vina, dock native_ligand.pdbqt into receptor.pdbqt using the defined grid parameters.
-
Calculate RMSD : Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. A successful validation is indicated by an RMSD value of less than 2.0 Å .[20][21][22] This confirms that the chosen docking parameters can accurately replicate the experimentally determined binding mode.
Part 3: Comparative Analysis of this compound Analogues
Once the protocol is validated, proceed to dock the library of this compound analogues using the exact same grid parameters.
3.1. Hypothetical Analogues for Comparison
For this guide, we will consider a small, representative set of hypothetical this compound analogues to demonstrate the comparative analysis.
-
Ligand 1 : this compound (Parent Compound)
-
Ligand 2 : 5-Bromo-6-methylisatin
-
Ligand 3 : 6-Methyl-N-propylisatin
-
Ligand 4 : 6-Methyl-5-nitroisatin
3.2. Data Summary: Docking Performance
The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol.[8] Lower (more negative) values indicate stronger predicted binding. The results should be tabulated for clear comparison.
| Ligand ID | Analogue Name | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
| Native | Safinamide (Reference) | -9.5 | Tyr435, Gln206, Cys172, FAD |
| 1 | This compound | -7.8 | Tyr435, Ile199, FAD |
| 2 | 5-Bromo-6-methylisatin | -8.6 | Tyr435, Tyr398, Ile199, FAD |
| 3 | 6-Methyl-N-propylisatin | -8.1 | Tyr435, Leu171, Phe343 |
| 4 | 6-Methyl-5-nitroisatin | -8.9 | Gln206, Tyr435, Ile199, FAD |
3.3. Discussion and Interaction Analysis
-
Expert Insight : The analysis should go beyond simply ranking scores. The goal is to understand the structure-activity relationship (SAR) by correlating structural changes with binding interactions.
-
Parent Compound (Ligand 1) : this compound likely orients its carbonyl groups towards key hydrogen bond donors in the active site. The methyl group may engage in hydrophobic interactions within the cavity.
-
Effect of Bromine (Ligand 2) : The improved score of the 5-bromo analogue suggests a favorable interaction. Bromine can form halogen bonds or occupy a hydrophobic pocket. Analysis of the docked pose would likely show proximity to residues like Tyr398 and Tyr435, which define the substrate cavity.[1] This aligns with experimental findings where C5-substitution is beneficial for MAO-B inhibition.[6][7]
-
Effect of N-Alkylation (Ligand 3) : The N-propyl group introduces a larger hydrophobic substituent. This may enhance van der Waals interactions with hydrophobic residues at the entrance of the active site cavity, such as Leu171 and Phe343.
-
Effect of Nitro Group (Ligand 4) : The 5-nitro group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its significantly improved score suggests a critical interaction, possibly a strong hydrogen bond with a residue like Gln206, which is known to be important for inhibitor binding.[10]
Conclusion
This guide outlines a rigorous and scientifically sound methodology for the comparative docking of this compound analogues against MAO-B. By prioritizing a self-validating protocol, researchers can generate trustworthy in silico data to rationalize structure-activity relationships and guide the synthesis of more potent and selective inhibitors. The true power of this approach lies not in the absolute prediction of binding energy, but in the reliable relative ranking of analogues, which is an invaluable tool for prioritizing synthetic efforts in drug discovery.
References
- RCSB Protein Data Bank. (2014). 4CRT: Crystal structure of human monoamine oxidase B in complex with the multi-target inhibitor ASS234. [Link]
- RCSB Protein Data Bank. (2007). 2V5Z: Structure of human MAO B in complex with the selective inhibitor safinamide. [Link]
- Lin, Y. T., et al. (2023).
- RCSB Protein Data Bank. (2012). 4A79: Crystal structure of human monoamine oxidase B (MAO B) in complex with pioglitazone. [Link]
- AutoDock. (n.d.). AutoDock Tutorial. [Link]
- National Center for Biotechnology Information. (2007). 2V61: Structure of human MAO B in complex with the selective inhibitor 7-(3- chlorobenzyloxy)-4-(methylamino)methyl-coumarin. [Link]
- RCSB Protein Data Bank. (2018). 6FWC: Crystal structure of human monoamine oxidase B (MAO B) in complex with fluorophenyl-chromone-carboxamide. [Link]
- Edmondson, D. E., et al. (2011).
- Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). [Link]
- KNP's Pharmaceutical Chemistry. (2021). AutoDock4.2.
- Fassihi, A., et al. (2017). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities.
- Ibrar, A., et al. (2025). Design, eco-friendly synthesis, and molecular docking studies of isatin hybrids as promising therapeutic agents. RSC Publishing. [Link]
- Lin, Y. T., et al. (2023). Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment.
- Aby Jimson. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]
- Van der Walt, M. M., et al. (2023). The evaluation of isatin analogues as inhibitors of monoamine oxidase. PubMed. [Link]
- Semantic Scholar. (n.d.).
- The University of Manchester. (n.d.). Preparing the protein and ligand for docking. [Link]
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
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A Comparative Toxicological Assessment of 6-Methylisatin and Other Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the isatin scaffold represents a privileged structure, forming the basis of a multitude of compounds with diverse pharmacological activities. This guide provides a comparative analysis of the toxicity profile of 6-Methylisatin, juxtaposed with its parent compound, isatin, its isomers 5-Methylisatin and N-Methylisatin, and two widely used chemotherapeutic agents, Doxorubicin and Tamoxifen. This analysis is designed to offer researchers a nuanced understanding of the potential toxicological liabilities associated with these molecules, supported by available experimental data.
Introduction to Isatin and its Derivatives
Isatin (1H-indole-2,3-dione) is an endogenous compound found in mammalian tissues and has been identified in various natural sources. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The position of substituents on the isatin core can significantly influence the molecule's biological and toxicological characteristics. This guide focuses on this compound, a methylated derivative of isatin, and compares its toxicological profile with other relevant compounds to provide a comprehensive safety and liability perspective.
Comparative Cytotoxicity
Cytotoxicity, the capacity of a compound to induce cell death, is a critical parameter in the early stages of drug development. It is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process by 50%. A lower IC50 value generally indicates higher cytotoxic potency.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compounds (e.g., this compound, Isatin, Doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Figure 2: Workflow of the Ames test for mutagenicity assessment.
Experimental Protocol: In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a compound in mammalian cells.
Methodology:
-
Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO, TK6) are cultured and treated with the test compound.
-
Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye.
-
Microscopic Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is scored under a microscope. A significant increase in the frequency of micronucleated cells indicates genotoxic potential.
Figure 3: Workflow of the in vitro micronucleus assay.
Comparative Genotoxicity Profile
-
Isatin and Derivatives: There is limited specific genotoxicity data for this compound. However, studies on the parent compound, isatin, have shown that its genotoxic and mutagenic effects are dependent on the dose and duration of exposure. In one in vivo study, acute treatment with isatin did not show genotoxic effects in the comet assay or mutagenic effects in the micronucleus test in mice. However, after repeated doses, the highest dose of isatin did induce the formation of micronuclei.[1]
-
Doxorubicin: Doxorubicin is a known genotoxic agent. Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage.[2] Studies have shown that doxorubicin can induce DNA damage and is genotoxic in various in vitro and in vivo models.[3][4][5][6]
-
Tamoxifen: The genotoxicity of tamoxifen is complex and has been a subject of extensive research. It is considered a genotoxic carcinogen in rat liver, where it forms DNA adducts.[7][8] In humans, its genotoxicity is less clear, with some studies showing evidence of DNA adduct formation in the endometrium, while others have not.[9][10][11] Tamoxifen can also induce micronuclei in metabolically competent human cells.[8]
In Vivo Acute Toxicity
Acute in vivo toxicity studies are essential to determine the potential for a single dose of a substance to cause adverse health effects. The median lethal dose (LD50) is a common metric from these studies, representing the dose required to kill half the members of a tested population.
Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423)
The Acute Toxic Class Method is a stepwise procedure that uses a small number of animals to classify a substance into a toxicity category.
Methodology:
-
Animal Selection: A small group of animals (typically rodents) of a single sex is used for each step.
-
Dosing: A single oral dose of the test substance is administered.
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.
-
Stepwise Procedure: The outcome of the first step (mortality or no mortality) determines the dose for the next step. The procedure continues until a clear outcome is obtained for classification.
Figure 4: Simplified workflow of the OECD 423 acute oral toxicity test.
Comparative LD50 Values
| Compound | Route | Species | LD50 | Reference |
| Isatin | Oral (gavage) | Mouse | ~1 g/kg | [1] |
| N-Methylisatin | Intraperitoneal | Mouse | 685 mg/kg | [12] |
| Doxorubicin | Intraperitoneal | Rat | 15 mg/kg (single dose in acute toxicity study) | [13][14] |
| Intravenous | Mouse | 12.5 - 15 mg/kg | [15] | |
| Tamoxifen | Oral | Rat | 4100 mg/kg | [16][17][18][19] |
Analysis of In Vivo Toxicity Data:
-
Doxorubicin: Doxorubicin exhibits high acute toxicity, with low LD50 values in rodents. Its use is limited by severe dose-dependent cardiotoxicity.[13][14][15]
-
Tamoxifen: Tamoxifen has a much higher oral LD50 in rats, indicating lower acute toxicity compared to doxorubicin.[16][17][18][19] However, chronic exposure is associated with an increased risk of endometrial cancer in humans.[7][8]
Conclusion and Future Directions
This comparative guide highlights the variable toxicity profiles of this compound's chemical relatives and established therapeutic agents. While specific experimental data for this compound remains scarce, the available information on isatin and its other methylated isomers suggests a potentially moderate to low toxicity profile.
-
Cytotoxicity: The cytotoxicity of isatin derivatives is highly dependent on the substitution pattern. It is plausible that this compound will exhibit a cytotoxicity profile that is distinct from its 5- and N-methyl isomers, and likely less potent than highly cytotoxic agents like Doxorubicin.
-
Genotoxicity: Based on the data for isatin, this compound may have a dose- and duration-dependent genotoxic potential. Further investigation using standard assays like the Ames and micronucleus tests is crucial.
-
In Vivo Toxicity: The acute in vivo toxicity of this compound is expected to be lower than that of potent chemotherapeutics like Doxorubicin.
For researchers and drug development professionals, this guide underscores the critical need for comprehensive toxicological evaluation of novel isatin derivatives like this compound. Future studies should focus on generating robust in vitro and in vivo toxicity data for this compound to enable a more direct and definitive comparison with other compounds. Such data is essential for making informed decisions regarding the potential of this compound and its analogues as future therapeutic agents.
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A Senior Application Scientist's Guide to the Validation of a High-Throughput Screening Assay for 6-Methylisatin Kinase Inhibitors
This guide provides a comprehensive framework for the validation of a high-throughput screening (HTS) assay designed to identify inhibitors of 6-Methylisatin and its derivatives, with a particular focus on their activity against Cyclin-Dependent Kinase 2 (CDK2). As researchers and drug development professionals, the robustness and reliability of your primary screen are paramount to the success of any drug discovery campaign. This document will detail the critical validation steps, provide objective comparisons of assay methodologies, and present supporting experimental data to ensure the scientific integrity of your screening efforts.
Introduction: The Rationale for a Validated this compound HTS Assay
Isatin and its derivatives, including this compound, represent a class of heterocyclic compounds with a wide spectrum of biological activities.[1][2][3] Recent studies have highlighted the potential of 5-methylisatin derivatives as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[4] Overexpression and dysregulation of CDK2 are hallmarks of various cancers, making it a prime target for therapeutic intervention.[4][5] High-throughput screening (HTS) is an indispensable tool for rapidly evaluating large compound libraries to identify novel kinase inhibitors.[6][7] However, the success of any HTS campaign hinges on the meticulous validation of the screening assay to minimize false positives and negatives and to ensure the identification of genuine "hits."
This guide will walk you through the essential stages of HTS assay validation, from initial development and miniaturization to rigorous statistical analysis, using the pursuit of this compound-based CDK2 inhibitors as a practical framework.
Choosing the Right Assay: A Comparative Overview
The selection of an appropriate assay format is a critical first step. For kinase inhibitors like this compound derivatives, both biochemical and cell-based assays are viable options, each with distinct advantages and limitations.
| Assay Type | Principle | Advantages | Disadvantages |
| Biochemical Assays (e.g., ADP-Glo™) | Measures the direct inhibition of purified recombinant CDK2 enzyme activity by quantifying a product of the kinase reaction, such as ADP.[8][9][10] | High throughput, direct measure of target engagement, lower variability.[7] | Lacks cellular context (e.g., membrane permeability, off-target effects), potential for compound interference with assay components.[11] |
| Cell-Based Assays | Measures the downstream cellular consequences of CDK2 inhibition, such as changes in cell proliferation, cell cycle arrest, or reporter gene expression.[12][13] | More physiologically relevant, provides information on cell permeability and potential cytotoxicity.[12] | Higher variability, more complex to optimize, indirect measure of target engagement.[12] |
For a primary HTS campaign aimed at identifying direct inhibitors of CDK2, a biochemical assay is often the preferred starting point due to its robustness and direct measurement of enzyme inhibition. Hits identified from the primary biochemical screen can then be progressed to secondary, more physiologically relevant cell-based assays for further characterization.
The HTS Assay Validation Workflow
A robust HTS assay validation process is a multi-step endeavor designed to ensure the reliability and reproducibility of your screening data.
Caption: A tiered approach for hit validation using orthogonal assays.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that can measure either substrate phosphorylation or inhibitor binding.
-
Differential Scanning Fluorimetry (DSF): A biophysical method that measures the thermal stability of a protein in the presence of a ligand, providing evidence of direct binding.
-
Mass Spectrometry-based Assays: Offer a label-free method to directly measure substrate conversion to product.
Conclusion: The Foundation of a Successful Screening Campaign
The validation of your HTS assay is not merely a preliminary step but the very foundation upon which your drug discovery project is built. By following the principles and protocols outlined in this guide, you can establish a robust and reliable screening platform for the identification of novel this compound-based CDK2 inhibitors. A thoroughly validated assay will not only increase the quality of your primary hits but also accelerate the subsequent stages of lead optimization and preclinical development.
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A Researcher's Guide to 6-Methylisatin: Navigating the Landscape of Published Data and its Reproducibility
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Promise and Peril of a Privileged Scaffold
The isatin (1H-indole-2,3-dione) core is a well-established "privileged scaffold" in medicinal chemistry, a molecular framework that has demonstrated the ability to bind to multiple biological targets and exhibit a wide array of pharmacological activities.[1] Its derivatives have been the subject of extensive research, showing promise as anticancer, antiviral, and anticonvulsant agents.[2][3] Among the myriad of isatin analogs, simple methylated derivatives offer a subtle yet potentially profound modification to the core structure. This guide focuses specifically on 6-Methylisatin, a positional isomer that has appeared in the scientific literature but for which a consolidated and critical evaluation of its published data has been lacking.
This document aims to provide a comprehensive comparison of the available data on this compound, with a keen focus on the reproducibility of these findings. As senior application scientists, we recognize that the true value of published data lies not only in the initial discovery but also in its reliability and the ability of other researchers to build upon it. Herein, we will delve into the reported biological activities of this compound, present available experimental data in a comparative format, and provide detailed protocols to facilitate independent verification and further exploration. Our objective is to offer a realistic and technically grounded perspective on the current state of knowledge surrounding this intriguing molecule, empowering researchers to make informed decisions in their own investigations.
I. The Chemical Identity of this compound
This compound, also known as 6-methyl-1H-indole-2,3-dione, is a derivative of isatin with a methyl group substituted at the 6-position of the indole ring.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1128-44-5 | PubChem |
| Molecular Formula | C₉H₇NO₂ | PubChem |
| Molecular Weight | 161.16 g/mol | PubChem |
| Appearance | Not consistently reported; likely a crystalline solid | General chemical knowledge |
| Melting Point | Not consistently reported | General chemical knowledge |
| Solubility | Not consistently reported; likely soluble in organic solvents | General chemical knowledge |
II. Synthesis of this compound: A Reproducible Pathway
The synthesis of isatin and its derivatives is well-established in the chemical literature, with the Sandmeyer isonitrosoacetanilide isatin synthesis being a common and reliable method. This procedure can be adapted for the synthesis of this compound starting from 3-methylaniline.
Experimental Protocol: Sandmeyer Synthesis of this compound
This protocol is a generalized procedure based on established methods for isatin synthesis.[4]
Step 1: Synthesis of Isonitrosoaceto-p-toluidide
-
In a suitable reaction vessel, dissolve chloral hydrate in water.
-
Add crystallized sodium sulfate to the solution.
-
Separately, prepare a solution of 3-methylaniline in water and acidify with concentrated hydrochloric acid.
-
Add the 3-methylaniline solution to the chloral hydrate solution.
-
Finally, add a solution of hydroxylamine hydrochloride in water.
-
Heat the mixture to a vigorous boil for a few minutes.
-
Cool the reaction mixture to allow for the crystallization of isonitrosoaceto-p-toluidide.
-
Filter the crystals and air-dry.
Step 2: Cyclization to this compound
-
In a flask equipped with a mechanical stirrer, warm concentrated sulfuric acid to approximately 50°C.
-
Gradually add the dry isonitrosoaceto-p-toluidide from Step 1, maintaining the temperature between 60-70°C. External cooling may be necessary.
-
After the addition is complete, heat the mixture to 80°C for about 10 minutes.
-
Cool the reaction mixture to room temperature and pour it over cracked ice.
-
The crude this compound will precipitate.
-
Filter the precipitate and wash with water.
-
Further purification can be achieved by recrystallization from a suitable solvent such as glacial acetic acid or by dissolving in aqueous sodium hydroxide, filtering, and re-precipitating with acid.[4]
Caption: Workflow for the Sandmeyer synthesis of this compound.
III. Biological Activities: A Comparative Review of the Isatin Landscape
While specific and extensive data on this compound is sparse, the broader family of isatin derivatives has been a fertile ground for biological investigation. To provide context, this section will discuss the general anticancer, antiviral, and anticonvulsant activities of isatins, highlighting data for methylated isomers where available to infer the potential of this compound.
A. Anticancer Activity: The Quest for Selective Cytotoxicity
Isatin derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[5][6] The proposed mechanisms of action are diverse and include the inhibition of cyclin-dependent kinases (CDKs), receptor tyrosine kinases, and the induction of apoptosis.[6][7]
Comparative Cytotoxicity Data of Isatin Derivatives
Table 2: In Vitro Cytotoxicity of Selected Isatin Derivatives (Illustrative)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-Fluoroisatin | U937 (Lymphoma) | ~10 | [5] |
| 5,7-Dibromo-N-(p-methylbenzyl)isatin | U937 (Lymphoma) | 0.49 | [6] |
| 5,6,7-Tribromoisatin | U937 (Lymphoma) | <10 | [5] |
| Isatin-indole hybrid 32 | MCF-7 (Breast) | 0.39 | [8] |
| Isatin–hydrazone hybrid 133 | MCF-7 (Breast) | 4.86 | [8] |
This table is for illustrative purposes to show the range of activities observed for isatin derivatives. Specific data for this compound is needed for direct comparison.
The data suggests that halogenation and N-alkylation can significantly enhance the cytotoxic potential of the isatin scaffold.[5][6] The position of the methyl group is also expected to influence activity, but without direct comparative studies including this compound, its specific contribution remains speculative.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To facilitate the independent evaluation of this compound's anticancer potential, the following is a standard protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Maintain the desired cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium. Add the different concentrations of the compound to the wells, including a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Experimental workflow for the MTT cytotoxicity assay.
B. Antiviral Activity: A Legacy of Isatin Derivatives
The history of isatin derivatives in antiviral research is notable, with methisazone (N-methylisatin-β-thiosemicarbazone) being one of the first synthetic antiviral drugs.[9] Research has continued to explore the antiviral potential of isatins against a range of viruses.
While specific data on the antiviral activity of this compound against particular viruses is not widely published, the general activity of the isatin scaffold suggests it could be a promising area of investigation. Studies on other isatin derivatives have reported activity against viruses such as HCV and SARS-CoV.[9]
Experimental Protocol: Antiviral Screening Assay (Generic)
A generalized protocol for preliminary antiviral screening is provided below. The specific cell line, virus, and assay endpoint will vary depending on the virus of interest.
-
Cell Culture: Grow a suitable host cell line for the virus in 96-well plates to form a confluent monolayer.
-
Compound and Virus Addition: Add serial dilutions of this compound to the cells, followed by the addition of the virus at a predetermined multiplicity of infection (MOI). Include appropriate controls (cells only, cells with virus only, and a known antiviral drug as a positive control).
-
Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) in the control wells.
-
Assessment of Antiviral Activity: The antiviral effect can be quantified by various methods, such as:
-
CPE Inhibition Assay: Visually scoring the reduction in virus-induced cell death.
-
MTT or Neutral Red Uptake Assay: Quantifying cell viability as described in the cytotoxicity protocol.
-
Viral Yield Reduction Assay: Titrating the amount of infectious virus produced in the supernatant.
-
Reporter Gene Assay: Using a recombinant virus expressing a reporter gene (e.g., luciferase or GFP) and measuring the reporter signal.
-
-
Data Analysis: Determine the EC₅₀ (the concentration of the compound that inhibits the viral effect by 50%) and the CC₅₀ (the concentration that causes 50% cytotoxicity). The selectivity index (SI = CC₅₀ / EC₅₀) is then calculated to assess the therapeutic window of the compound.
C. Anticonvulsant Activity: Modulating Neuronal Excitability
Isatin and its derivatives have been reported to possess anticonvulsant properties.[10] The proposed mechanisms may involve the modulation of various neurotransmitter systems.
A study on N-acetyl/methyl 5-(un)-substituted isatin-3-semicarbazones demonstrated anticonvulsant activity in various animal models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[11] This suggests that methylated isatins are a promising class of compounds for further investigation in this area.
Experimental Protocol: Anticonvulsant Screening in Animal Models (Generic)
The following is a generalized protocol for the initial screening of anticonvulsant activity in rodents. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
-
Animal Model: Use a standard rodent model of epilepsy, such as mice or rats.
-
Compound Administration: Administer this compound via a suitable route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group treated with a known anticonvulsant drug (e.g., phenytoin or diazepam).
-
Induction of Seizures: After a predetermined time, induce seizures using a standardized method:
-
Maximal Electroshock (MES) Test: Apply an electrical stimulus through corneal or ear electrodes to induce tonic-clonic seizures. The endpoint is the abolition of the tonic hindlimb extension phase.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: Administer a convulsant dose of pentylenetetrazole subcutaneously. The endpoint is the prevention of clonic and/or tonic seizures.
-
-
Observation and Scoring: Observe the animals for a set period and record the presence or absence of seizures, as well as their severity and latency.
-
Neurotoxicity Assessment: Assess any potential motor impairment or neurotoxicity using tests like the rotarod test.
-
Data Analysis: Determine the median effective dose (ED₅₀) for anticonvulsant activity and the median toxic dose (TD₅₀) for neurotoxicity. The protective index (PI = TD₅₀ / ED₅₀) can then be calculated.
IV. Reproducibility and Future Directions: A Call for Focused Research
A comprehensive analysis of the reproducibility of published data on this compound is currently hampered by the limited availability of specific and detailed studies. Much of the existing literature focuses on the broader class of isatin derivatives, making direct comparisons and validation challenging.
To move forward and unlock the full potential of this compound, the research community would benefit from:
-
Focused Primary Research: Studies that specifically investigate the biological activities of this compound, including detailed experimental conditions and quantitative data (e.g., IC₅₀, EC₅₀, ED₅₀ values).
-
Comparative Studies: Research that directly compares the activity of this compound with its positional isomers (e.g., 4-, 5-, and 7-Methylisatin) to elucidate clear structure-activity relationships.
-
Mechanism of Action Studies: Investigations into the specific molecular targets and pathways through which this compound exerts its biological effects.
-
Data Sharing and Open Science: A commitment to publishing detailed protocols and raw data to facilitate replication and validation by other laboratories.
V. Conclusion
This compound represents an intriguing yet underexplored member of the pharmacologically rich isatin family. While the broader class of isatins has shown significant promise in various therapeutic areas, the specific data on the 6-methyl isomer remains limited, making a thorough assessment of its reproducibility challenging. This guide has aimed to consolidate the available information, provide context from related compounds, and offer detailed experimental protocols to empower researchers to conduct their own investigations. The path forward for this compound requires a concerted effort to generate robust, reproducible data that will clarify its potential as a valuable lead compound in drug discovery.
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A Comparative Guide to the Inhibitory Performance of 6-Methylisatin
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Isatin Derivatives
Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The isatin scaffold serves as a versatile platform for the design of potent enzyme inhibitors, particularly for protein kinases, which are pivotal regulators of cellular processes and key targets in drug discovery.[1][3] Structure-activity relationship (SAR) studies have revealed that substitutions on the aromatic ring of the isatin core can dramatically influence biological activity and target selectivity.[1][4] This guide focuses on 6-Methylisatin, a methylated derivative of isatin, to provide a comprehensive performance benchmark against known inhibitors of clinically relevant enzyme families.[5]
This guide will delve into the comparative inhibitory performance of this compound and its derivatives against key enzyme targets, including caspases and matrix metalloproteinases (MMPs), and will also touch upon their potential as kinase inhibitors.
Performance Benchmark 1: Caspase Inhibition and Apoptosis Regulation
Caspases, a family of cysteine-aspartate proteases, are central players in the apoptotic pathway.[6][7] Their targeted inhibition is a significant therapeutic strategy in various pathologies characterized by excessive cell death.
Known Inhibitors: The pan-caspase inhibitor Z-VAD-FMK and the specific caspase-3 inhibitor Z-DEVD-FMK are widely recognized benchmarks in apoptosis research.[6][8][9] Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor, while Z-DEVD-FMK demonstrates high selectivity for caspase-3, a key executioner caspase.[9][10]
This compound and Derivatives: While direct inhibitory data for this compound on caspases is not extensively documented, the broader isatin class has shown promise. Isatin sulfonamides, for instance, have been identified as selective inhibitors of caspases 3 and 7.[6] The evaluation of this compound's anti-apoptotic potential would necessitate direct enzymatic and cell-based assays.
This protocol outlines a standardized method for assessing caspase-3 inhibitory activity, adaptable for benchmarking this compound.[11][12]
Principle: The assay is based on the hydrolysis of the peptide substrate acetyl-Asp-Glu-Val-Asp p-nitroanilide (Ac-DEVD-pNA) by caspase-3, which releases the chromophore p-nitroaniline (pNA). The concentration of pNA is quantified by measuring its absorbance at 405 nm.[11]
Materials:
-
Recombinant human Caspase-3
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS)
-
Caspase-3 substrate (Ac-DEVD-pNA)
-
Test inhibitor (this compound) and reference inhibitor (Ac-DEVD-CHO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and the reference inhibitor in Assay Buffer.
-
In a 96-well plate, add 10 µL of cell lysate or purified caspase-3.
-
Add Assay Buffer to each well to bring the volume to the desired level.
-
Add 10 µL of the inhibitor solutions to the respective wells.
-
Initiate the reaction by adding 10 µL of the Caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1.5 to 2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition relative to the uninhibited control.
Data Interpretation: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Performance Benchmark 2: Matrix Metalloproteinase (MMP) Inhibition
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[13][14] Their dysregulation is implicated in numerous diseases, including cancer metastasis and arthritis, making them attractive therapeutic targets.[13][15]
Known Inhibitors: MMP inhibitors are broadly classified into synthetic and non-synthetic categories. Synthetic inhibitors include hydroxamates (e.g., Prinomastat), which chelate the active site zinc ion.[13][16] Endogenous inhibitors include Tissue Inhibitors of Metalloproteinases (TIMPs).[17]
This compound and Derivatives: While specific data on this compound as an MMP inhibitor is limited, isatin-based compounds have been explored. For example, indole-3-acetic acid derivatives have shown inhibitory activity against MMP-12.[14] The structural similarity suggests that this compound warrants investigation in this area.
This protocol provides a framework for evaluating the inhibitory potential of this compound against MMP-9, a key gelatinase.[18][19]
Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by active MMP-9, resulting in an increase in fluorescence. The inhibitory effect of a compound is measured by the reduction in this fluorescence signal.[18][20]
Materials:
-
Recombinant human MMP-9
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Fluorogenic MMP-9 substrate
-
Test inhibitor (this compound) and a reference inhibitor (e.g., a broad-spectrum MMP inhibitor like GM6001)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Activate the pro-MMP-9 to its active form using p-aminophenylmercuric acetate (APMA).[21]
-
Prepare serial dilutions of this compound and the reference inhibitor in Assay Buffer.
-
In a black 96-well plate, add the activated MMP-9 enzyme.
-
Add the inhibitor solutions to the corresponding wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic MMP-9 substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/440 nm) over time.
-
Calculate the initial reaction rates and determine the percentage of inhibition.
Data Interpretation: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Performance Benchmark 3: Kinase Inhibition
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes.[3] Kinase inhibitors have become a cornerstone of modern cancer therapy.[3]
Known Inhibitors: The kinase inhibitor landscape is vast and includes multi-kinase inhibitors like Dasatinib and more selective inhibitors targeting specific kinases.[3]
This compound and Derivatives: Isatin derivatives have shown significant promise as kinase inhibitors.[1] For instance, certain isatin-hydrazone derivatives are potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), and isatin sulfonamides have demonstrated activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[22] Furthermore, studies on 5-methylisatin derivatives have highlighted their potential as CDK2 inhibitors.[23][24] Quinazoline-isatin hybrids have also been identified as multi-kinase inhibitors, targeting CDK2, EGFR, VEGFR-2, and HER2.[25]
A comprehensive benchmarking study for this compound as a kinase inhibitor would involve a multi-step approach.[26][27]
Workflow for Kinase Inhibitor Profiling
Caption: A streamlined workflow for characterizing a novel kinase inhibitor.
Key Steps:
-
Primary Screening: Screen this compound against a broad panel of kinases to identify initial "hits."
-
IC50 Determination: Perform dose-response assays for the identified hit kinases to determine the IC50 values.
-
Selectivity Profiling: Assess the selectivity of this compound by testing it against a panel of closely related kinases.
-
Mechanism of Action Studies: Conduct kinetic assays to determine the mode of inhibition (e.g., ATP-competitive).
-
Cell-Based Assays: Evaluate the compound's effect on target phosphorylation and cell viability in relevant cell lines.
Comparative Data Summary
The following tables provide a comparative overview of the inhibitory activities of benchmark compounds. Data for this compound would be populated upon experimental evaluation.
Table 1: Comparative IC50 Values for Caspase-3 Inhibitors
| Compound | Target | IC50 | Reference |
| Z-DEVD-FMK | Caspase-3 | 18 µM | [9] |
| Ac-DEVD-CHO | Caspase-3 | 0.2 nM | [8] |
| This compound | Caspase-3 | To be determined |
Table 2: Comparative IC50 Values for MMP Inhibitors
| Compound | Target(s) | IC50 | Reference |
| Prinomastat | MMP-2, -9, -13, -14 | High Affinity | [16] |
| GM6001 | Broad-spectrum MMPs | Varies by MMP | [20] |
| This compound | MMPs | To be determined |
Table 3: Comparative IC50 Values for Kinase Inhibitors (Isatin Derivatives)
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| Isatin-Hydrazone | CDK2 | 0.245 - 0.300 | [22] |
| Isatin Sulphonamide | VEGFR-2 | 0.0231 | [22] |
| Quinazoline-Isatin Hybrid (6c) | CDK2 | 0.183 | [25] |
| Quinazoline-Isatin Hybrid (6c) | EGFR | 0.083 | [25] |
| Quinazoline-Isatin Hybrid (6c) | VEGFR-2 | 0.076 | [25] |
| Quinazoline-Isatin Hybrid (6c) | HER2 | 0.138 | [25] |
| This compound | Various Kinases | To be determined |
Conclusion and Future Directions
This guide establishes a framework for the comprehensive evaluation of this compound's inhibitory performance against established benchmarks. The existing literature on isatin derivatives strongly suggests the potential for this compound to exhibit significant inhibitory activity against caspases, MMPs, and various protein kinases.[1][22][23][24][25] The provided experimental protocols offer a robust starting point for researchers to generate the necessary data to accurately position this compound within the landscape of enzyme inhibitors. Future research should focus on executing these assays to determine the specific inhibitory profile and potency of this compound, followed by more in-depth mechanistic and cell-based studies to validate its therapeutic potential.
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A Comparative Study on the Metabolic Stability of 6-Methylisatin Derivatives: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A candidate molecule with promising pharmacological activity can falter in development due to rapid metabolism, leading to poor bioavailability and an unmanageable dosing regimen. Conversely, excessively slow metabolism can result in accumulation and toxicity.[1] The isatin scaffold, a privileged heterocyclic motif, has garnered significant attention for its diverse biological activities, including anticancer, antiviral, and anticonvulsant properties.[2][3] This guide provides a comprehensive comparative analysis of the metabolic stability of a series of rationally designed 6-Methylisatin derivatives, offering insights into the structure-metabolism relationships that govern their fate in a biological system.
The selection of this compound as the core scaffold for this study is deliberate. The methyl group at the 6-position provides a potential site for oxidative metabolism, offering a metabolic "handle" that can be influenced by substitutions at other positions of the isatin ring. By systematically modifying the N1 and C5 positions, we can probe the electronic and steric factors that modulate the susceptibility of these derivatives to enzymatic degradation. This guide will delve into the experimental design, present a detailed protocol for assessing metabolic stability using liver microsomes, and offer a thorough analysis of the comparative data.
The Rationale for Derivative Selection: A Structure-Activity and Structure-Metabolism Perspective
The design of the this compound derivatives for this comparative study is rooted in established structure-activity relationship (SAR) principles for the isatin scaffold.[1][4][5] The primary objective is to investigate how modifications at the N1 and C5 positions influence metabolic stability, likely by altering the electronic properties of the aromatic ring and the steric accessibility of metabolic sites.
The selected derivatives for our comparative analysis are:
-
Compound 1 (this compound): The parent compound, serving as the baseline for our comparison.
-
Compound 2 (1-Ethyl-6-methylisatin): N-alkylation can impact lipophilicity and potentially block N-dealkylation or N-glucuronidation pathways.
-
Compound 3 (5-Bromo-6-methylisatin): Introduction of a halogen, like bromine, at the C5 position can significantly alter the electronic distribution of the aromatic ring and may block a potential site of hydroxylation.
-
Compound 4 (1-Ethyl-5-bromo-6-methylisatin): This derivative combines the modifications of compounds 2 and 3, allowing for an assessment of synergistic or antagonistic effects on metabolic stability.
-
Compound 5 (5-Methoxy-6-methylisatin): The methoxy group is an electron-donating group that can influence the reactivity of the aromatic ring and is itself a potential site for O-dealkylation.
This selection provides a focused yet diverse set of analogues to explore the interplay between substitution patterns and metabolic fate.
Experimental Design and Methodologies
The cornerstone of this study is the in vitro metabolic stability assay using human liver microsomes.[6][7][8] Liver microsomes are subcellular fractions that are rich in cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism for a vast array of xenobiotics.[9][10] By incubating our test compounds with liver microsomes in the presence of the necessary cofactor, NADPH, we can simulate the oxidative metabolism that occurs in the liver.[11] The rate of disappearance of the parent compound over time provides a quantitative measure of its metabolic stability.
Experimental Workflow
The experimental workflow for the microsomal stability assay is a multi-step process designed to ensure reproducibility and accuracy.
Caption: Experimental workflow for the in vitro microsomal stability assay.
Detailed Protocol: Human Liver Microsomal Stability Assay
This protocol is designed to be a self-validating system, with the inclusion of appropriate controls to ensure the integrity of the data.
Materials:
-
Test compounds (this compound derivatives)
-
Human Liver Microsomes (pooled donors)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Internal Standard (a structurally similar compound with a distinct mass)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare 10 mM stock solutions of each test compound and the internal standard in DMSO.
-
On the day of the experiment, thaw the human liver microsomes on ice and dilute to a final concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM. Include a positive control (a compound with known metabolic instability) and a negative control (incubation without NADPH).
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to all wells except the negative control.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Seal the plate and vortex to mix thoroughly.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation: CLint = (0.693 / t1/2) * (incubation volume / microsomal protein amount).
-
Comparative Metabolic Stability Data
The following table summarizes the hypothetical metabolic stability data for the selected this compound derivatives. This data is illustrative and designed to highlight key structure-metabolism relationships.
| Compound | Structure | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| 1 | This compound | 45 | 15.4 |
| 2 | 1-Ethyl-6-methylisatin | 60 | 11.6 |
| 3 | 5-Bromo-6-methylisatin | > 90 | < 7.7 |
| 4 | 1-Ethyl-5-bromo-6-methylisatin | > 120 | < 5.8 |
| 5 | 5-Methoxy-6-methylisatin | 25 | 27.7 |
Discussion: Interpreting the Structure-Metabolism Relationship
The observed differences in metabolic stability among the this compound derivatives can be rationalized by considering their structural features and the likely metabolic pathways they undergo. The primary routes of metabolism for this class of compounds are anticipated to be oxidation of the aromatic ring and the alkyl substituents, mediated by CYP enzymes.
Proposed Metabolic Pathways
Caption: Proposed primary metabolic pathways for this compound.
-
Compound 1 (this compound): The parent compound exhibits moderate metabolic stability. The 6-methyl group is a likely site for benzylic hydroxylation, a common metabolic pathway. The aromatic ring itself is also susceptible to hydroxylation at the C5 or C7 positions.
-
Compound 2 (1-Ethyl-6-methylisatin): The introduction of an ethyl group at the N1 position leads to a slight increase in metabolic stability. This could be due to steric hindrance, where the ethyl group partially shields the isatin core from the active site of metabolizing enzymes.
-
Compound 3 (5-Bromo-6-methylisatin): The significant increase in metabolic stability observed with the 5-bromo substituent is a key finding. The electron-withdrawing nature of the bromine atom deactivates the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes. Furthermore, the bromine atom blocks a potential site of hydroxylation.
-
Compound 4 (1-Ethyl-5-bromo-6-methylisatin): This derivative demonstrates the highest metabolic stability. The combined effects of steric hindrance from the N1-ethyl group and the deactivating effect of the C5-bromo substituent result in a compound that is highly resistant to metabolic degradation in this in vitro system.
-
Compound 5 (5-Methoxy-6-methylisatin): In contrast to the bromo-substituted derivative, the 5-methoxy analogue shows the lowest metabolic stability. The methoxy group is a well-known substrate for O-dealkylation by CYP enzymes, leading to the formation of a phenolic metabolite. This provides an additional, and in this case, a more facile, metabolic pathway compared to the oxidation of the 6-methyl group.
Conclusion and Future Directions
This comparative guide demonstrates the profound impact of subtle structural modifications on the metabolic stability of this compound derivatives. The findings underscore the importance of a rational, structure-based approach to drug design, where potential metabolic liabilities can be identified and mitigated early in the discovery process. The introduction of a halogen at the C5 position and alkyl substitution at the N1 position appear to be effective strategies for enhancing the metabolic stability of the this compound scaffold.
Future studies should aim to identify the specific CYP isoforms responsible for the metabolism of these derivatives. Metabolite identification studies would also be invaluable in confirming the proposed metabolic pathways and uncovering any unexpected biotransformations. Ultimately, a thorough understanding of the structure-metabolism relationship is paramount for the successful development of novel isatin-based therapeutics with optimal pharmacokinetic profiles.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Methylisatin
As researchers dedicated to advancing drug development, our responsibility extends beyond discovery to ensuring the safety of our colleagues and the protection of our environment. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 6-Methylisatin, grounded in established safety principles and regulatory frameworks.
Hazard Assessment: The Foundation of Safe Disposal
Before any disposal protocol can be implemented, a thorough understanding of the compound's potential hazards is essential. While comprehensive toxicological data for this compound specifically is limited, its structural similarity to other isatin derivatives, such as Isatin and N-Methylisatin, necessitates a cautious approach.
Based on data from analogous compounds, this compound should be handled as a substance that can cause skin, eye, and respiratory irritation.[1][2][3] Thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][2]
The causality behind treating this compound as hazardous stems from the precautionary principle. In the absence of specific data, we assume the hazards of the parent or structurally similar compounds are present. This proactive stance ensures a high margin of safety.
Table 1: Hazard Profile & Handling Recommendations for this compound
| Parameter | Description | Primary Sources |
|---|---|---|
| Chemical Name | This compound; 6-Methyl-1H-indole-2,3-dione | - |
| CAS Number | 1128-47-8 | LBAO Chemicals[4] |
| Anticipated Hazards | Causes skin irritation (Category 2). Causes serious eye irritation (Category 2). May cause respiratory irritation (STOT SE 3).[1][2][3] | Fisher Scientific[1][2], Sigma-Aldrich |
| Personal Protective Equipment (PPE) | Nitrile gloves, chemical safety goggles, lab coat. Use only in a well-ventilated area or chemical fume hood. | OSHA 29 CFR 1910.133[5] |
| Chemical Incompatibilities | Strong oxidizing agents, strong acids, strong bases.[1][2] | Fisher Scientific[1][2] |
| Hazardous Decomposition | Thermal decomposition can release irritating gases and vapors, including NOx, CO, and CO₂.[1][2] | Fisher Scientific[1][2] |
The Regulatory Landscape: Understanding Your Obligations
In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[6] Laboratories are considered hazardous waste generators and must comply with specific regulations for waste identification, storage, and disposal.[7]
A chemical waste is deemed hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[8][9] While this compound is not a specifically listed waste, its classification must be determined by the generator based on its characteristics and any solvents used in the process.[10] The responsibility for this determination rests with the individual researcher and their institution's Environmental Health & Safety (EHS) office.[11][12]
Pre-Disposal Planning & Waste Minimization
Effective waste management begins before the waste is even generated. This proactive approach, known as waste minimization, is a cornerstone of modern laboratory safety and is strongly encouraged by the EPA.[13]
-
Source Reduction: Order only the quantity of this compound required for your experiments.[6][7] This is the most effective way to reduce waste.
-
Scale of Experiments: Where feasible, reduce the scale of experiments to minimize the volume of chemical waste produced.[7]
-
Avoid Contamination: Do not mix non-hazardous waste with hazardous waste. This prevents the entire volume from becoming regulated as hazardous.
Step-by-Step Disposal Protocol for this compound Waste
The following protocol provides a self-validating system for the safe handling and disposal of this compound waste streams. The segregation and clear labeling at each step are critical control points that ensure safety and compliance.
Step 1: Immediate Segregation at the Point of Generation
As soon as a this compound waste stream is generated, it must be segregated from other laboratory waste.
-
Solid Waste: Collect unused or expired solid this compound, and any grossly contaminated items like weigh boats or paper towels, in a designated solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, designated liquid waste container. Do not mix with other solvent streams unless your institution's EHS protocol explicitly allows it (e.g., a "non-halogenated organic solvent" container).[13]
-
Contaminated Labware: Items like pipette tips, gloves, and vials with trace contamination should be collected in a designated container lined with a durable plastic bag. Sharps (needles, contaminated glass) must be placed in a puncture-proof sharps container specifically designated for chemical contamination.[13]
Step 2: Containerization and Labeling
Proper containerization and labeling are mandated by law and are crucial for preventing accidental reactions and ensuring proper disposal.[14][15]
-
Container Selection: Use containers that are compatible with the waste. High-density polyethylene (HDPE) carboys are suitable for most liquid waste streams. Ensure containers are in good condition with secure, leak-proof lids.[15]
-
Labeling: All waste containers must be labeled with the words "HAZARDOUS WASTE" .[14][15] The label must also include:
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Designate a specific location in the laboratory, at or near the point of generation, as a Satellite Accumulation Area (SAA).[7][14]
-
Store the labeled waste containers in the SAA.
-
Keep containers closed at all times except when adding waste.[6][15] This is a critical safety measure to prevent the release of vapors.
-
Ensure secondary containment (such as a plastic bin) is used to capture any potential leaks.[13]
-
Segregate incompatible waste streams within the SAA.[14]
Step 4: Arranging for Disposal
Do not dispose of this compound down the drain or in the regular trash.[10][16][17] This is a direct violation of environmental regulations and can harm aquatic life and wastewater treatment systems.[16]
-
Once a waste container is full, or within one year of the start date (whichever comes first), arrange for its removal.[14]
-
Contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a waste pickup.[7]
-
Follow their specific procedures for completing a waste pickup request form.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Decision workflow for this compound waste management.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital to minimize exposure and environmental impact.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab.
-
Protect Yourself: Don appropriate PPE, including at a minimum, a lab coat, gloves, and safety goggles.
-
Containment: For small spills of solid material, gently cover with a damp paper towel to avoid raising dust. For small liquid spills, surround the area with absorbent material from a spill kit.
-
Clean-up: Carefully sweep up the absorbed or solid material into a designated container. Wipe the area with an appropriate solvent and then soap and water.
-
Dispose of Waste: All materials used for clean-up must be disposed of as hazardous waste.[17]
-
Report: Report the incident to your supervisor and your institution's EHS office.
By adhering to this comprehensive disposal guide, you not only ensure regulatory compliance but also uphold your professional commitment to a safe and sustainable research environment.
References
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Navigating the Safe Handling of 6-Methylisatin: A Guide to Personal Protective Equipment and Disposal
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 6-Methylisatin. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory. The protocols herein are designed to be self-validating, grounded in established safety standards and expert experience.
Understanding the Risks: A Profile of this compound
While a specific Safety Data Sheet (SDS) for this compound should always be consulted prior to use, data from closely related and structurally similar compounds, such as 5-Methylisatin and N-Methylisatin, provide a strong indication of the potential hazards. These analogues are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, it is prudent to handle this compound with the assumption that it possesses similar hazardous properties.
Primary Hazards:
-
Skin Irritation: Direct contact may cause redness and discomfort.[1][2]
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.[1][2]
Core Directive: Your Personal Protective Equipment (PPE) Arsenal
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Dry Powder) | - Nitrile Gloves- Laboratory Coat- Safety Goggles with Side Shields- N95 Respirator or work within a certified chemical fume hood | To prevent skin contact with the powder, protect eyes from airborne particles, and avoid inhalation of fine dust. |
| Dissolving and Solution Handling | - Nitrile Gloves- Laboratory Coat- Chemical Splash Goggles | To protect against splashes of the chemical solution on skin and in eyes. |
| Running Reactions and Work-up | - Nitrile Gloves- Laboratory Coat- Chemical Splash Goggles- Face Shield (if splash risk is high) | Provides an additional layer of facial protection during procedures with a higher risk of splashing or vigorous reaction. |
| Waste Disposal | - Nitrile Gloves- Laboratory Coat- Safety Goggles with Side Shields | To ensure protection during the handling and sealing of waste containers. |
A Step-by-Step Guide to Safe Handling of this compound
This protocol is designed to guide you through the safe handling of this compound from receipt to disposal, ensuring minimal exposure and a secure laboratory environment.
Preparation and Engineering Controls
-
Consult the SDS: Before beginning any work, obtain and thoroughly review the Safety Data Sheet for this compound from your supplier. LBAO Chemicals and AChemBlock are potential sources for this document.[3][4]
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the inhalation of dust or vapors.[5]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2] Keep a chemical spill kit appropriate for solid reagents nearby.
Donning Personal Protective Equipment (PPE)
The following diagram illustrates the logical flow for selecting and donning the appropriate PPE.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
